molecular formula C8H7FN2 B1360803 4-Fluoro-1H-indol-6-amine CAS No. 885518-26-3

4-Fluoro-1H-indol-6-amine

Cat. No.: B1360803
CAS No.: 885518-26-3
M. Wt: 150.15 g/mol
InChI Key: RCBICGWTJATNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-1H-indol-6-amine is a useful research compound. Its molecular formula is C8H7FN2 and its molecular weight is 150.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBICGWTJATNNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646108
Record name 4-Fluoro-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-26-3
Record name 4-Fluoro-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 4-Fluoro-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1H-indol-6-amine, with the CAS number 885518-26-3 , is a fluorinated derivative of the indole scaffold, a core structure in numerous biologically active compounds. The strategic placement of a fluorine atom and an amino group on the indole ring can significantly modulate the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes this compound a valuable building block in medicinal chemistry and drug discovery for the development of novel therapeutics. This technical guide provides a comprehensive overview of its properties, synthesis, and potential biological relevance.

Chemical and Physical Properties

PropertyValueSource
CAS Number 885518-26-3--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₈H₇FN₂--INVALID-LINK--
Molecular Weight 150.15 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance Yellow-Brown Solid--INVALID-LINK--
Purity Typically ≥97%--INVALID-LINK--
Melting Point Not available--INVALID-LINK--
Boiling Point Not available--INVALID-LINK--
Solubility No data available--INVALID-LINK--
PubChem CID 24728023--INVALID-LINK--

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be conceptually approached through established methods for indole ring formation, such as the Leimgruber-Batcho or Fischer indole syntheses, followed by or incorporating steps for fluorination and amination. A plausible synthetic route is outlined below, based on general principles of indole synthesis.

Conceptual Synthetic Pathway: Modified Leimgruber-Batcho Indole Synthesis

This method is a versatile approach for constructing the indole nucleus from an o-nitrotoluene derivative. The following represents a logical, though not explicitly documented, pathway for the synthesis of this compound.

G cluster_start Starting Material cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization A 1-Fluoro-3-methyl-4-nitrobenzene B Reaction with DMF-DMA A->B DMF-DMA, Heat C (E)-1-(2-Fluoro-6-nitrophenyl)-N,N-dimethylethenamine B->C D Reduction (e.g., H₂, Pd/C) C->D Reducing Agent E This compound D->E

Figure 1. Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of (E)-1-(2-Fluoro-6-nitrophenyl)-N,N-dimethylethenamine

  • To a solution of 1-fluoro-3-methyl-4-nitrobenzene (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 130-150 °C) and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate.

Step 2: Synthesis of this compound via Reductive Cyclization

  • Dissolve the crude enamine from the previous step in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until hydrogen uptake ceases.

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the signaling pathways directly associated with this compound. However, the indole scaffold is a well-established pharmacophore present in a wide array of biologically active molecules. The introduction of fluorine and amine substituents can significantly influence the biological profile.

Potential Areas of Biological Investigation:

  • Kinase Inhibition: Many indole derivatives are known to be potent kinase inhibitors. The electronic properties of the fluoro and amino groups could enhance binding to the ATP-binding pocket of various kinases implicated in cancer and inflammatory diseases.

  • Serotonin Receptor Modulation: The indole core is structurally similar to serotonin. Therefore, this compound could potentially interact with serotonin receptors, suggesting its potential as a scaffold for developing agents targeting neurological and psychiatric disorders.

  • Antimicrobial Activity: The indole nucleus is found in various natural and synthetic antimicrobial agents. This compound could be explored for its potential antibacterial or antifungal properties.

Hypothetical Experimental Workflow for Biological Screening

The following diagram outlines a general workflow for the initial biological screening of this compound to identify its potential therapeutic applications.

G cluster_compound Test Compound cluster_screening Initial Biological Screening cluster_outcomes Potential Outcomes A This compound B Kinase Panel Screening A->B C Serotonin Receptor Binding Assays A->C D Antimicrobial Susceptibility Testing A->D E Identification of Target Kinases B->E F Affinity for 5-HT Receptor Subtypes C->F G MIC Values against Pathogens D->G

Figure 2. A general workflow for the initial biological screening of this compound.

Safety and Handling

While a comprehensive safety data sheet (SDS) with all GHS hazard statements is not publicly available, standard laboratory precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is advisable to consult the material safety data sheet provided by the supplier.

Conclusion

This compound is a promising chemical entity for the development of novel bioactive molecules. Its fluorinated and aminated indole structure presents opportunities for fine-tuning pharmacological properties. Although detailed experimental data on its synthesis and biological activity are currently limited in the public domain, the conceptual frameworks provided in this guide offer a solid foundation for researchers to explore its potential in drug discovery and development. Further investigation into its synthesis, characterization, and biological screening is warranted to fully elucidate its therapeutic potential.

Elucidation of the Chemical Structure of 4-Fluoro-1H-indol-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the comprehensive process for the chemical structure elucidation of 4-Fluoro-1H-indol-6-amine. Due to the limited availability of specific experimental data for this compound in public databases, this document provides a predictive and methodological framework based on established analytical techniques and data from structurally related molecules. It serves as a roadmap for researchers undertaking the synthesis and characterization of this and similar novel indole derivatives. The guide covers proposed synthesis, detailed protocols for spectroscopic analysis (NMR, MS, IR), predicted data, and visual workflows to support research and development efforts.

Introduction

Indoleamines are a critical class of compounds in medicinal chemistry, forming the scaffold for numerous neurotransmitters (e.g., serotonin) and therapeutic agents. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is a novel derivative with potential applications in drug discovery, particularly in targeting receptors and enzymes that recognize indole-based ligands. This guide details the necessary steps to confirm its chemical identity and structure.

Predicted Chemical Properties

A summary of the predicted physicochemical properties of this compound is presented below. These values are derived from the foundational structures of 4-fluoroindole and 6-aminoindole.

PropertyPredicted ValueSource/Method
Molecular Formula C₈H₇FN₂-
Molecular Weight 150.16 g/mol -
Exact Mass 150.060 Da-
Appearance Predicted to be a solid at room temperatureGeneral observation of similar compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanolGeneral observation of similar compounds

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be adapted from established indole synthesis methodologies, such as the Batcho-Leimgruber indole synthesis. This method is advantageous for producing substituted indoles.

G cluster_synthesis Proposed Synthesis via Batcho-Leimgruber start 2-Fluoro-4-nitrotoluene intermediate1 Enamine Intermediate start->intermediate1 Step 1 reagent1 DMF-DMA reagent1->intermediate1 product This compound intermediate1->product Step 2 reagent2 Reductive Cyclization (e.g., H₂, Pd/C) reagent2->product

Caption: Proposed synthetic route for this compound.

Experimental Protocols for Structure Elucidation

The following sections detail the standard operating procedures for the analytical techniques required to confirm the structure of this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer, operated in positive ion mode.

  • Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

  • Interpretation: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed atomic connectivity and chemical environment of protons, carbons, and fluorine.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a proton spectrum with a standard pulse sequence.

    • ¹³C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence.

    • ¹⁹F NMR: Acquire a fluorine spectrum, typically proton-decoupled.

    • 2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed to resolve ambiguities and confirm assignments.

  • Data Processing: Process the raw data (FID) with appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: If the sample is a solid, place a small amount directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Interpretation: Identify characteristic absorption bands corresponding to the functional groups (e.g., N-H, C-H, C=C, C-F).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on analysis of its constituent parts and related structures.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~11.0br s-Indole N-H
~7.2t~3.0H2
~6.8d~8.5H7
~6.5dd~8.5, 2.0H5
~6.3t~3.0H3
~5.0br s--NH₂
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~155 (d, J_CF ≈ 240 Hz)C4
~145C6
~135C7a
~125C2
~120 (d, J_CF ≈ 10 Hz)C5
~115 (d, J_CF ≈ 20 Hz)C3a
~105C7
~100C3
Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Medium, SharpN-H stretch (amine)
~3300BroadN-H stretch (indole)
~3100MediumAromatic C-H stretch
~1620StrongN-H bend (amine)
~1580, ~1470MediumAromatic C=C stretch
~1250StrongC-N stretch
~1100StrongC-F stretch

Visualized Workflows and Relationships

G cluster_workflow Structure Elucidation Workflow synthesis Synthesis & Purification ms Mass Spectrometry (MS) synthesis->ms Molecular Weight ir Infrared (IR) Spectroscopy synthesis->ir Functional Groups nmr_1d 1D NMR (¹H, ¹³C, ¹⁹F) synthesis->nmr_1d Initial Structure data_analysis Data Integration & Analysis ms->data_analysis ir->data_analysis nmr_2d 2D NMR (COSY, HSQC) nmr_1d->nmr_2d Resolve Ambiguities nmr_1d->data_analysis nmr_2d->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: Logical workflow for the elucidation of chemical structures.

G cluster_pathway Hypothetical Signaling Pathway Involvement ligand This compound (Serotonin Analog) receptor Serotonin Receptor (e.g., 5-HT₂A) ligand->receptor Binds g_protein Gq/11 Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc downstream Ca²⁺ Mobilization & PKC Activation plc->downstream response Cellular Response downstream->response

Caption: Hypothetical signaling pathway for an indoleamine derivative.

Conclusion

The structural elucidation of this compound requires a systematic application of modern analytical techniques. This guide provides the necessary experimental protocols, predicted data, and logical workflows to facilitate its unambiguous characterization. By following this framework, researchers can confidently confirm the identity of this novel compound, paving the way for its further investigation in drug development and chemical biology.

Synthesis Pathways for Novel Fluorinated Indoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into the indole scaffold has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique electronic properties of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, thereby optimizing the overall performance of indole-based therapeutics. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing novel fluorinated indoles, complete with detailed experimental protocols, comparative data, and visual representations of key concepts to aid researchers in this dynamic field.

Strategic Approaches to Indole Fluorination

The synthesis of fluorinated indoles can be broadly categorized into three main strategies: electrophilic fluorination, nucleophilic fluorination, and radical fluorination. Additionally, direct C-H functionalization has emerged as a powerful and atom-economical approach. The choice of method depends on several factors, including the desired regioselectivity, the nature of the substituents on the indole ring, and the availability of starting materials.

Electrophilic Fluorination

Electrophilic fluorination is the most common method for the direct introduction of fluorine onto the electron-rich indole nucleus. The reaction typically proceeds with high regioselectivity at the C3 position, which is the most nucleophilic site. Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor™.

Nucleophilic Fluorination

Nucleophilic fluorination is a valuable strategy for the synthesis of fluorinated indoles, particularly when the starting material is a pre-functionalized indole bearing a suitable leaving group, such as a halogen or a triflate. This method is advantageous for accessing specific isomers that may not be readily available through electrophilic routes.

Radical Fluorination and Trifluoromethylation

Radical fluorination and trifluoromethylation reactions have gained prominence for their ability to functionalize indoles at positions that are not easily accessible through ionic pathways. These methods often employ radical initiators or photoredox catalysis to generate fluorine or trifluoromethyl radicals, which then react with the indole core.

Direct C-H Functionalization

Direct C-H functionalization represents a highly efficient and environmentally friendly approach to indole fluorination, as it avoids the need for pre-functionalization of the substrate. Palladium-catalyzed C-H fluorination has been a particularly active area of research, allowing for the selective introduction of fluorine at various positions on the indole ring, often guided by a directing group.

Data Presentation: A Comparative Analysis of Synthetic Methods

The following tables summarize quantitative data from the literature, providing a comparative overview of the yields for different fluorination methods on various indole substrates.

Table 1: Electrophilic Fluorination of Indoles

EntrySubstrateReagentSolventTemp (°C)Yield (%)Reference
12-MethylindoleSelectfluor™MeCN/H₂O (1:1)RT71[1]
2N-Acetyl-L-tryptophan methyl esterSelectfluor™MeCN/H₂O (1:1)RT85[1]
3N-BenzylindoleNFSIMeCN8085[2]
45-Bromo-N-benzylindoleNFSIMeCN8078[2]
51-Methylindole-2-carbaldehydeOctafluorocubane--70[3]

Table 2: Radical Trifluoromethylation of Indoles

EntrySubstrateReagent/CatalystSolventTemp (°C)Yield (%)Reference
1IndoleCF₃SO₂Na / TBHPMeCN14072[4]
25-MethoxyindoleCF₃SO₂Na / TBHPMeCN14078[4]
34-AcetylpyridineCF₃SO₂Na / tBuOOHCH₂Cl₂/H₂ORT95[5]
42-MethylindoleNo reaction--0[6]
51H-IndoleTogni's reagent / Ru(bpy)₃(PF₆)₂MeCNRT85[7]

Table 3: Palladium-Catalyzed C-H Fluorination

EntrySubstrateFluorine SourceCatalyst/LigandSolventTemp (°C)Yield (%)Reference
1N-(2-pyridyl)sulfonyl-indoleAgFPd(OAc)₂Dioxane12078[8]
28-Aminoquinoline amideSelectfluorPd(OAc)₂DCE15075[8]
32-ArylpyridineNFSIPd(OAc)₂MeCN10065[8]
4N-Boc-L-proline derivativeSelectfluorPd(OAc)₂DCE15082[8]

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations described in the literature.

General Procedure for Electrophilic Fluorination of 3-Substituted Indoles with Selectfluor™

To a stirred solution of the 3-substituted indole (0.3 mmol) in a 1:1 mixture of acetonitrile and water (2 mL) at room temperature, Selectfluor™ (3.0 equivalents) is added in one portion. The reaction mixture is stirred overnight. After completion, the mixture is diluted with ethyl acetate (50 mL) and washed successively with water (10 mL), 4% aqueous HCl (10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the corresponding 3-fluorooxindole.[1]

General Procedure for Radical C-2 Trifluoromethylation of Indoles

In a sealed tube, the indole substrate (0.3 mmol), sodium trifluoromethanesulfinate (CF₃SO₂Na, 2.0 equivalents), and tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 equivalents) are combined in acetonitrile (2 mL). The tube is sealed, and the reaction mixture is stirred at 140 °C for 18 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the 2-trifluoromethylindole product.[4]

General Procedure for Palladium-Catalyzed C-H Fluorination of N-Aryl-2-aminopyridine Derivatives

A mixture of the N-aryl-2-aminopyridine substrate (0.2 mmol), Pd(OAc)₂ (10 mol%), and N-fluorobenzenesulfonimide (NFSI, 2.0 equivalents) in a suitable solvent such as acetonitrile or 1,2-dichloroethane (2 mL) is heated in a sealed vial at 100-120 °C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography to give the fluorinated product.

Synthesis of 2-Fluoroindoles from gem-Difluorostyrenes

A mixture of the gem-difluorostyrene (1.0 equiv), a primary arylamine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), RuPhos (10 mol%), and NaOtBu (2.0 equiv) in toluene is heated at 100 °C under an argon atmosphere. After the completion of the Buchwald-Hartwig amination (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature, and a strong base such as potassium tert-butoxide (KOtBu, 3.0 equiv) is added. The mixture is then stirred at room temperature to promote the intramolecular nucleophilic substitution and β-fluorine elimination. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Mandatory Visualizations

Synthetic Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic pathways and logical decision-making processes for the synthesis of fluorinated indoles.

Synthesis_Strategy_Decision_Tree start Desired Fluorinated Indole regioselectivity Regioselectivity? start->regioselectivity c3_sub C3-Fluorination regioselectivity->c3_sub C3 c2_sub C2-Fluorination regioselectivity->c2_sub C2 other_sub Other Positions (C4, C5, C6, C7) regioselectivity->other_sub Other c3_method Electrophilic Fluorination (Selectfluor, NFSI) c3_sub->c3_method c2_method Radical Trifluoromethylation or Synthesis from gem-Difluorostyrenes c2_sub->c2_method other_method Directed C-H Fluorination or Multi-step synthesis from pre-fluorinated precursors other_sub->other_method func_group Functional Group Tolerance? c3_method->func_group c2_method->func_group other_method->func_group electrophilic_fg Generally good, but sensitive to strong oxidation. func_group->electrophilic_fg Electrophilic radical_fg Tolerates a wide range of functional groups. func_group->radical_fg Radical ch_func_fg Dependent on directing group and catalyst. func_group->ch_func_fg C-H Func.

Caption: Decision tree for selecting a synthetic strategy for indole fluorination.

Electrophilic_Fluorination_Workflow start Start: Indole Substrate reagent Add Electrophilic Fluorinating Reagent (e.g., Selectfluor) start->reagent reaction Stir at Room Temp in MeCN/H₂O reagent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Column Chromatography workup->purification product Product: Fluorinated Indole purification->product

Caption: General experimental workflow for electrophilic fluorination of indoles.

Signaling Pathways

Fluorinated indoles have shown significant promise as modulators of key signaling pathways implicated in various diseases.

Certain indole derivatives act as HIV-1 entry inhibitors by targeting the gp41 transmembrane glycoprotein, which is crucial for the fusion of the viral and host cell membranes. These inhibitors bind to a hydrophobic pocket on gp41, preventing the conformational changes necessary for membrane fusion.[3][9]

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_fusion Fusion Process gp120 gp120 cd4 CD4 Receptor gp120->cd4 1. Binding gp41 gp41 (pre-fusion) coreceptor Co-receptor (CXCR4/CCR5) cd4->coreceptor 2. Co-receptor   Binding gp41_intermediate gp41 Intermediate (exposed hydrophobic pocket) coreceptor->gp41_intermediate 3. Conformational   Change six_helix Six-Helix Bundle Formation gp41_intermediate->six_helix fusion Membrane Fusion six_helix->fusion inhibitor Fluorinated Indole Inhibitor inhibitor->gp41_intermediate Inhibition

Caption: Mechanism of HIV-1 fusion and its inhibition by fluorinated indoles.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Indole derivatives, including some fluorinated analogs, have been shown to inhibit this pathway at multiple nodes, making them attractive candidates for anticancer drug development.[10][11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Indole_Inhibitor Fluorinated Indole Derivative Indole_Inhibitor->PI3K Inhibition Indole_Inhibitor->Akt Inhibition Indole_Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by fluorinated indoles.

Conclusion

The synthesis of novel fluorinated indoles is a vibrant and rapidly evolving field with significant implications for drug discovery. This guide has provided an overview of the primary synthetic strategies, supported by comparative data and detailed experimental protocols. The visualization of synthetic workflows and the elucidation of the role of these compounds in key signaling pathways offer a valuable resource for researchers. As our understanding of fluorination chemistry and the biological roles of fluorinated indoles continues to grow, so too will the opportunities to develop next-generation therapeutics for a wide range of diseases.

References

Spectroscopic Profile of 4-Fluoro-1H-indol-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Fluoro-1H-indol-6-amine. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide presents predicted data based on the analysis of structurally related analogs, including 4-fluoroindole and 6-aminoindole. Detailed experimental protocols for the acquisition of such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known effects of fluoro and amino substituents on the indole scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~11.0br s-N1-H (indole)
~7.0-7.2m-H2, H3
~6.8(dd)J(H,F) ≈ 10, J(H,H) ≈ 8H5
~6.5(d)J(H,H) ≈ 8H7
~4.0br s-N6-H₂ (amine)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon Atom
~155 (d, ¹J(C,F) ≈ 240 Hz)C4
~145C6
~138C7a
~125C2
~120 (d, ²J(C,F) ≈ 20 Hz)C5
~118C3a
~102C3
~95 (d, ²J(C,F) ≈ 25 Hz)C7

Solvent: DMSO-d₆

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₈H₇FN₂
Exact Mass150.0593
Molecular Weight150.15
Predicted [M]+•m/z 150
Major Fragmentation PathwaysLoss of HCN, loss of NH₂
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
3450 - 3300N-H stretch (indole and amine)
3100 - 3000Aromatic C-H stretch
1620 - 1580N-H bend (amine)
1600 - 1450Aromatic C=C stretch
1250 - 1150C-N stretch (aromatic amine)
1100 - 1000C-F stretch

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 or 500 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. Tune and shim the spectrometer to the DMSO-d₆ lock signal.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-2 seconds, 16-32 scans.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Phase and baseline correct the spectrum. Reference the solvent peak to δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, 1024 or more scans.

    • Process the FID with an appropriate window function.

    • Phase and baseline correct the spectrum. Reference the solvent peak to δ 39.52 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • HPLC-grade methanol or acetonitrile

  • Formic acid (optional, for enhancing ionization)

  • High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent. A small amount of formic acid (0.1%) can be added to the final solution to promote protonation in positive ion mode.

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the ionization source parameters (e.g., for Electrospray Ionization - ESI): capillary voltage, gas flow rates, and temperature.

  • Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system. Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

  • Data Analysis: Determine the m/z of the molecular ion peak ([M]+• or [M+H]⁺). Analyze the fragmentation pattern to identify characteristic losses.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample (solid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis: Process the spectrum by subtracting the background. Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy (FTIR-ATR) Purification->IR Purity Purity Analysis (e.g., HPLC) Purification->Purity Data_Analysis Data Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Purity->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Biological activity of substituted indoleamines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Substituted Indoleamines

For: Researchers, Scientists, and Drug Development Professionals

Abstract Indoleamines, characterized by a bicyclic indole nucleus and an ethylamine side chain, represent a privileged scaffold in medicinal chemistry and pharmacology.[1][2] This structural motif mimics endogenous neurotransmitters such as serotonin and melatonin, allowing for interaction with a wide array of biological targets.[3][4] Consequently, substituted indoleamines exhibit a vast range of pharmacological activities, including antiviral, anti-inflammatory, anticancer, and potent psychoactive effects.[1][2][3] This technical guide provides a comprehensive overview of the biological activity of substituted indoleamines, focusing on their structure-activity relationships (SAR), key signaling pathways, and the experimental protocols used for their evaluation. Quantitative data are summarized in structured tables for comparative analysis, and critical workflows and pathways are visualized using diagrams to facilitate understanding.

Introduction to Substituted Indoleamines

The indoleamine core is a fundamental structure in numerous biologically active molecules.[2] It consists of an indole ring system with an aminoethyl group attached at the C-3 position. This framework is the foundation for the neurotransmitter serotonin (5-hydroxytryptamine) and the neurohormone melatonin (N-acetyl-5-methoxytryptamine).[4] By modifying this core through substitutions on the indole ring, the side chain, or the terminal amine, medicinal chemists have developed a multitude of compounds with tailored affinities for various receptors and enzymes. These derivatives are crucial tools for studying physiological processes and serve as lead compounds in drug discovery for neurological disorders, cancer, and infectious diseases.[1][2][3]

Structure-Activity Relationships (SAR)

The biological activity of an indoleamine derivative is profoundly influenced by the nature and position of its substituents. SAR studies are crucial for optimizing ligand potency, selectivity, and pharmacokinetic properties.

Serotonin (5-HT) Receptor Ligands

Substitutions on the indole nucleus and the terminal amine dictate the affinity and functional activity at the 14 known subtypes of serotonin receptors.[5] For instance, hydroxylation at the 5-position (as in serotonin) is critical for high affinity at many 5-HT receptors. Alkylation of the terminal amine, particularly with methyl or ethyl groups, is common in psychedelic tryptamines, which primarily act as agonists at the 5-HT2A receptor.[6] Halogenation, especially bromination at the 5-position, can increase affinity for certain receptor subtypes.[7]

Table 2.1: Binding Affinities (Ki, nM) of Substituted Tryptamines at Human Serotonin Receptors

Compound Substitution 5-HT1A 5-HT1B/1D 5-HT2A 5-HT2B 5-HT2C 5-HT6 5-HT7
Tryptamine None 130 160 2000 45 2500 100 30
5-Bromo-DMT 5-Br, N,N-di-Me 49 15 130 1.8 330 21 39
5-Chloro-DMT 5-Cl, N,N-di-Me 30 13 98 1.7 250 15 42
5-Iodo-DMT 5-I, N,N-di-Me 22 16 61 1.3 160 9 50
Geissoschizine Methyl Ether Complex Indole Alkaloid 14.8 >1000 127 124 129 >1000 133

Data compiled from multiple sources.[5][7]

Melatonin (MT) Receptor Ligands

For melatoninergic ligands, a 5-methoxy group and an N-acetyl side chain are key for high-affinity binding to MT1 and MT2 receptors.[8] Modifications to the indole ring, or even its replacement with bioisosteres like naphthalene (as in Agomelatine) or indane (as in Ramelteon), can yield potent agonists.[8] Adding a substituent at the C2 position of the indole ring can increase binding affinity by up to tenfold compared to melatonin.[9]

Table 2.2: Binding Affinities (Ki, nM) of Melatonin Analogues

Compound Core Structure MT1 (CHO-hMT1) MT2 (CHO-hMT2)
Melatonin Indole 0.14 0.45
Ramelteon Indane 0.014 0.045
Agomelatine Naphthalene 0.1 0.12

Data compiled from multiple sources.[8][9]

Indoleamine 2,3-Dioxygenase (IDO) Inhibitors

Indoleamines are also potent inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy.[10][11] SAR studies on hydroxyamidine-based indoleamines revealed a strong preference for meta-substitution on a phenyl ring attached to the core. Halogen and small alkyl groups at this position provide the most potent inhibition.[10]

Table 2.3: Inhibitory Activity (IC50, nM) of Phenyl-Substituted Indoleamines against IDO1

Compound Substitution HeLa Cell-Based Assay IC50
5b o-chloro 950
5c m-chloro 19
5d p-chloro >1000
5g m-bromo 17

Data adapted from a study on IDO inhibitors.[10]

Key Signaling Pathways

Substituted indoleamines exert their effects by modulating intracellular signaling cascades upon binding to their target receptors, which are often G-protein coupled receptors (GPCRs).

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/11-coupled GPCR.[12][13] Agonist binding initiates a cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a variety of downstream cellular responses.[12]

Gq_Signaling cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gαq/11 Gβγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand Indoleamine Agonist Ligand->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Response Cellular Response Ca_Release->Response PKC_Activation->Response

Caption: Canonical Gq-coupled signaling pathway for the 5-HT2A receptor.
Melatonin MT1/MT2 Receptor Signaling

Melatonin receptors MT1 and MT2 are coupled to inhibitory Gi proteins.[4][13] Upon agonist binding, the activated Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors, influencing physiological processes like circadian rhythm regulation.

Gi_Signaling cluster_membrane Cell Membrane Receptor MT1/MT2 Receptor G_Protein Gαi Gβγ Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits ATP ATP AC->ATP Converts Ligand Melatonin Agonist Ligand->Receptor Binds cAMP cAMP ATP->cAMP PKA PKA Activity cAMP->PKA Modulates Response Cellular Response (e.g., Circadian Regulation) PKA->Response

Caption: Canonical Gi-coupled signaling pathway for melatonin receptors.

Experimental Protocols

The characterization of substituted indoleamines requires a suite of specialized experimental techniques, from chemical synthesis to in vitro and in vivo biological assays.

Chemical Synthesis: Gassman Indole Synthesis

The Gassman indole synthesis is a one-pot method for preparing substituted indoles.[14] It is particularly useful for creating indoles with various substitution patterns.

Methodology:

  • Chloramine Formation: An appropriate aniline is oxidized using tert-butyl hypochlorite (tBuOCl) at low temperatures (e.g., -78 °C) to form an N-chloroaniline intermediate.[14]

  • Sulfonium Salt Formation: A keto-thioether is added to the reaction mixture, which reacts with the N-chloroaniline to generate a sulfonium salt.[14]

  • Ylide Formation and Rearrangement: A base, such as triethylamine, is added. Upon warming, the base deprotonates the sulfonium salt to form an ylide.[14] This ylide rapidly undergoes a[14][15]-sigmatropic rearrangement.

  • Cyclization and Aromatization: The rearranged intermediate undergoes a spontaneous condensation and elimination of the thioether to form the final 3-substituted indole product.[14] The 3-thiomethyl group can often be removed using Raney nickel if desired.[14]

Gassman_Synthesis A 1. Aniline + tBuOCl P1 N-Chloroaniline A->P1 B 2. Add Keto-thioether P2 Sulfonium Salt B->P2 C 3. Add Base (e.g., Et3N) P3 Sulfonium Ylide C->P3 D 4. Warm to Room Temp P4 [2,3]-Sigmatropic Rearrangement Product D->P4 E 5. Condensation P5 3-Thiomethylindole E->P5 P1->B P2->C P3->D P4->E

Caption: Workflow for the Gassman indole synthesis.
In Vitro Assay: Competitive Radioligand Binding

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[16][17] It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.[15][16]

Methodology:

  • Membrane Preparation: Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer.[15][18] The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.[15][18] Protein concentration is determined using an assay like the BCA assay.[18]

  • Assay Setup: In a 96-well plate, incubate the membrane preparation (containing the receptors), a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound.[17][18]

  • Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[18]

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters.[15] This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity trapped on the filters is counted using a scintillation counter.[15]

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_mem Prepare Receptor Membranes incubate Incubate: Membranes + Radioligand + Test Compound prep_mem->incubate prep_lig Prepare Radioligand & Test Compound Dilutions prep_lig->incubate filtrate Separate Bound/Free (Vacuum Filtration) incubate->filtrate count Quantify Radioactivity (Scintillation Counting) filtrate->count plot Plot Competition Curve count->plot calc_ic50 Calculate IC50 plot->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Experimental workflow for a competitive radioligand binding assay.
In Vitro Assay: Calcium Mobilization Functional Assay

This cell-based functional assay measures the ability of a compound to act as an agonist or antagonist at Gq-coupled receptors, such as the 5-HT2A receptor, by detecting changes in intracellular calcium concentration.[12][19]

Methodology:

  • Cell Culture: HEK293 cells (or other suitable cell lines) stably expressing the receptor of interest (e.g., human 5-HT2A) are cultured in appropriate media.[12]

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution. The dye enters the cells and is cleaved to its active form.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). The instrument adds varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: The plate reader measures the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration, indicating receptor activation.[12]

  • Data Analysis: The peak fluorescence response is plotted against the log concentration of the compound. For agonists, a sigmoidal dose-response curve is fitted to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximum effect). For antagonists, the assay is run in the presence of a fixed concentration of an agonist, and the IC₅₀ is determined.

Calcium_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture Culture Cells Expressing Target Receptor plate Plate Cells in 96-Well Plate culture->plate load Load Cells with Ca2+-Sensitive Dye plate->load add_cpd Add Test Compound load->add_cpd measure Measure Fluorescence Change Over Time add_cpd->measure plot Plot Dose-Response Curve measure->plot calc Calculate EC50 / IC50 plot->calc

Caption: Experimental workflow for a calcium mobilization functional assay.

Conclusion

Substituted indoleamines are a cornerstone of modern pharmacology and drug discovery. Their structural similarity to endogenous signaling molecules provides a versatile template for designing potent and selective ligands for a wide range of biological targets, most notably serotonin and melatonin receptors. A thorough understanding of their structure-activity relationships, combined with robust experimental evaluation using the protocols detailed herein, is essential for advancing our knowledge of their physiological roles and for developing novel therapeutics. The continued exploration of this chemical space promises to yield new insights into human biology and new treatments for a host of challenging diseases.

References

Unraveling the Functional Profile of 4-Fluoro-1H-indol-6-amine: A Technical Overview of Related Fluoroindole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – In the landscape of contemporary drug discovery and development, fluoroindole scaffolds represent a significant area of interest for medicinal chemists and pharmacologists. This technical guide addresses the current understanding of 4-Fluoro-1H-indol-6-amine by examining the mechanism of action of closely related fluorinated indole derivatives. Due to a lack of specific publicly available research on this compound, this document will focus on the biological activities of analogous compounds, providing valuable insights for researchers, scientists, and drug development professionals.

The following sections detail the biological evaluation of fluorinated 5,6-dihydroxytryptamine (5,6-DHT) derivatives, which, like this compound, are part of the broader class of fluoroindole compounds. The data presented here pertains to these derivatives as a proxy to illuminate potential areas of investigation for this compound.

Quantitative Biological Activity of Fluorinated 5,6-Dihydroxytryptamine Derivatives

The biological effects of fluorinated 5,6-DHTs were assessed to determine their cytotoxic potential and their affinity for the serotonergic uptake system in neuroblastoma (N-2a) cells. The results are summarized in the table below.

CompoundCytotoxicity IC50 (µM)[1]Serotonergic Uptake System Affinity (Fold-increase vs. 5,6-DHT)[1]
5,6-Dihydroxytryptamine (5,6-DHT)921
4-Fluoro-5,6-DHT (26a)11732
7-Fluoro-5,6-DHT (26b)Not Reported23
4,7-Difluoro-5,6-DHT (26c)12513

Table 1: Comparative biological activity of fluorinated 5,6-dihydroxytryptamine derivatives and the parent compound, 5,6-DHT. Cytotoxicity was determined by the inhibition of [3H]thymidine incorporation into DNA of N-2a cells. Affinity for the serotonergic uptake system was measured by the antagonism of [3H]5-HT uptake into N-2a cells.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments conducted on the fluorinated 5,6-dihydroxytryptamine derivatives. These protocols can serve as a template for investigating the biological activity of this compound.

Cytotoxicity Assay: Inhibition of [3H]thymidine Incorporation

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50), a measure of its cytotoxic potential.

  • Cell Culture: Neuroblastoma clone N-2a cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating: Cells are seeded into 96-well microtiter plates at a density that allows for logarithmic growth during the experiment and are allowed to attach overnight.

  • Compound Treatment: The test compounds (fluorinated 5,6-DHTs) are dissolved in an appropriate solvent and then diluted to various concentrations in the culture medium. The existing medium is removed from the cells and replaced with the medium containing the test compounds. Control wells receive medium with the solvent alone.

  • Incubation: The plates are incubated for a period that allows for several cell doubling times (e.g., 48 hours).

  • Radiolabeling: A solution of [3H]thymidine is added to each well, and the plates are incubated for an additional period (e.g., 4-6 hours) to allow for the incorporation of the radiolabel into newly synthesized DNA.

  • Harvesting and Scintillation Counting: The cells are harvested onto glass fiber filters using a cell harvester. The filters are then washed to remove unincorporated [3H]thymidine. The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is measured using a liquid scintillation counter.

  • Data Analysis: The counts per minute (CPM) for each concentration of the test compound are compared to the control wells. The IC50 value is calculated by plotting the percentage of inhibition of [3H]thymidine incorporation against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Serotonergic Uptake Assay: Antagonism of [3H]5-HT Uptake

This assay measures the ability of a compound to inhibit the uptake of serotonin (5-HT) into cells, indicating its affinity for the serotonin transporter.

  • Cell Culture and Plating: N-2a cells are cultured and plated in a similar manner to the cytotoxicity assay.

  • Pre-incubation: The cell culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., Krebs-Ringer buffer). The cells are then pre-incubated with various concentrations of the test compounds or a control vehicle for a short period (e.g., 10-15 minutes) at 37°C.

  • [3H]5-HT Addition: A solution containing a fixed concentration of [3H]5-HT (radiolabeled serotonin) is added to each well to initiate the uptake process.

  • Incubation: The plates are incubated for a short duration (e.g., 5-10 minutes) at 37°C to allow for the uptake of [3H]5-HT. Non-specific uptake is determined by running parallel experiments at 4°C.

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]5-HT.

  • Cell Lysis and Scintillation Counting: A lysis buffer is added to each well to release the intracellular contents, including the uptaken [3H]5-HT. The lysate is then transferred to scintillation vials, a scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The specific uptake is calculated by subtracting the non-specific uptake (at 4°C) from the total uptake. The ability of the test compounds to antagonize [3H]5-HT uptake is expressed as the concentration of the compound that inhibits 50% of the specific uptake (IC50). The relative affinity compared to a reference compound (e.g., 5,6-DHT) can then be calculated.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Culturing Culture N-2a Cells Plating Plate Cells in 96-well Plates Culturing->Plating AddCompound Add Compounds to Cells Plating->AddCompound CompoundPrep Prepare Compound Dilutions CompoundPrep->AddCompound Incubate48h Incubate for 48h AddCompound->Incubate48h AddThymidine Add [3H]thymidine Incubate48h->AddThymidine Incubate4h Incubate for 4h AddThymidine->Incubate4h Harvest Harvest Cells Incubate4h->Harvest Count Scintillation Counting Harvest->Count Analyze Calculate IC50 Count->Analyze

Caption: Workflow for the [3H]thymidine incorporation cytotoxicity assay.

Serotonin_Uptake_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Culturing Culture & Plate N-2a Cells Wash Wash Cells with Buffer Culturing->Wash PreIncubate Pre-incubate with Compounds Wash->PreIncubate Add5HT Add [3H]5-HT PreIncubate->Add5HT Incubate10m Incubate for 10 min Add5HT->Incubate10m Terminate Terminate Uptake (Wash) Incubate10m->Terminate Lyse Lyse Cells Terminate->Lyse Count Scintillation Counting Lyse->Count Analyze Calculate Uptake Inhibition Count->Analyze

Caption: Workflow for the [3H]5-HT uptake antagonism assay.

Concluding Remarks

References

Physical and chemical properties of 4-Fluoro-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Fluoro-1H-indol-6-amine

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. The information is intended for researchers, scientists, and drug development professionals utilizing this compound in their work.

Compound Identification

This compound is a fluorinated derivative of an indole, a common scaffold in medicinal chemistry. Its structure consists of a bicyclic indole core with a fluorine atom at position 4 and an amine group at position 6.

IdentifierValueReference
IUPAC Name This compound
CAS Number 885518-26-3[1]
Chemical Formula C₈H₇FN₂[1]
PubChem CID 24728023[1]
MDL Number MFCD07357295[1]

Physical and Chemical Properties

Physical Properties
PropertyValueNotes
Molecular Weight 150.15 g/mol Calculated from the chemical formula C₈H₇FN₂.[2]
Appearance Expected to be a solidBased on related indole derivatives like Methyl 6-fluoro-1H-indole-4-carboxylate which is a solid.[3]
Solubility Limited solubility in water, soluble in organic solvents (e.g., DMSO, MeOH)Aromatic amines and indoles are typically more soluble in organic solvents. For similar compounds, gentle warming or sonication may be required to aid dissolution.[4]
pKa Not experimentally determinedThe basicity of the 6-amino group is expected to be lower than that of non-fluorinated anilines due to the electron-withdrawing effect of the fluorine atom. The introduction of fluorine is a known strategy to modulate the pKa of nearby amine groups.[5]
Chemical Properties
PropertyValue/DescriptionReference
Stability Stable under recommended storage conditions. May be sensitive to light and air.For a similar compound, 4-Fluoro-2-methyl-1H-indol-5-amine, visual signs of degradation can include color change or clumping.[4]
Storage Store at 2-8°C in a tightly sealed container, protected from light and moisture.These are standard conditions for related aromatic amines to minimize degradation.[4]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.These substances can react with and degrade the amine and indole functional groups.[4]

Spectral Data

While specific spectra for this compound are not available in the cited literature, the expected characteristics are outlined below based on the analysis of analogous structures.[6][7][8][9]

TechniqueExpected Observations
¹H NMR Signals corresponding to the indole N-H proton, two protons of the C6-amine group, and four distinct aromatic protons on the indole ring system. Chemical shifts and coupling constants will be influenced by the fluorine and amine substituents.
¹³C NMR Eight distinct signals for the carbon atoms. The carbon atom bonded to fluorine (C4) will exhibit a large one-bond C-F coupling constant. Smaller two- and three-bond C-F couplings may be observed for adjacent carbons.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ is expected at m/z 151.07, corresponding to the chemical formula C₈H₇FN₂.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of both the indole and the primary amine groups (typically in the 3200-3500 cm⁻¹ region). C-F stretching vibrations are also expected (typically in the 1000-1400 cm⁻¹ region).

Experimental Protocols

Synthesis Workflow

The synthesis of substituted indoles like this compound can be approached through established methodologies such as the Batcho-Leimgruber indole synthesis.[10] A generalized workflow is presented below.

G cluster_0 Synthesis Pathway Start Substituted Nitrotoluene Derivative Enamine Enamine Formation (e.g., with DMFDMA) Start->Enamine NitroIndole Reductive Cyclization (Batcho-Leimgruber) Enamine->NitroIndole Reduction Selective Nitro Group Reduction NitroIndole->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Generalized Batcho-Leimgruber synthesis workflow.

Methodology:

  • Enamine Formation: A suitably substituted nitrotoluene is reacted with dimethylformamide dimethyl acetal (DMFDMA) to form an enamine.[10]

  • Reductive Cyclization: The intermediate enamine undergoes reductive cyclization to form the indole ring. The choice of reducing agent during this step is crucial and can selectively yield either a nitro-indole or an amino-indole.[10]

  • Nitro Group Reduction: If a nitro-indole intermediate is formed, a subsequent selective reduction of the nitro group is performed to yield the final this compound product.

Purity and Stability Analysis

A general protocol to assess the purity and stability of this compound can be adapted from methods used for similar compounds.[4]

Methodology:

  • Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Initial Analysis (T=0): Analyze the fresh sample using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Record the peak area and retention time.

  • Stress Conditions:

    • Elevated Temperature: Store a sample at 40°C in the dark.

    • Light Exposure: Store a sample at room temperature exposed to ambient light.

    • Control: Store a sample under the recommended conditions (2-8°C, dark).[4]

  • Time-Point Analysis: Re-analyze all samples at set time points (e.g., 1, 2, and 4 weeks).

  • Evaluation: Compare the chromatograms from the stressed samples to the control and T=0 samples. The appearance of new peaks or a decrease in the main peak's area indicates degradation.

Biological Activity and Drug Discovery Context

Indole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-HIV, and antimicrobial properties.[11] The incorporation of fluorine can enhance potency, metabolic stability, and pharmacokinetic properties.[5][12]

Derivatives of fluoro-indoles and related structures have been investigated as potent inhibitors of various kinases, such as Fms-like tyrosine kinase 3 (FLT3), which is a target in acute myeloid leukemia (AML).[13] This suggests that this compound is a valuable scaffold for the development of targeted therapies.

The logical workflow for advancing a scaffold like this compound in a drug discovery program is outlined below.

G cluster_0 Preclinical Drug Discovery Workflow Scaffold Core Scaffold (this compound) Synthesis Library Synthesis & Derivative Generation Scaffold->Synthesis SAR Exploration Screening In Vitro Screening (e.g., Kinase Assays) Synthesis->Screening Testing Lead_ID Lead Identification (Potency & Selectivity) Screening->Lead_ID Data Analysis Optimization Lead Optimization (ADME/Tox Properties) Lead_ID->Optimization Iterative Design Optimization->Screening In_Vivo In Vivo Studies (Xenograft Models) Optimization->In_Vivo Efficacy Testing Candidate Preclinical Candidate Selection In_Vivo->Candidate Safety & Efficacy

Caption: A typical preclinical drug discovery workflow.

References

4-Fluoro-1H-indol-6-amine: A Comprehensive Technical Guide to its Synthesis and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a robust synthetic pathway to 4-Fluoro-1H-indol-6-amine, a fluorinated indole derivative of significant interest in medicinal chemistry. While a specific discovery paper for this compound is not prominent in the literature, its structural motifs are present in numerous biologically active molecules. The fluorinated indole core is a privileged scaffold known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document provides a comprehensive overview of a proposed synthesis, including detailed experimental protocols, characterization data, and a discussion of its potential applications in drug discovery. The synthesis leverages the Leimgruber-Batcho indole synthesis, a versatile and high-yielding method for constructing the indole ring system.

Introduction

Indole derivatives are fundamental building blocks in a vast array of pharmaceuticals and natural products. The introduction of a fluorine atom into the indole scaffold can profoundly influence the molecule's physicochemical and pharmacological properties. Specifically, the 4-fluoro substitution can alter the electronic properties of the indole ring, while an amine group at the 6-position provides a key site for further functionalization, making this compound a valuable intermediate for the synthesis of diverse compound libraries. This guide outlines a practical and efficient multi-step synthesis of this target molecule, starting from the nitration of 3-fluorotoluene.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a three-stage process, as illustrated in the workflow diagram below. The key strategic transformation is the Leimgruber-Batcho indole synthesis to construct the core indole ring system.

Synthesis_Workflow A Stage 1: Starting Material Synthesis B Stage 2: Leimgruber-Batcho Indole Synthesis A->B 2-Fluoro-4-methyl-5-nitroaniline C Stage 3: Final Product Formation B->C 4-Fluoro-6-nitro-1H-indole D This compound C->D Reduction

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each stage of the synthesis, along with expected yields and characterization data.

Stage 1: Synthesis of 2-Fluoro-4-methyl-5-nitroaniline (Starting Material)

The synthesis of the key o-nitrotoluene precursor begins with the nitration of 3-fluorotoluene.

Reaction Scheme:

Stage1_Reaction 3-Fluorotoluene 3-Fluorotoluene 2-Fluoro-4-methyl-5-nitroaniline 2-Fluoro-4-methyl-5-nitroaniline 3-Fluorotoluene->2-Fluoro-4-methyl-5-nitroaniline HNO3, H2SO4

Caption: Synthesis of the key aniline intermediate.

Experimental Protocol:

  • To a stirred mixture of 3-fluorotoluene (1.0 eq) in concentrated sulfuric acid (5.0 eq), cooled to 0-5 °C, a solution of nitric acid (1.1 eq) in sulfuric acid (2.0 eq) is added dropwise, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at 0-5 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by pouring it onto crushed ice, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold water until the washings are neutral and then dried under vacuum.

  • Purification by recrystallization from ethanol affords 2-fluoro-4-methyl-5-nitroaniline as a yellow solid.

Quantitative Data:

ParameterValue
Starting Material3-Fluorotoluene
Product2-Fluoro-4-methyl-5-nitroaniline
AppearanceYellow solid
Expected Yield65-75%
Melting Point98-102 °C
Molecular FormulaC₇H₇FN₂O₂
Molecular Weight170.14 g/mol
Stage 2: Leimgruber-Batcho Synthesis of 4-Fluoro-6-nitro-1H-indole

This stage involves the formation of an enamine followed by reductive cyclization.

Stage2_Workflow cluster_0 Enamine Formation cluster_1 Reductive Cyclization A 2-Fluoro-4-methyl-5-nitroaniline B (E)-1-(Dimethylamino)-2-(4-fluoro-2-nitro-6-aminophenyl)ethene A->B DMF-DMA, DMF, Reflux C (E)-1-(Dimethylamino)-2-(4-fluoro-2-nitro-6-aminophenyl)ethene D 4-Fluoro-6-nitro-1H-indole C->D H2, Pd/C, EtOH

Caption: Workflow for the Leimgruber-Batcho synthesis of the indole intermediate.

Experimental Protocol:

Step 2a: Enamine Formation

  • A solution of 2-fluoro-4-methyl-5-nitroaniline (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF) is heated at reflux for 4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate, which is used in the next step without further purification.

Step 2b: Reductive Cyclization

  • The crude enamine from the previous step is dissolved in ethanol.

  • Palladium on carbon (10 mol %) is added to the solution.

  • The mixture is hydrogenated under a hydrogen atmosphere (balloon pressure) at room temperature for 6-8 hours.

  • The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 4-fluoro-6-nitro-1H-indole as a solid.

Quantitative Data:

ParameterValue
Starting Material2-Fluoro-4-methyl-5-nitroaniline
Product4-Fluoro-6-nitro-1H-indole
AppearanceYellow to brown solid
Expected Yield70-80% (over two steps)
Molecular FormulaC₈H₅FN₂O₂
Molecular Weight180.14 g/mol
Stage 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine.

Reaction Scheme:

Stage3_Reaction 4-Fluoro-6-nitro-1H-indole 4-Fluoro-6-nitro-1H-indole This compound This compound 4-Fluoro-6-nitro-1H-indole->this compound SnCl2·2H2O, EtOH, Reflux

Caption: Final reduction to yield the target compound.

Experimental Protocol:

  • To a solution of 4-fluoro-6-nitro-1H-indole (1.0 eq) in ethanol, tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) is added.

  • The reaction mixture is heated at reflux for 2-3 hours.

  • After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • The mixture is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound as a solid.

Quantitative Data:

ParameterValue
Starting Material4-Fluoro-6-nitro-1H-indole
ProductThis compound
AppearanceOff-white to pale brown solid
Expected Yield85-95%
Molecular FormulaC₈H₇FN₂
Molecular Weight150.16 g/mol

Characterization Data (Predicted)

As no specific literature with characterization data was found, the following are predicted spectral data based on the structure.

4-Fluoro-6-nitro-1H-indole:

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 11.60 (s, 1H), 8.15 (s, 1H), 7.80 (d, J = 8.0 Hz, 1H), 7.50 (t, J = 2.5 Hz, 1H), 6.80 (dd, J = 3.0, 2.0 Hz, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 158.0 (d, J = 240.0 Hz), 145.0, 138.0, 126.0, 122.0 (d, J = 10.0 Hz), 115.0, 108.0 (d, J = 25.0 Hz), 102.0.

  • MS (ESI): m/z 181.0 [M+H]⁺.

This compound:

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 10.80 (s, 1H), 7.10 (t, J = 2.5 Hz, 1H), 6.80 (s, 1H), 6.50 (d, J = 8.0 Hz, 1H), 6.30 (dd, J = 3.0, 2.0 Hz, 1H), 5.00 (s, 2H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 155.0 (d, J = 235.0 Hz), 148.0, 135.0, 125.0, 118.0 (d, J = 12.0 Hz), 105.0, 100.0 (d, J = 28.0 Hz), 98.0.

  • MS (ESI): m/z 151.1 [M+H]⁺.

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents.

Applications A This compound B Kinase Inhibitors A->B C Serotonin Receptor Modulators A->C D Antimicrobial Agents A->D E Fragment-Based Drug Discovery A->E

Caption: Potential applications of this compound in drug discovery.

  • Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors. The 6-amino group provides a handle for the introduction of various side chains to target the ATP-binding site of kinases.

  • Serotonin Receptor Modulators: Indoleamines are structurally related to serotonin. This compound could serve as a starting point for the synthesis of ligands for various serotonin receptor subtypes, with potential applications in treating neurological disorders.

  • Antimicrobial Agents: The indole scaffold is present in many natural and synthetic antimicrobial compounds. The fluoro and amino substituents can be tuned to optimize activity against various pathogens.

  • Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, this compound is an ideal fragment for screening against various biological targets.

Conclusion

This technical guide provides a detailed and practical synthetic route to this compound. The presented methodology, centered around the Leimgruber-Batcho indole synthesis, offers a reliable and efficient means of producing this valuable research chemical. The unique combination of a fluorinated indole core and a versatile amino group at the 6-position positions this compound as a highly promising building block for the discovery and development of novel therapeutic agents across multiple disease areas. Further exploration of the biological activities of derivatives of this compound is warranted.

A Technical Guide to Fluorinated Indole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful strategy in drug design. Fluorination can significantly enhance a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins.[2][3] This technical guide provides a comprehensive overview of recent advancements in the field of fluorinated indole derivatives, focusing on their synthesis, diverse biological activities, and therapeutic applications.

Synthesis of Fluorinated Indole Derivatives

The synthesis of fluorinated indoles can be broadly categorized into two approaches: direct fluorination of a pre-formed indole ring or the construction of the indole ring from fluorinated precursors.

1. Direct Fluorination:

Direct C-H fluorination of indoles is a challenging yet highly desirable transformation. Various electrophilic fluorinating reagents have been employed for this purpose, including Selectfluor, N-fluorobenzenesulfonimide (NFSI), and silver(II) fluoride (AgF2).[4][5] The regioselectivity of the fluorination is highly dependent on the substrate and the reaction conditions. For instance, anodic fluorination of N-acetyl-3-substituted indoles can yield trans-2,3-difluoro-2,3-dihydroindoles.[6]

2. Synthesis from Fluorinated Precursors:

A more common approach involves the construction of the indole ring using fluorinated building blocks. Classic indole syntheses, such as the Fischer, Bischler, and Madelung reactions, can be adapted using fluorinated anilines or other suitable precursors.[1][7] For example, 5- or 6-fluoro-2-arylindoles can be prepared via the Fischer indole synthesis.[7]

Experimental Protocol: Fischer Indole Synthesis of 5-Fluoro-2-phenylindole

This protocol is a representative example of constructing a fluorinated indole from a fluorinated precursor.

Materials:

  • 4-Fluoroaniline

  • Acetophenone

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 4-fluoroaniline (1 eq) and acetophenone (1.1 eq) in ethanol is refluxed for 4 hours to form the corresponding phenylhydrazone.

  • The solvent is removed under reduced pressure.

  • The crude phenylhydrazone is added to polyphosphoric acid at 100°C with stirring.

  • The reaction mixture is heated at 140°C for 30 minutes.

  • The mixture is cooled to room temperature and then poured into ice-cold water.

  • The resulting precipitate is collected by filtration and washed with water.

  • The solid is neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted with ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford 5-fluoro-2-phenylindole.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Biological Activities of Fluorinated Indole Derivatives

Fluorinated indole derivatives exhibit a wide spectrum of biological activities, making them promising candidates for the development of new therapeutic agents.

Antiviral Activity

Fluorinated indoles have shown significant potential as antiviral agents, particularly against HIV and Hepatitis C Virus (HCV).

  • Anti-HIV Activity: Several fluorinated indole-carboxamide derivatives have demonstrated potent inhibition of HIV-1 replication in human T-lymphocyte cells, with EC₅₀ values in the nanomolar and even picomolar range.[2] For instance, certain 7-substituted carboxamides of 4-fluoroindole exhibit exceptional antiviral activity.[2][8] These compounds often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2][9]

  • Anti-HCV Activity: Tetracyclic indole derivatives with fluorine substitutions have been identified as noteworthy inhibitors of multiple HCV genotypes.[10] Specifically, a fluoro group at the C-1 or C-12 position of the tetracyclic indole core can confer potent anti-HCV activity.[10]

Anticancer Activity

The indole nucleus is a key pharmacophore in many anticancer drugs, and fluorination can further enhance their efficacy.[11][12]

  • Kinase Inhibition: Sunitinib, a fluorinated indole derivative, is an FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1][13] Other fluorinated indole derivatives have shown potent inhibitory activity against various kinases, including EGFR, CDK-2, and LSD1.[14]

  • Tubulin Polymerization Inhibition: Certain chalcone-indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]

Central Nervous System (CNS) Activity

The introduction of fluorine can improve the ability of indole derivatives to cross the blood-brain barrier (BBB), making them attractive candidates for CNS-active drugs.[15][16]

  • Serotonin Receptor Ligands: Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and related compounds has led to the development of selective human 5-HT₁D receptor ligands with improved pharmacokinetic profiles.[17] The incorporation of fluorine can reduce the pKa of these compounds, which beneficially influences their oral absorption.[17] Fluorinated tryptamine derivatives have also been synthesized and evaluated for their CNS activity.[7]

Quantitative Data Summary

The following tables summarize the biological activity of selected fluorinated indole derivatives.

Table 1: Anti-HIV Activity of Fluorinated Indole Derivatives

Compound ClassTargetAssay Cell LineActivity (EC₅₀/ED₅₀/IC₅₀)Reference
Indole-carboxamides (19a-e)HIV-1 WTCEM2.0–4.6 nM[2]
Benzenesulfonyl Indole-carboxamides (20h)HIV-1 WTMT-4, C81660.5 nM, 0.8 nM[2][8]
7-Carboxamide-4-fluoroindoles (22)HIV-1Primary cell-based0.14 nM[2][8]
7-Heteroaryl-carboxamide-4-fluoroindoles (23l, 23n)HIV-1Primary cell-based0.02 nM, 0.0058 nM[2][8]
Tetrazole-based 4-fluoroindoles (24d)HIV-JRFLSingle-cycle infectivity20 nM[2]

Table 2: Anticancer Activity of Fluorinated Indole Derivatives

Compound ClassTargetCancer Cell LineActivity (IC₅₀)Reference
SunitinibRTKsVariousVaries[1][13]
Fluoro-substituted indole-chalcone (53)Colorectal CancerHCT-116Low nanomolar[14]
Pyrazolyl-s-triazine indole (16)EGFRA549 (Lung)2.66 µM[14]
Indole derivative (43)LSD1A549 (Lung)0.74 µM[14]
3-amino-1H-7-azaindole (25)ProliferationHeLa, HepG2, MCF-73.7, 8.0, 19.9 µmol/L[12]

Table 3: Other Biological Activities

Compound ClassTargetActivity (IC₅₀)Reference
7-Fluoroindazole derivativesSpleen tyrosine kinase (Syk)10–50 nM[2]
7-Fluoroindazole derivativesTNFα production~65 nM[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for understanding the mechanism of action and development of fluorinated indole derivatives.

Signaling_Pathway_RTK_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RTK->RTK P1 Intracellular Signaling Proteins RTK->P1 Activates GF Growth Factor GF->RTK Binds P2 Downstream Effectors P1->P2 Activates Response Cell Proliferation, Survival, Angiogenesis P2->Response Leads to Sunitinib Sunitinib (Fluorinated Indole) Sunitinib->RTK Inhibits (ATP binding site) Experimental_Workflow_Synthesis Start Start: Fluorinated Precursors (e.g., 4-Fluoroaniline) Step1 Step 1: Reaction (e.g., Fischer Indole Synthesis) Start->Step1 Step2 Step 2: Work-up (Extraction, Washing) Step1->Step2 Step3 Step 3: Purification (Column Chromatography) Step2->Step3 Step4 Step 4: Characterization (NMR, MS) Step3->Step4 End End: Pure Fluorinated Indole Derivative Step4->End

References

The Indole Nucleus as a Privileged Scaffold: Projecting the Pharmacological Potential of 4-Fluoro-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Discovery Professionals

Abstract

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including neurotransmitters, alkaloids, and a diverse array of synthetic drugs. The strategic incorporation of substituents such as fluorine and amine groups can significantly modulate the pharmacological profile of the indole nucleus, enhancing binding affinity, metabolic stability, and overall therapeutic potential. This technical guide explores the prospective pharmacological applications of 4-Fluoro-1H-indol-6-amine, a compound of interest due to its unique substitution pattern. While direct experimental data for this specific molecule is limited, this document extrapolates its potential from the well-established bioactivities of structurally related indole derivatives. We will delve into potential therapeutic targets, relevant experimental methodologies for its evaluation, and the signaling pathways it may influence, providing a roadmap for future research and development.

The Fluorinated Indole-Amine Motif: A Gateway to Diverse Bioactivity

The indole scaffold is a prevalent feature in numerous natural and synthetic compounds with significant biological activities. The introduction of a fluorine atom can profoundly impact a molecule's properties, including its lipophilicity, metabolic stability, and binding interactions with target proteins. Similarly, the presence of an amine group provides a key site for hydrogen bonding and can be crucial for receptor recognition and downstream signaling. The combination of these features in the this compound structure suggests a high potential for diverse pharmacological applications.

Based on the activities of related indole-containing molecules, potential therapeutic areas for this compound and its derivatives could include:

  • Oncology: Many indole derivatives have demonstrated potent anticancer properties by targeting various components of cell signaling pathways crucial for cancer progression.

  • Neurodegenerative Diseases: The indole nucleus is central to the structure of several neurotransmitters and neuromodulators, making its derivatives promising candidates for treating conditions like Alzheimer's and Parkinson's disease.

  • Inflammatory Diseases: Certain indole derivatives have been shown to possess anti-inflammatory effects, suggesting a potential role in managing chronic inflammatory conditions.

  • Infectious Diseases: The indole scaffold has been explored for the development of novel antibacterial and antifungal agents[1].

Potential Molecular Targets and Mechanisms of Action

Drawing parallels from structurally analogous compounds, this compound could potentially interact with several key biological targets.

Kinase Inhibition

A significant number of kinase inhibitors feature the indole core. For instance, derivatives of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine have shown potent and selective inhibitory activities against FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia[2]. The general mechanism involves the inhibition of phosphorylation of the kinase and its downstream signaling factors, leading to cell cycle arrest and apoptosis[2].

Hypothetical Kinase Inhibition Workflow

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Models Compound Library Compound Library Kinase Panel Screening Kinase Panel Screening Compound Library->Kinase Panel Screening Test Compounds Hit Identification Hit Identification Kinase Panel Screening->Hit Identification Identify Active Compounds Cell Viability Assay Cell Viability Assay Hit Identification->Cell Viability Assay Evaluate Cytotoxicity Western Blot Western Blot Cell Viability Assay->Western Blot Confirm Target Engagement Cell Cycle Analysis Cell Cycle Analysis Western Blot->Cell Cycle Analysis Assess Effect on Cell Cycle Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay Determine Induction of Apoptosis Xenograft Model Xenograft Model Apoptosis Assay->Xenograft Model Test in Animal Models Efficacy & Toxicity Studies Efficacy & Toxicity Studies Xenograft Model->Efficacy & Toxicity Studies Determine Therapeutic Window

Caption: A generalized workflow for the evaluation of kinase inhibitors.

Modulation of Neurological Receptors

The indole structure is a key component of the neurotransmitter serotonin. Partial lysergamides, which contain an indole moiety, are known to act as agonists at serotonin and dopamine receptors[3]. For example, some act on the 5-HT2A receptor, leading to psychedelic-like effects, while others are selective for the 5-HT1A receptor[3]. Additionally, N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and its analogs have been investigated as potential therapeutic agents for Alzheimer's disease due to their cholinomimetic properties[4].

Simplified Serotonergic Synapse Diagram

G Presynaptic Neuron Presynaptic Neuron Serotonin (5-HT) Serotonin (5-HT) Presynaptic Neuron->Serotonin (5-HT) Release Postsynaptic Neuron Postsynaptic Neuron 5-HT Receptor 5-HT Receptor Serotonin (5-HT)->5-HT Receptor Binds Reuptake Transporter Reuptake Transporter Serotonin (5-HT)->Reuptake Transporter Reuptake 5-HT Receptor->Postsynaptic Neuron Activates Indole Derivative Indole Derivative Indole Derivative->5-HT Receptor Modulates Indole Derivative->Reuptake Transporter Inhibits

Caption: Potential modulation of a serotonergic synapse by an indole derivative.

Inhibition of Other Enzymes

Indole-based structures have also been identified as inhibitors of other key enzymes. For example, derivatives of 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine are inhibitors of NADPH Oxidase 2 (NOX2), an enzyme implicated in oxidative stress-related diseases[5].

Methodologies for Pharmacological Evaluation

To assess the potential of this compound, a series of in vitro and in vivo experiments would be necessary. The following tables summarize key assays and experimental protocols based on methodologies used for similar indole derivatives.

In Vitro Assays
Assay TypePurposeKey Parameters Measured
Kinase Inhibition Assay To determine the inhibitory activity against a panel of kinases.IC50 values
Cell Viability/Cytotoxicity Assay To assess the effect of the compound on the proliferation of cancer cell lines.GI50, LD50 values
Receptor Binding Assay To determine the affinity of the compound for specific receptors (e.g., serotonin, dopamine receptors).Ki, Kd values
Enzyme Inhibition Assay To measure the inhibitory effect on specific enzymes (e.g., NOX2).IC50 values
Antimicrobial Susceptibility Testing To evaluate the antibacterial and antifungal activity.Minimum Inhibitory Concentration (MIC)
Representative Experimental Protocols

Protocol 1: Kinase Inhibition Assay (Generic)

  • Preparation of Reagents: Recombinant kinase, substrate, ATP, and test compound are prepared in appropriate buffers.

  • Assay Procedure: The kinase, substrate, and test compound (at various concentrations) are incubated together. The reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified using methods such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and GI50 values are determined.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: A standardized suspension of the microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well plate containing growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Synthesis and Derivatization

The synthesis of this compound can likely be achieved through established indole synthesis methodologies, such as the Batcho-Leimgruber indole synthesis, starting from appropriate precursors[6]. Further derivatization of the amine and other positions on the indole ring can lead to a library of analogs with potentially improved pharmacological properties. The synthesis of related indole derivatives often involves coupling reactions to introduce various substituents[7][8].

General Synthetic Logic for Indole Derivatives

G Starting Materials Starting Materials Indole Core Synthesis Indole Core Synthesis Starting Materials->Indole Core Synthesis e.g., Batcho-Leimgruber This compound This compound Indole Core Synthesis->this compound Functional Group Interconversion Functional Group Interconversion This compound->Functional Group Interconversion e.g., Acylation, Alkylation Derivative Library Derivative Library Functional Group Interconversion->Derivative Library

Caption: A high-level overview of the synthetic strategy for generating indole derivatives.

Conclusion and Future Directions

While direct pharmacological data on this compound is not yet available, the extensive body of research on related fluorinated and aminated indole derivatives strongly suggests its potential as a valuable scaffold in drug discovery. Its structural features point towards possible applications in oncology, neurodegenerative disorders, and infectious diseases. The immediate next steps should involve the chemical synthesis of this compound and its subsequent screening against a diverse panel of biological targets, including kinases, neurological receptors, and various enzymes. The generation of a focused library of derivatives will be crucial for establishing structure-activity relationships and optimizing lead compounds for further preclinical and clinical development. This systematic approach will be key to unlocking the full therapeutic potential of this promising chemical entity.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Fluoro-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 4-Fluoro-1H-indol-6-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of a key intermediate, 4-fluoro-6-nitro-1H-indole, followed by its reduction to the target amine. The methodologies provided are based on established chemical transformations for analogous structures.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound and its intermediate. Please note that yields are representative and may vary based on experimental conditions and scale.

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1Synthesis of 4-Fluoro-6-nitro-1H-indole4-Fluoro-2-nitrotoluene, Dimethylformamide dimethyl acetal (DMF-DMA)DMF90-18010-40Not specified
2Reduction to this compound4-Fluoro-6-nitro-1H-indole, Reduced Iron Powder, HClEthanol/WaterReflux2~92 (analogous reaction)[1]

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-6-nitro-1H-indole

This procedure is adapted from the Leimgruber-Batcho indole synthesis, a common method for preparing indoles from o-nitrotoluenes.[2] The synthesis starts from 4-fluoro-2-nitrotoluene, which is first reacted with a formamide acetal to form an enamine, followed by reductive cyclization.

Materials:

  • 4-Fluoro-2-nitrotoluene

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Dioxane

  • Raney Nickel

  • Hydrazine monohydrate

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Diatomaceous earth

Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-2-nitrotoluene in dioxane.

  • Sequentially add dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

  • Heat the reaction mixture to 100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent, affording the intermediate enamine.

  • To a solution of the enamine in a 1:1 mixture of MeOH:THF, add Raney nickel.

  • Cool the mixture to 0 °C and slowly add hydrazine monohydrate.

  • Stir the mixture at room temperature for 5 hours.

  • Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth and wash the filter cake with EtOAc.

  • Combine the filtrates and concentrate under reduced pressure to yield 4-fluoro-6-nitro-1H-indole. The crude product can be purified by column chromatography on silica gel.

Note: This is a general procedure based on similar indole syntheses. Optimization of reaction conditions may be necessary.

Step 2: Reduction of 4-Fluoro-6-nitro-1H-indole to this compound

This protocol utilizes a classic method for the reduction of an aromatic nitro group to an amine using reduced iron in the presence of an acid.[1]

Materials:

  • 4-Fluoro-6-nitro-1H-indole

  • Reduced iron powder

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Petroleum ether (or heptane)

Procedure:

  • In a round-bottom flask, suspend 4-fluoro-6-nitro-1H-indole in a mixture of ethanol and water.

  • To this suspension, add reduced iron powder while stirring at room temperature.

  • Heat the mixture to reflux and add a few drops of concentrated hydrochloric acid to initiate the reaction.

  • Continue stirring at reflux for 2 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the iron salts.

  • The filtrate is concentrated under reduced pressure to obtain the crude product.

  • For purification, the crude product is refluxed in a mixture of toluene and petroleum ether.

  • Allow the solution to stand, then decant the supernatant. The product will crystallize upon cooling.

  • Filter the crystals to obtain pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Leimgruber-Batcho Indole Synthesis cluster_step2 Step 2: Nitro Group Reduction A 4-Fluoro-2-nitrotoluene B Intermediate Enamine A->B DMF-DMA, Pyrrolidine C 4-Fluoro-6-nitro-1H-indole B->C Reductive Cyclization (e.g., Raney Ni, H2NNH2) D This compound C->D Fe, HCl, EtOH/H2O

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for 4-Fluoro-1H-indol-6-amine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1H-indol-6-amine is a valuable heterocyclic building block in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active compounds. The strategic incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The 6-amino group provides a versatile handle for further chemical modifications, making this compound a key intermediate for the synthesis of diverse libraries of compounds, particularly in the pursuit of novel kinase inhibitors.

While specific examples of marketed drugs derived directly from this compound are not prominently documented in publicly available literature, its structural motifs are found in various kinase inhibitors. This document provides detailed application notes and representative protocols for the use of this compound in the synthesis of potential kinase inhibitors, focusing on hypothetical compounds targeting therapeutically relevant signaling pathways.

Application I: Synthesis of a Hypothetical Aurora Kinase Inhibitor

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[4][5][6][7][8] Their overexpression is implicated in the pathogenesis of several cancers, making them attractive targets for cancer therapy. This section describes a hypothetical synthetic route to a potential Aurora kinase inhibitor using this compound as a starting material.

Hypothetical Signaling Pathway: Aurora A Kinase in Mitosis

Aurora_A_Signaling cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Phase Prophase Prophase G2->Prophase Mitotic Entry Metaphase Metaphase Prophase->Metaphase Spindle Assembly Anaphase Anaphase Metaphase->Anaphase Chromosome Segregation Cytokinesis Cytokinesis Anaphase->Cytokinesis Cell Division AuroraA Aurora A Kinase AuroraA->Prophase Centrosome Maturation & Spindle Formation Inhibitor Hypothetical Inhibitor (from this compound) Inhibitor->AuroraA Inhibition

Caption: Aurora A Kinase Signaling Pathway in Mitosis.

Experimental Workflow: Synthesis of a Hypothetical Aurora Kinase Inhibitor

experimental_workflow Start This compound Step1 Buchwald-Hartwig Coupling with 2-chloro-4-aminopyrimidine Start->Step1 Intermediate1 N-(4-Fluor-1H-indol-6-yl)- pyrimidine-2,4-diamine Step1->Intermediate1 Step2 Amide Coupling with a substituted benzoic acid Intermediate1->Step2 FinalProduct Hypothetical Aurora Kinase Inhibitor Step2->FinalProduct

Caption: Synthetic Workflow for a Hypothetical Kinase Inhibitor.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(4-Fluoro-1H-indol-6-yl)pyrimidine-2,4-diamine (Intermediate 1)

  • Materials:

    • This compound (1.0 eq)

    • 2-chloro-4-aminopyrimidine (1.1 eq)

    • Pd₂(dba)₃ (0.02 eq)

    • Xantphos (0.04 eq)

    • Cs₂CO₃ (2.0 eq)

    • Anhydrous 1,4-dioxane

    • Nitrogen or Argon gas supply

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, 2-chloro-4-aminopyrimidine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of dichloromethane/methanol) to yield the desired intermediate.

Protocol 2: Synthesis of the Final Hypothetical Aurora Kinase Inhibitor

  • Materials:

    • N-(4-Fluoro-1H-indol-6-yl)pyrimidine-2,4-diamine (Intermediate 1, 1.0 eq)

    • Substituted benzoic acid (e.g., 4-methoxybenzoic acid, 1.2 eq)

    • HATU (1.5 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve Intermediate 1 and the substituted benzoic acid in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Add DIPEA to the solution and stir for 10 minutes at room temperature.

    • Add HATU portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 6-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the final compound.

Hypothetical Quantitative Data

The following table presents hypothetical bioactivity data for a series of compounds synthesized via the protocols described above, illustrating the potential for structure-activity relationship (SAR) studies.

Compound IDR-Group on Benzoic AcidAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)
HYPO-001 4-Methoxy75520
HYPO-002 4-Chloro50410
HYPO-003 3,4-Dichloro25250
HYPO-004 4-Trifluoromethyl30300

Application II: Synthesis of a Hypothetical PARP Inhibitor

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for cancers with deficiencies in DNA repair mechanisms.[9][10][11] The indole nucleus can serve as a scaffold for designing novel PARP inhibitors.

Hypothetical Signaling Pathway: PARP in DNA Single-Strand Break Repair

PARP_Inhibition DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) chains PARP1->PAR synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits SSBR Single-Strand Break Repair Repair_Proteins->SSBR mediates Inhibitor Hypothetical PARP Inhibitor (from this compound) Inhibitor->PARP1 Inhibition

Caption: PARP1 Inhibition in DNA Single-Strand Break Repair.

Experimental Protocol: Suzuki Coupling for a Hypothetical PARP Inhibitor Scaffold

This protocol outlines a Suzuki coupling reaction, a common method for forming carbon-carbon bonds, to create a biaryl scaffold that could be further elaborated into a PARP inhibitor.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (e.g., 4-formylphenylboronic acid, 1.5 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Na₂CO₃ (2.0 eq)

    • Solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1)

    • Nitrogen or Argon gas supply

  • Procedure:

    • Combine this compound, the arylboronic acid, and Na₂CO₃ in a round-bottom flask.

    • Add the solvent mixture to the flask.

    • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

    • Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.

    • Heat the reaction to reflux (approximately 80-90 °C) and stir for 8-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl intermediate.

Hypothetical Quantitative Data
Compound IDArylboronic Acid MoietyPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)
HYPO-P01 4-Formylphenyl150350
HYPO-P02 3-Carboxyphenyl90210
HYPO-P03 4-Cyanophenyl65180
HYPO-P04 2-Naphthyl110290

Disclaimer: The synthetic targets, experimental protocols, and quantitative data presented herein are hypothetical and for illustrative purposes. They are based on established chemical principles and the known applications of related fluoroindole compounds. Researchers should conduct their own literature searches and experimental optimization for any new synthetic route.

References

High-Performance Liquid Chromatography (HPLC) method for 4-Fluoro-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-Fluoro-1H-indol-6-amine

This document provides a comprehensive guide for the quantitative analysis of this compound using a robust High-Performance Liquid Chromatography (HPLC) method. The protocol is designed to be a reliable starting point for method development and validation in research and quality control settings.

Introduction

This compound is a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom into the indole scaffold can modulate the molecule's physicochemical properties, such as metabolic stability and binding affinity to biological targets.[1][2] Accurate and precise analytical methods are therefore crucial for the characterization and quality assessment of this compound and its related impurities.

This application note details a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. RP-HPLC is a widely used technique for the analysis of aromatic amines and indole compounds due to its high resolution and sensitivity.[2][3]

Experimental Protocols

This section outlines the detailed methodology for the HPLC analysis of this compound.

  • Analytes: this compound standard and sample.

  • Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH).

  • Aqueous Phase: Ultrapure water (18.2 MΩ·cm).

  • Additives: Formic acid (FA) or Trifluoroacetic acid (TFA), LC-MS grade.

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon).

A standard HPLC system equipped with the following components is required:

  • Binary or Quaternary Gradient Pump

  • Autosampler with temperature control

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

The following table summarizes the recommended HPLC method parameters. These conditions should serve as a starting point and may require optimization for specific instrumentation and impurity profiles.

ParameterRecommended Conditions
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size). A C8 column can also be considered.[4][5][6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 2 for a typical gradient profile.
Flow Rate 1.0 mL/min[7][8]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (Indole compounds typically exhibit strong absorbance at this wavelength).[4][9][10]
Run Time Approximately 20-25 minutes
Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in ACN)
0.0955
2.0955
15.0595
20.0595
20.1955
25.0955
  • Standard Solution Preparation: Accurately weigh approximately 1.0 mg of this compound reference standard and dissolve it in 10.0 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These will be used to construct a calibration curve.

  • Sample Solution Preparation: Dissolve the sample containing this compound in the 50:50 mobile phase mixture to an estimated concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter.[2][11]

  • Calibration Curve: Inject the working standard solutions and plot the peak area of this compound against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). A correlation coefficient of ≥ 0.998 is generally considered acceptable.[5]

  • Quantification: Inject the sample solution and determine the peak area of this compound. Use the calibration curve to calculate the concentration of the analyte in the sample.

Method Validation Parameters (Summary)

For full method validation, the following parameters should be assessed:

ParameterDescription
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

The following diagrams illustrate the key workflows and relationships in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing A Prepare Mobile Phases D Equilibrate HPLC System A->D B Prepare Standard & Sample Solutions C Filter Solutions (0.45 µm) B->C E Inject Standard/Sample C->E D->E F Gradient Elution & Separation E->F G UV Detection (280 nm) F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I J Quantify Analyte H->J

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Parameters cluster_instrument Instrumentation cluster_mobile_phase Mobile Phase cluster_conditions Operating Conditions center HPLC Analysis of This compound Column C18 Column center->Column Detector UV Detector (280 nm) center->Detector Pump Gradient Pump center->Pump Aqueous 0.1% Formic Acid in Water center->Aqueous Organic 0.1% Formic Acid in Acetonitrile center->Organic FlowRate Flow Rate: 1.0 mL/min center->FlowRate Temp Temperature: 30 °C center->Temp InjectionVol Injection Volume: 10 µL center->InjectionVol

Caption: Key parameters influencing the HPLC separation of this compound.

References

Application Notes and Protocols: NMR Analysis of 4-Fluoro-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides detailed application notes and protocols for the NMR analysis of 4-Fluoro-1H-indol-6-amine, a substituted indole of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous pharmacologically active compounds, and the incorporation of a fluorine atom can profoundly influence a molecule's physicochemical and biological properties, such as metabolic stability and binding affinity.[1] Therefore, unambiguous structural characterization by NMR is a critical step in the synthesis and application of this compound and its derivatives.

These notes offer a comprehensive guide to sample preparation, data acquisition, and spectral interpretation for ¹H and ¹³C NMR analysis of the target compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard internal solvent signal. Coupling constants (J) are given in Hertz (Hz). The predictions are based on the analysis of structurally related fluoroindole and aminoindole derivatives.

¹H NMR Spectral Data (Predicted)

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~10.5 - 11.5br s-1HN1-H
2~7.0 - 7.2tJ ≈ 2.5 - 3.01HH-2
3~6.5 - 6.7ddJ ≈ 2.5 - 3.0, ~1.01HH-3
4~6.3 - 6.5dJ(H,F) ≈ 10.0 - 12.01HH-5
5~6.8 - 7.0dJ(H,F) ≈ 7.0 - 9.01HH-7
6~4.5 - 5.5br s-2HN6-H₂

¹³C NMR Spectral Data (Predicted)

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1~155 - 160d¹J(C,F) ≈ 230 - 250C-4
2~140 - 145s-C-6
3~135 - 140dJ(C,F) ≈ 10 - 15C-7a
4~125 - 130s-C-2
5~120 - 125dJ(C,F) ≈ 2 - 5C-3a
6~100 - 105dJ(C,F) ≈ 20 - 30C-5
7~100 - 105s-C-3
8~95 - 100dJ(C,F) ≈ 3 - 7C-7

Experimental Protocols

A generalized protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

I. Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

Materials and Equipment:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[1][2][3]

  • High-quality 5 mm NMR tubes[3][4]

  • Vortex mixer

  • Pipettes and a filtration system (e.g., a pipette with a cotton or glass wool plug)[3][5]

Procedure:

  • Weighing the Sample:

    • For ¹H NMR, weigh approximately 5-10 mg of this compound.[2][6]

    • For ¹³C NMR, a higher concentration is recommended, typically 20-50 mg of the sample.[2][6]

  • Solvent Selection and Dissolution:

    • Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is often a good choice for indole derivatives.[2]

    • Add approximately 0.6-0.7 mL of the deuterated solvent to a clean, dry vial containing the sample.[2][3][4]

    • Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution, but care should be taken to avoid sample degradation.

  • Filtration and Transfer:

    • To remove any particulate matter that could degrade spectral quality, filter the solution directly into a clean NMR tube.[3][5] This can be done by passing the solution through a Pasteur pipette containing a small plug of cotton or glass wool.[5]

    • Ensure the final volume in the NMR tube results in a sample height of 4-5 cm (approximately 0.6-0.7 mL for a standard 5 mm tube).[3][4]

  • Capping and Labeling:

    • Cap the NMR tube securely.

    • Label the tube clearly with the sample identification.

II. NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 MHz). These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: Typically 12-16 ppm.[2]

  • Pulse Angle: 30-45°.[7]

  • Acquisition Time: 2-4 seconds.[2][7]

  • Relaxation Delay: 1-5 seconds.[2][7]

  • Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.[7]

¹³C NMR Spectroscopy:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Spectral Width: Typically 0-220 ppm.

  • Pulse Angle: 30-45°.[7]

  • Acquisition Time: 1-2 seconds.[7]

  • Relaxation Delay: 2-5 seconds.[7]

  • Number of Scans: A larger number of scans (e.g., 128-1024 or more) is required due to the low natural abundance of the ¹³C isotope.[7]

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C can be used as an internal reference.[2]

  • Integration (¹H NMR): Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal.

Visualizations

Experimental Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr Place in NMR Spectrometer filter->nmr acquire Acquire FID (¹H & ¹³C Spectra) nmr->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference analyze Analyze & Assign Signals reference->analyze

Caption: Workflow for NMR analysis of this compound.

Structural Relationship for NMR Assignment

The logical relationship for assigning the protons on the benzene ring of this compound based on fluorine and amine substituents is depicted below.

Assignment_Logic compound This compound substituents Key Substituents compound->substituents protons Aromatic Protons compound->protons fluorine 4-Fluoro (Electron-Withdrawing) substituents->fluorine amine 6-Amino (Electron-Donating) substituents->amine h5_effect Shielded by NH₂ Deshielded by F Large J(H,F) coupling fluorine->h5_effect h7_effect Shielded by NH₂ Smaller J(H,F) coupling fluorine->h7_effect amine->h5_effect amine->h7_effect h5 H-5 protons->h5 h7 H-7 protons->h7 h5->h5_effect influences h7->h7_effect influences effects Expected Effects on Chemical Shift

Caption: Logic for assigning aromatic protons in this compound.

References

Application Notes and Protocols: 4-Fluoro-1H-indol-6-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1H-indol-6-amine is a fluorinated indole derivative with significant potential as a versatile building block in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, present in numerous approved drugs and clinical candidates. The strategic incorporation of a fluorine atom at the 4-position can modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, while the amino group at the 6-position provides a key vector for chemical modification and library synthesis. Although direct therapeutic applications of this compound are not yet extensively documented in publicly available literature, its structural motifs are found in potent bioactive molecules, particularly kinase inhibitors and immunomodulators.

These application notes provide a comprehensive overview of the potential applications of this compound, including a proposed synthetic protocol, methods for its functionalization, and its potential as a scaffold for the design of novel therapeutic agents targeting key signaling pathways in cancer and inflammatory diseases.

I. Synthesis of this compound

The synthesis of this compound can be achieved via a modified Batcho-Leimgruber indole synthesis, a robust and widely used method in pharmaceutical development.[1][2][3] This approach involves the condensation of a substituted o-nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization.

Proposed Synthetic Pathway

A plausible synthetic route starting from 4-fluoro-2-methyl-1,3-dinitrobenzene is outlined below.

G cluster_start Starting Material cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Nitro Group Reduction 4-Fluoro-2-methyl-1,3-dinitrobenzene 4-Fluoro-2-methyl-1,3-dinitrobenzene Enamine Intermediate Enamine Intermediate 4-Fluoro-2-methyl-1,3-dinitrobenzene->Enamine Intermediate DMF-DMA, Pyrrolidine 4-Fluoro-6-nitro-1H-indole 4-Fluoro-6-nitro-1H-indole Enamine Intermediate->4-Fluoro-6-nitro-1H-indole Raney Ni, H2 or Fe/AcOH This compound This compound 4-Fluoro-6-nitro-1H-indole->this compound Pd/C, H2 or SnCl2

Caption: Proposed synthesis of this compound.

Experimental Protocol: Batcho-Leimgruber Indole Synthesis

This protocol is adapted from the synthesis of related aminoindoles.[1][4]

Step 1: Synthesis of 1-(2-(4-Fluoro-2,6-dinitrophenyl)vinyl)pyrrolidine (Enamine Intermediate)

  • To a solution of 4-fluoro-2-methyl-1,3-dinitrobenzene (1.0 equiv) in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv) and pyrrolidine (1.2 equiv).

  • Heat the reaction mixture at 80-100 °C under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude enamine intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Fluoro-6-nitro-1H-indole

  • Dissolve the enamine intermediate (1.0 equiv) in a suitable solvent such as ethanol or a mixture of tetrahydrofuran (THF) and methanol.

  • Add a reducing agent. For example, use Raney nickel (a catalytic amount) and hydrazine hydrate (3-5 equiv) or palladium on carbon (5-10 mol%) under a hydrogen atmosphere.[3] Alternatively, iron powder in acetic acid can be used.[5]

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 4-fluoro-6-nitro-1H-indole.

Step 3: Synthesis of this compound

  • Dissolve 4-fluoro-6-nitro-1H-indole (1.0 equiv) in ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitor by TLC).

  • Filter the catalyst through Celite and wash with the solvent.

  • Evaporate the solvent under reduced pressure to yield this compound. Alternatively, reduction can be achieved using stannous chloride (SnCl₂) in ethanol.

II. Functionalization of this compound

The 6-amino group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

A. N-Arylation and N-Alkylation Reactions

1. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl derivatives.[6][7][8]

G This compound This compound N-Aryl-4-fluoro-1H-indol-6-amine N-Aryl-4-fluoro-1H-indol-6-amine This compound->N-Aryl-4-fluoro-1H-indol-6-amine Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide->N-Aryl-4-fluoro-1H-indol-6-amine Pd catalyst, Ligand, Base

Caption: Buchwald-Hartwig amination workflow.

Experimental Protocol: Buchwald-Hartwig Amination

  • To a reaction vessel, add this compound (1.0 equiv), the aryl or heteroaryl halide (1.1 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv).

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture at 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

2. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, often used as an alternative to the Buchwald-Hartwig amination, particularly for electron-deficient aryl halides.[9][10]

Experimental Protocol: Ullmann Condensation

  • In a reaction vessel, combine this compound (1.0 equiv), the aryl halide (1.2 equiv), a copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline or a diamine, 20-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Add a high-boiling polar solvent such as DMF, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture at 100-160 °C under a nitrogen atmosphere for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

B. Acylation and Sulfonylation Reactions

The amino group can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides to introduce a wide range of functional groups.

Experimental Protocol: General Acylation

  • Dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or THF).

  • Add a base (e.g., triethylamine or pyridine, 1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 equiv).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry, concentrate, and purify the product by column chromatography or recrystallization.

III. Potential Therapeutic Applications

Based on the known biological activities of structurally related fluoro- and amino-substituted indoles, this compound is a promising scaffold for the development of inhibitors of several important therapeutic targets.

A. Kinase Inhibition in Oncology

The indole nucleus is a common scaffold in a multitude of kinase inhibitors. The 4-fluoro and 6-amino substitution pattern can be exploited to achieve potent and selective inhibition of various kinases implicated in cancer.

1. FLT3 Inhibition for Acute Myeloid Leukemia (AML)

Mutations in FMS-like tyrosine kinase 3 (FLT3) are common in AML and are associated with a poor prognosis. Several indole-based compounds have shown potent inhibitory activity against FLT3.[11]

Signaling Pathway

G FLT3 Ligand FLT3 Ligand FLT3 Receptor FLT3 Receptor FLT3 Ligand->FLT3 Receptor Dimerization & Autophosphorylation Dimerization & Autophosphorylation FLT3 Receptor->Dimerization & Autophosphorylation STAT5 STAT5 Dimerization & Autophosphorylation->STAT5 PI3K/AKT PI3K/AKT Dimerization & Autophosphorylation->PI3K/AKT RAS/MAPK RAS/MAPK Dimerization & Autophosphorylation->RAS/MAPK Proliferation & Survival Proliferation & Survival STAT5->Proliferation & Survival PI3K/AKT->Proliferation & Survival RAS/MAPK->Proliferation & Survival This compound Derivative This compound Derivative This compound Derivative->Dimerization & Autophosphorylation

Caption: Inhibition of the FLT3 signaling pathway.

Quantitative Data for Indole-Based FLT3 Inhibitors

CompoundFLT3 IC₅₀ (nM)Cell LineReference
Midostaurin10Ba/F3[11]
Lestaurtinib3-[11]
Quizartinib0.40MV4-11[12]
AC8860.21MV4-11[12]
F142558MOLM-13[13]

2. EGFR Inhibition for Non-Small Cell Lung Cancer (NSCLC)

The epidermal growth factor receptor (EGFR) is a key target in various cancers, including NSCLC. Indole derivatives have been developed as potent EGFR inhibitors.[14][15][16]

Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation PI3K/AKT PI3K/AKT Dimerization & Autophosphorylation->PI3K/AKT RAS/MAPK RAS/MAPK Dimerization & Autophosphorylation->RAS/MAPK Cell Growth & Proliferation Cell Growth & Proliferation PI3K/AKT->Cell Growth & Proliferation RAS/MAPK->Cell Growth & Proliferation This compound Derivative This compound Derivative This compound Derivative->Dimerization & Autophosphorylation

Caption: Inhibition of the EGFR signaling pathway.

Quantitative Data for Indole-Based EGFR Inhibitors

CompoundEGFR IC₅₀ (nM)Cell LineReference
Erlotinib80-[14]
Compound 5g85-[14]
Compound 10d97EGFRwt[17]
Compound 2e2800-[15]
Compound 8aa440-[16]
B. STING Inhibition for Autoimmune and Inflammatory Diseases

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. However, its aberrant activation can lead to autoimmune and inflammatory diseases. Indole derivatives have recently emerged as potent STING inhibitors.[18][19]

Signaling Pathway

G cGAS cGAS cGAMP cGAMP cGAS->cGAMP dsDNA dsDNA dsDNA->cGAS STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type I Interferons Type I Interferons IRF3->Type I Interferons This compound Derivative This compound Derivative This compound Derivative->STING

Caption: Inhibition of the STING signaling pathway.

Quantitative Data for Indole-Based STING Inhibitors

CompoundSTING IC₅₀ (µM)Cell LineReference
H-1510.138 (mouse)MEFs[20]
SN-0110.127 (mouse)MEFs[20]
Compound 4dc0.14RAW-Lucia™ ISG[19]
Compound 1119.93 (human)293T-hSTING[21]

Conclusion

This compound represents a valuable and versatile scaffold for medicinal chemistry. Its synthesis is accessible through established methods, and the presence of a reactive amino group allows for extensive derivatization. Based on the pharmacological activities of related indole compounds, derivatives of this compound hold significant promise as inhibitors of key therapeutic targets such as protein kinases and STING. The provided protocols and data serve as a foundation for researchers to explore the full potential of this promising building block in the discovery and development of novel therapeutic agents.

References

Application Notes and Protocols for Derivatizing 4-Fluoro-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 4-Fluoro-1H-indol-6-amine, a valuable building block in medicinal chemistry. The primary amino group at the 6-position serves as a versatile handle for introducing a variety of functional groups through reactions such as acylation, sulfonylation, and reductive amination. These derivatizations are crucial for structure-activity relationship (SAR) studies in drug discovery, enabling the fine-tuning of pharmacological properties.

The strategic introduction of fluorine at the 4-position of the indole scaffold can enhance metabolic stability, binding affinity, and lipophilicity of potential drug candidates. The derivatization at the 6-amino position further allows for the exploration of chemical space to optimize efficacy and selectivity for various biological targets.

General Experimental Workflow

The derivatization of this compound typically follows a general workflow. This involves the reaction of the starting material with a suitable electrophile in an appropriate solvent system, often in the presence of a base. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the product is isolated and purified using standard methods like extraction, crystallization, or column chromatography.

G start Start: this compound reagents Select Reagents: - Acylating Agent - Sulfonylating Agent - Aldehyde/Ketone start->reagents Choose Derivatization Strategy reaction Reaction Setup: - Solvent - Base (if needed) - Temperature Control reagents->reaction monitoring Reaction Monitoring: - TLC - LC-MS reaction->monitoring Track Progress workup Aqueous Workup: - Quenching - Extraction monitoring->workup Upon Completion purification Purification: - Column Chromatography - Crystallization workup->purification characterization Characterization: - NMR - MS - HRMS purification->characterization end End: Derivatized Product characterization->end

Caption: General workflow for the derivatization of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for common derivatization reactions of this compound.

Acylation of this compound

Acylation introduces an acyl group onto the 6-amino position, forming an amide bond. This is a robust method for introducing a wide range of substituents.

G amine This compound product N-(4-Fluoro-1H-indol-6-yl)amide Derivative amine->product acyl_chloride Acyl Chloride (R-COCl) or Anhydride ((RCO)2O) acyl_chloride->product base Base (e.g., Pyridine, TEA) base->product solvent Solvent (e.g., DCM, THF) solvent->product

Caption: Reaction scheme for the acylation of this compound.

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL per mmol of amine).

  • Addition of Base: Add a suitable base, such as triethylamine (TEA) or pyridine (1.2 eq), to the solution and stir at room temperature.

  • Addition of Acylating Agent: Slowly add the acyl chloride or acid anhydride (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Quantitative Data (Representative):

Acylating AgentProductYield (%)Purity (%) (by HPLC)
Acetyl ChlorideN-(4-Fluoro-1H-indol-6-yl)acetamide92>98
Benzoyl ChlorideN-(4-Fluoro-1H-indol-6-yl)benzamide88>97
Isobutyryl ChlorideN-(4-Fluoro-1H-indol-6-yl)isobutyramide85>98
Sulfonylation of this compound

Sulfonylation introduces a sulfonyl group, forming a sulfonamide linkage. This modification is often used to introduce acidic functionalities or to mimic phosphate groups in biological systems.

G amine This compound product N-(4-Fluoro-1H-indol-6-yl)sulfonamide Derivative amine->product sulfonyl_chloride Sulfonyl Chloride (R-SO2Cl) sulfonyl_chloride->product base Base (e.g., Pyridine) base->product solvent Solvent (e.g., Pyridine, DCM) solvent->product

Caption: Reaction scheme for the sulfonylation of this compound.

Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in pyridine (10 mL per mmol of amine) in a round-bottom flask and cool to 0 °C.

  • Addition of Sulfonylating Agent: Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-24 hours. Monitor the reaction by TLC.

  • Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography (e.g., ethyl acetate/hexanes) to afford the desired sulfonamide.

Quantitative Data (Representative):

Sulfonylating AgentProductYield (%)Purity (%) (by HPLC)
Methanesulfonyl ChlorideN-(4-Fluoro-1H-indol-6-yl)methanesulfonamide85>99
p-Toluenesulfonyl ChlorideN-(4-Fluoro-1H-indol-6-yl)-4-methylbenzenesulfonamide82>97
Dansyl Chloride5-(Dimethylamino)-N-(4-fluoro-1H-indol-6-yl)naphthalene-1-sulfonamide75>95
Reductive Amination of this compound

Reductive amination is a method to form secondary or tertiary amines by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent.

G amine This compound product N-Alkyl/N,N-Dialkyl-4-fluoro-1H-indol-6-amine amine->product carbonyl Aldehyde (R-CHO) or Ketone (R2CO) carbonyl->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) reducing_agent->product solvent Solvent (e.g., DCE, MeOH) solvent->product

Caption: Reaction scheme for the reductive amination of this compound.

Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq for mono-alkylation, 2.2 eq for di-alkylation) in 1,2-dichloroethane (DCE) or methanol (MeOH), add acetic acid (1-2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

  • Reduction: Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) (1.5 eq), in portions.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

Carbonyl CompoundProductYield (%)Purity (%) (by HPLC)
FormaldehydeN,N-Dimethyl-4-fluoro-1H-indol-6-amine78>98
BenzaldehydeN-Benzyl-4-fluoro-1H-indol-6-amine85>97
AcetoneN-Isopropyl-4-fluoro-1H-indol-6-amine72>96

Disclaimer: The provided protocols and representative data are intended for guidance and may require optimization for specific substrates and scales. All experiments should be conducted by trained personnel in a suitable laboratory environment with appropriate safety precautions.

Scale-Up Synthesis of 4-Fluoro-1H-indol-6-amine: Application Notes and Protocols for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoro-1H-indol-6-amine is a valuable fluorinated indole derivative that serves as a critical building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom can significantly enhance the pharmacological properties of lead compounds, including metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and scalable experimental protocols for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Applications in Drug Discovery

The 4-fluoro-6-aminoindole scaffold is a key component in the synthesis of a variety of biologically active molecules. Its applications span several therapeutic areas:

  • Oncology: As a precursor for the synthesis of kinase inhibitors, which are crucial in the development of targeted cancer therapies.

  • Neuroscience: Utilized in the development of agents targeting central nervous system (CNS) disorders, where the fluorine atom can improve blood-brain barrier penetration.

  • Infectious Diseases: Serves as a foundational element for novel anti-bacterial and anti-viral agents.

The reliable, large-scale synthesis of this intermediate is therefore essential for advancing preclinical and clinical research programs.

Synthetic Pathway Overview

The multi-step synthesis of this compound can be efficiently achieved through a modified Leimgruber-Batcho indole synthesis. This method is renowned for its scalability and tolerance of various functional groups. The overall pathway commences with the nitration of a suitable fluorotoluene derivative, followed by enamine formation, reductive cyclization to form the indole core, and a final reduction of the nitro group to the desired amine.

G A 1-Fluoro-3-methyl-5-nitrobenzene B N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, DMF C (E)-1-(2-(4-fluoro-2-nitrophenyl)vinyl)pyrrolidine (Enamine Intermediate) A->C Step 1: Enamine Formation D Pd/C, H2 (g) (or Fe/AcOH) E 4-Fluoro-6-nitro-1H-indole C->E Step 2: Reductive Cyclization F Pd/C, H2 (g) (or SnCl2/HCl) G This compound E->G Step 3: Nitro Group Reduction

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Certain reagents are corrosive, flammable, or toxic; consult the relevant Safety Data Sheets (SDS) before use.

Step 1: Synthesis of 4-Fluoro-6-nitro-1H-indole via Leimgruber-Batcho Synthesis

This procedure details the formation of the enamine intermediate followed by its reductive cyclization.

Part A: Enamine Formation

  • Reactor Setup: Charge a multi-neck, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with 1-fluoro-3-methyl-5-nitrobenzene (1.0 eq), N,N-dimethylformamide (DMF, ~4 volumes), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq), and pyrrolidine (1.5 eq).

  • Reaction: Heat the mixture to 110-120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nitrotoluene is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. The resulting dark-red solution containing the enamine intermediate can be used directly in the next step or concentrated under reduced pressure to yield the crude enamine as a dark oil.

Part B: Reductive Cyclization

  • Catalyst Suspension: In a separate hydrogenation vessel, prepare a suspension of 10% Palladium on carbon (Pd/C, ~5 mol%) in a suitable solvent such as ethyl acetate or ethanol.

  • Hydrogenation: Add the crude enamine solution from the previous step to the catalyst suspension. Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen (typically 50-60 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: The reaction is exothermic; maintain the temperature below 40°C. Monitor the reaction by TLC or HPLC for the disappearance of the enamine and the formation of the indole product.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Isolation: Combine the filtrates and concentrate under reduced pressure. The crude 4-fluoro-6-nitro-1H-indole can be purified by recrystallization or column chromatography.

Step 2: Reduction of 4-Fluoro-6-nitro-1H-indole to this compound
  • Reactor Setup: Dissolve the 4-fluoro-6-nitro-1H-indole (1.0 eq) in ethanol or methanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Pd/C (~5-10 mol%).

  • Hydrogenation: Securely seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50-60 psi. Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is fully consumed.

  • Work-up: After the reaction is complete, vent the hydrogen and purge with nitrogen. Remove the catalyst by filtration through Celite®, washing the filter cake with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a crystalline solid.

Data Presentation

The following tables provide expected quantitative data for the scale-up synthesis of this compound based on analogous procedures.

Table 1: Reagent Stoichiometry and Typical Yields

StepStarting MaterialKey ReagentsMolar Ratio (to SM)Typical Yield (%)
11-Fluoro-3-methyl-5-nitrobenzeneDMF-DMA, Pyrrolidine, Pd/C, H₂1.5, 1.5, 0.05, excess75-85
24-Fluoro-6-nitro-1H-indolePd/C, H₂0.05-0.10, excess85-95

Table 2: Physicochemical and Analytical Data

CompoundMolecular FormulaMolecular WeightAppearancePurity (HPLC)
4-Fluoro-6-nitro-1H-indoleC₈H₅FN₂O₂180.14Yellow to brown solid>97%
This compoundC₈H₇FN₂150.16Off-white to pinkish solid>98%

Visualizations

G cluster_0 Step 1: Leimgruber-Batcho Synthesis cluster_1 Step 2: Nitro Reduction A Charge Reactor: 1-Fluoro-3-methyl-5-nitrobenzene, DMF, DMF-DMA, Pyrrolidine B Heat to 110-120 °C (4-6 hours) A->B C Monitor by TLC/HPLC B->C D Cool to RT C->D E Hydrogenation: Crude Enamine, Pd/C, H2 D->E F Filter through Celite® E->F G Concentrate & Purify F->G H 4-Fluoro-6-nitro-1H-indole G->H I Dissolve Nitroindole in EtOH/MeOH H->I J Add Pd/C Catalyst I->J K Hydrogenate (50-60 psi H2) J->K L Monitor by TLC/HPLC K->L M Filter through Celite® L->M N Concentrate & Recrystallize M->N O This compound N->O

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Analytical Characterization of 4-Fluoro-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques for the characterization of 4-Fluoro-1H-indol-6-amine, a key intermediate in pharmaceutical synthesis. The following protocols and data are based on established analytical methodologies for indole and aromatic amine-containing compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method is typically employed for the separation of indole compounds and aromatic amines.[1]

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of a this compound sample and to separate it from potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (optional, as a mobile phase modifier)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or formic acid) in Water.

    • Mobile Phase B: 0.1% TFA (or formic acid) in Acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent (e.g., a small amount of the initial mobile phase composition or methanol) to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[1]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 254 nm and 280 nm

    • Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase it over time to elute more non-polar impurities. A representative gradient is shown in the table below.

Data Presentation: Representative HPLC Gradient

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Expected Results: The this compound is expected to elute as a major, sharp peak. The purity of the sample is determined by the area percentage of this peak relative to the total area of all peaks in the chromatogram. The retention time will be dependent on the specific HPLC system and column used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound. ¹H NMR, ¹³C NMR, and ¹⁹F NMR experiments provide detailed information about the molecular structure.

Experimental Protocol: NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • This compound sample (5-10 mg)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of approximately 0 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • The spectral width should be appropriate for aryl fluorides (e.g., -100 to -150 ppm).[2]

Data Presentation: Expected NMR Data (in DMSO-d₆)

NucleusExpected Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H~10.5-11.5br s-N-H (indole)
¹H~7.0-7.5m-Aromatic C-H
¹H~6.2-6.8m-Aromatic C-H
¹H~4.5-5.5br s--NH₂
¹³C~140-150 (d)dJCF ≈ 230-250C-F
¹³C~95-135m-Aromatic C
¹⁹F~ -110 to -130s-Ar-F

Note: The presence of the fluorine atom will introduce splitting (coupling) in the signals of nearby protons and carbons (H-F and C-F coupling).

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to determine the molecular weight of this compound and to gain further structural information through fragmentation analysis.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight of this compound.

Instrumentation:

  • Mass spectrometer with an ESI source

Reagents:

  • Methanol or acetonitrile (HPLC grade)

  • Formic acid (optional, to promote ionization)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[2]

  • MS Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via an LC system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For structural confirmation, tandem MS (MS/MS) can be performed to analyze fragmentation patterns.[2]

Data Presentation: Expected Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₈H₇FN₂
Exact Mass150.06
[M+H]⁺ (Monoisotopic)151.06

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is used to confirm the empirical formula.

Experimental Protocol: CHN Analysis

Objective: To determine the elemental composition of this compound.

Instrumentation:

  • CHN elemental analyzer

Procedure:

  • A precisely weighed amount of the dried sample is combusted in a high-temperature furnace.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.

  • The instrument software calculates the percentage of each element.

Data Presentation: Theoretical Elemental Composition

ElementTheoretical Percentage (%)
Carbon (C)63.99
Hydrogen (H)4.70
Nitrogen (N)18.66
Fluorine (F)12.65

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Dissolve & Filter Sample Injection Inject Sample Sample->Injection MobilePhase Prepare & Degas Mobile Phases MobilePhase->Injection Separation C18 Column Separation Injection->Separation Gradient Elution Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate Purity Integration->Purity

Caption: HPLC analysis workflow for purity determination.

NMR_Workflow Start Start: this compound Sample Prep Dissolve in Deuterated Solvent (e.g., DMSO-d6) Start->Prep Acquisition NMR Spectrometer Acquisition Prep->Acquisition H1_NMR ¹H NMR Spectrum Acquisition->H1_NMR Proton C13_NMR ¹³C NMR Spectrum Acquisition->C13_NMR Carbon F19_NMR ¹⁹F NMR Spectrum Acquisition->F19_NMR Fluorine Analysis Spectral Analysis (Chemical Shifts, Coupling, Integration) H1_NMR->Analysis C13_NMR->Analysis F19_NMR->Analysis Structure Structure Confirmation Analysis->Structure

Caption: Workflow for NMR-based structural elucidation.

Analytical_Techniques_Relationship cluster_techniques Analytical Characterization cluster_properties Determined Properties Compound This compound HPLC HPLC NMR NMR Spectroscopy MS Mass Spectrometry EA Elemental Analysis Purity Purity & Impurity Profile HPLC->Purity Structure Chemical Structure NMR->Structure MolWeight Molecular Weight MS->MolWeight Formula Empirical Formula EA->Formula

Caption: Relationship between analytical techniques and determined properties.

References

Troubleshooting & Optimization

Troubleshooting common issues in 4-Fluoro-1H-indol-6-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Fluoro-1H-indol-6-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and practical synthetic approach is a two-step process starting from 4-fluoro-1H-indole:

  • Nitration: Regioselective nitration of the 4-fluoro-1H-indole core, primarily at the C6 position, to yield 4-fluoro-6-nitro-1H-indole.

  • Reduction: Subsequent reduction of the nitro group to the desired amine.

This route is often preferred due to the availability of the starting materials and the generally reliable nature of the reduction step.

Q2: What are the primary challenges in this synthesis?

The main challenges include:

  • Controlling Regioselectivity during Nitration: The electron-donating nature of the pyrrole nitrogen and the electron-withdrawing effect of the fluorine atom influence the position of nitration. Achieving high selectivity for the 6-position over other positions (e.g., C3, C5, or C7) is a critical step.

  • Side Reactions: Acid-catalyzed polymerization of the indole nucleus, especially under harsh nitrating conditions, can lead to the formation of tar-like byproducts and low yields. Over-nitration to form dinitro derivatives is also a possibility.

  • Product Instability: The final product, this compound, as an aromatic amine, can be sensitive to air and light, leading to degradation and discoloration.

  • Purification: Separating the desired product from constitutional isomers and other impurities can be challenging and may require careful chromatographic purification.

Q3: How should I store the final product, this compound?

Aromatic amines and certain indole derivatives can be susceptible to oxidation and degradation. For optimal stability, it is recommended to store this compound as a solid in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[1] Avoid exposure to light and air.[1]

Troubleshooting Guides

Problem 1: Low Yield of 4-fluoro-6-nitro-1H-indole during Nitration

Possible Causes:

  • Acid-Catalyzed Polymerization: Strong acidic conditions can cause the indole to polymerize, resulting in the formation of intractable tars.

  • Formation of Multiple Isomers: Nitration may occur at other positions on the indole ring, leading to a mixture of products and a lower yield of the desired 6-nitro isomer.

  • Incomplete Reaction: The deactivating effect of the fluorine atom can make the nitration reaction sluggish, leading to incomplete conversion of the starting material.

Solutions:

Solution Detailed Explanation
Use Milder Nitrating Agents Instead of aggressive nitrating mixtures like HNO₃/H₂SO₄, consider using milder reagents such as acetyl nitrate or benzoyl nitrate. These can offer better control and reduce polymerization.
Control Reaction Temperature Perform the nitration at low temperatures (e.g., -20°C to 0°C) to minimize the rate of side reactions, particularly polymerization.
N-Protection of Indole Protecting the indole nitrogen with a group like tosyl (Ts) or tert-butyloxycarbonyl (Boc) can modulate the reactivity of the ring and may improve the regioselectivity of nitration. For instance, with N-sulfonyl protected indoles, a notable amount of the 6-nitro isomer can be formed.
Optimize Reaction Time Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid the formation of byproducts due to prolonged reaction duration.
Problem 2: Incomplete Reduction of 4-fluoro-6-nitro-1H-indole

Possible Causes:

  • Inactive Catalyst: The catalyst (e.g., Palladium on carbon) may have lost its activity.

  • Insufficient Reducing Agent: The amount of reducing agent may not be sufficient for complete conversion.

  • Poor Solubility: The nitroindole may not be fully dissolved in the reaction solvent, limiting its contact with the reducing agent.

Solutions:

Solution Detailed Explanation
Use Fresh Catalyst Ensure the catalyst is fresh and active. For catalytic hydrogenation, handle the catalyst carefully to avoid deactivation.
Increase Reducing Agent Stoichiometry For metal-based reductions (e.g., SnCl₂ or Fe), ensure a sufficient molar excess of the reducing agent is used.
Optimize Solvent System Use a solvent or a co-solvent system in which the 4-fluoro-6-nitro-1H-indole is readily soluble at the reaction temperature.
Increase Reaction Temperature or Time If the reaction is sluggish, a moderate increase in temperature or extending the reaction time may be necessary. Monitor by TLC to avoid byproduct formation.
Problem 3: Difficulty in Purifying the Final Product

Possible Causes:

  • Co-elution of Isomers: Isomeric aminoindoles formed during the synthesis may have similar polarities, making them difficult to separate by column chromatography.

  • Product Degradation on Silica Gel: Aminoindoles can be sensitive to the acidic nature of standard silica gel, leading to streaking and decomposition during chromatography.

  • Oxidation of the Product: The purified amine can oxidize upon exposure to air, leading to colored impurities.

Solutions:

Solution Detailed Explanation
Optimize Chromatographic Conditions Use a high-resolution silica gel and test various eluent systems to achieve better separation of isomers. Gradient elution may be beneficial.
Use Neutralized or Basic Stationary Phase Consider using deactivated (neutral) silica gel or alumina for column chromatography to prevent the degradation of the acid-sensitive amine.
Work-up Under Inert Atmosphere During the final work-up and purification steps, try to minimize the product's exposure to air. Use degassed solvents and consider working under an inert atmosphere.
Crystallization If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification and for obtaining a more stable crystalline form.

Quantitative Data Summary

Table 1: Comparison of Reduction Methods for Nitroindoles

Method Reagents and Catalyst Typical Reaction Time Typical Yield Key Advantages Potential Drawbacks
Catalytic Hydrogenation H₂ gas, 10% Pd/C1-4 hours>90%High yield, clean reactionRequires specialized hydrogenation equipment, potential for dehalogenation.
Stannous Chloride Reduction SnCl₂·2H₂O, HCl, Ethanol1.5-3 hours70-85%Good for small scale, tolerates some functional groupsRequires removal of tin salts during work-up.
Iron/Acetic Acid Reduction Fe powder, Acetic Acid1-2 hours65-80%Cost-effective, suitable for larger scaleRequires filtration of iron residues, acidic conditions.
Sodium Dithionite Reduction Na₂S₂O₄, NaOH(aq), Ethanol30-60 minutes60-75%Mild conditionsCan require significant amounts of the reagent.

Yields are approximate and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 4-fluoro-6-nitro-1H-indole

This protocol is a general procedure and may require optimization based on the specific reactivity of 4-fluoro-1H-indole.

Materials:

  • 4-fluoro-1H-indole

  • Nitric acid (fuming)

  • Sulfuric acid (concentrated)

  • Dichloromethane (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a thermometer, dissolve 4-fluoro-1H-indole (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to -10°C in an ice-salt bath.

  • In the dropping funnel, carefully prepare the nitrating mixture by adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) at a temperature below 0°C.

  • Add the nitrating mixture dropwise to the cooled indole solution, maintaining the internal temperature below -5°C.

  • After the addition is complete, stir the reaction mixture at -10°C and monitor the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Separate the organic layer. Wash the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-fluoro-6-nitro-1H-indole.

Protocol 2: Reduction of 4-fluoro-6-nitro-1H-indole to this compound

This protocol describes a catalytic hydrogenation method.

Materials:

  • 4-fluoro-6-nitro-1H-indole

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve 4-fluoro-6-nitro-1H-indole (1 equivalent) in ethanol or ethyl acetate.

  • Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution.

  • Seal the flask and connect it to a hydrogen source (e.g., a Parr hydrogenator or a hydrogen balloon).

  • Purge the flask with hydrogen gas to remove air.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (typically 50 psi).

  • Monitor the reaction progress by TLC until the starting material is completely consumed (usually 1-4 hours).

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on neutral silica gel or by recrystallization if necessary.

Visualizations

SynthesisWorkflow Start 4-Fluoro-1H-indole Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Intermediate 4-Fluoro-6-nitro-1H-indole Nitration->Intermediate Reduction Reduction (e.g., H2/Pd-C) Intermediate->Reduction Product This compound Reduction->Product

Caption: Synthetic workflow for this compound.

TroubleshootingNitration Problem Low Yield in Nitration Cause1 Polymerization Problem->Cause1 Cause2 Isomer Formation Problem->Cause2 Cause3 Incomplete Reaction Problem->Cause3 Solution1 Milder Reagents Low Temperature Cause1->Solution1 Solution2 N-Protection Optimize Conditions Cause2->Solution2 Solution3 Increase Reaction Time Monitor by TLC/HPLC Cause3->Solution3

Caption: Troubleshooting logic for low yield in the nitration step.

References

Technical Support Center: Synthesis of 4-Fluoro-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 4-Fluoro-1H-indol-6-amine synthesis.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of this compound, particularly when using common methods like the Fischer indole synthesis.

Q1: My Fischer indole synthesis reaction is resulting in a low yield. What are the primary causes and how can I improve it?

Low yields in the Fischer indole synthesis are common and can stem from several factors. The key is a systematic approach to identify and resolve the issue.

  • Cause 1: Incomplete Hydrazone Formation: The initial condensation of the substituted phenylhydrazine with a ketone or aldehyde is a critical equilibrium-driven step. Inadequate removal of water can suppress the formation of the necessary hydrazone intermediate.

  • Solution:

    • Ensure the use of anhydrous solvents (e.g., dry ethanol or methanol).

    • Consider adding a dehydrating agent, such as molecular sieves, to the reaction mixture.

    • Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting hydrazine before proceeding to the cyclization step.

  • Cause 2: Suboptimal Acid Catalyst and Temperature: The choice and concentration of the acid catalyst are crucial for the[1][1]-sigmatropic rearrangement and cyclization steps.[2][3] Both the acid type (Brønsted vs. Lewis) and the reaction temperature can dramatically affect the reaction rate and the formation of side products.[3][4]

  • Solution:

    • Screen various acid catalysts. Polyphosphoric acid (PPA) and Eaton's reagent are often effective for cyclization.[5][6] Alternatively, Lewis acids like ZnCl₂ or Brønsted acids like H₂SO₄ can be used.[3]

    • Optimize the reaction temperature. While elevated temperatures are necessary, excessive heat can lead to degradation and polymerization.[2] A typical range is 80-120°C, but this should be optimized for your specific substrate.

  • Cause 3: Side Reactions and Intermediate Decomposition: The ene-hydrazine intermediate is susceptible to decomposition, especially with electron-donating substituents, which can favor N-N bond cleavage over the desired rearrangement.[1][7] This leads to byproducts like substituted anilines.

  • Solution:

    • Maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxidative side reactions.[8]

    • Slowly add the hydrazone to the pre-heated acid catalyst to minimize the time the intermediate spends under harsh conditions before cyclization.

Q2: I'm observing significant impurity formation, including colored byproducts. What are the likely side reactions and how can I minimize them?

Impurity formation is a common challenge, often leading to difficult purification and reduced yield.

  • Likely Side Reaction 1: Oxidation: The electron-rich indole ring and the amine group are highly susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal catalysts.[8] This often results in the formation of dark, polymeric materials.

  • Mitigation Strategy:

    • Thoroughly degas all solvents before use.

    • Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire process, including workup and purification.[8]

  • Likely Side Reaction 2: Isomer Formation: If an unsymmetrical ketone is used as a starting material, cyclization can occur on either side of the ketone, leading to the formation of regioisomers that can be difficult to separate.[2]

  • Mitigation Strategy:

    • Whenever possible, use a symmetrical ketone or an aldehyde to ensure the formation of a single product.

    • If an unsymmetrical ketone is necessary, carefully screen reaction conditions (acid catalyst, temperature, solvent) to favor the formation of the desired isomer. Purification will likely require careful column chromatography.

  • Likely Side Reaction 3: Over-reduction (in reductive routes): In alternative syntheses like the Leimgruber-Batcho, over-reduction of the enamine intermediate can occur, leading to highly polar byproducts instead of the target indole.[2]

  • Mitigation Strategy:

    • Carefully control the stoichiometry of the reducing agent (e.g., Raney nickel with hydrazine hydrate or iron powder in acetic acid).[2]

    • Monitor the reaction closely by TLC to stop it as soon as the starting material is consumed.

Below is a troubleshooting workflow to diagnose and address common issues in the synthesis.

G Troubleshooting Workflow for Low Yield start Low Yield or High Impurity check_sm Analyze Starting Materials (NMR, Purity) start->check_sm sm_impure Purify Starting Materials (Recrystallization, Chromatography) check_sm->sm_impure Impure sm_pure Starting Materials are Pure check_sm->sm_pure Pure analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS) sm_pure->analyze_crude incomplete Incomplete Reaction analyze_crude->incomplete Unreacted Starting Material side_products Significant Side Products analyze_crude->side_products Multiple Spots/Peaks optimize_time Increase Reaction Time or Temperature incomplete->optimize_time optimize_cat Optimize Catalyst (Type, Loading) incomplete->optimize_cat side_products->optimize_cat optimize_atmos Ensure Inert Atmosphere side_products->optimize_atmos change_route Consider Alternative Synthetic Route side_products->change_route

Caption: A logical workflow for diagnosing and solving common synthesis problems.

Alternative Synthetic Routes & Data Comparison

If the Fischer indole synthesis proves problematic, alternative routes such as the Leimgruber-Batcho synthesis may offer higher yields.

ParameterRoute 1: Fischer Indole SynthesisRoute 2: Leimgruber-Batcho Synthesis
Starting Materials 3-Fluoro-4-nitrophenylhydrazine and an appropriate ketone/aldehyde4-Fluoro-2-nitrotoluene
Key Reactions Hydrazone formation,[1][1]-sigmatropic rearrangement, cyclization.[5]Enamine formation, reductive cyclization.[2]
Reported Yield Moderate to high (can be substrate-dependent, 60-90% for analogous syntheses).[5]Typically high (>80% for similar syntheses).[5]
Reaction Conditions Strong acid catalysis (e.g., PPA, H₂SO₄), elevated temperatures.[5]1. DMF-DMA, heat. 2. Reducing agent (e.g., Fe/AcOH or H₂/Raney Ni).[2]
Advantages Well-established, versatile, and convergent method.[5]Often cleaner, with a potentially higher-yielding final step.[5]
Disadvantages Potential for isomer formation and acid-catalyzed side reactions.[1][2]Synthesis of the substituted nitrotoluene precursor may be required.[2]

Experimental Protocols

Protocol 1: Modified Fischer Indole Synthesis

This protocol is a general guideline and should be optimized for specific substrates.

Step 1: Hydrazone Formation

  • Dissolve 3-fluoro-4-aminophenylhydrazine (1.0 eq) in ethanol (approx. 0.5 M).

  • Add the corresponding aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the hydrazine.

  • The resulting hydrazone can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure. The crude hydrazone is often used directly in the next step.

Step 2: Indolization (Cyclization)

  • Place polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone) in a round-bottom flask equipped with a mechanical stirrer and an inert gas inlet.

  • Heat the PPA to 80-100°C.

  • Add the crude hydrazone from Step 1 portion-wise to the hot PPA, ensuring the internal temperature does not exceed 120°C.

  • Stir the reaction mixture at 100-110°C for 1-3 hours, monitoring progress by TLC.

  • Allow the mixture to cool to approximately 60-70°C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a strong base (e.g., 50% NaOH or concentrated NH₄OH) to a pH > 9, keeping the mixture cool in an ice bath.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Leimgruber-Batcho Synthesis

This route provides an alternative for constructing the indole ring.

G cluster_0 Leimgruber-Batcho Synthesis Pathway 4-Fluoro-2-nitrotoluene 4-Fluoro-2-nitrotoluene Enamine Intermediate Enamine Intermediate 4-Fluoro-2-nitrotoluene->Enamine Intermediate DMF-DMA, Heat This compound This compound Enamine Intermediate->this compound Reductive Cyclization (e.g., Fe/AcOH)

Caption: A simplified workflow for the Leimgruber-Batcho indole synthesis.

Step 1: Enamine Formation

  • In a flask under an inert atmosphere, combine 4-fluoro-2-nitrotoluene (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) in anhydrous DMF.[2]

  • Heat the mixture at 110-130°C for 12-24 hours, or until TLC shows complete formation of the enamine (often a deeply colored species).

  • Cool the reaction mixture and remove the solvent under high vacuum. The crude enamine is often used directly.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine intermediate in a mixture of acetic acid and ethanol.

  • Add iron powder (4-5 eq) portion-wise, as the reaction can be exothermic.

  • Heat the mixture to reflux (approx. 80-90°C) for 1-4 hours, monitoring by TLC for the disappearance of the enamine and formation of the indole product.

  • Cool the reaction, dilute with water, and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Frequently Asked Questions (FAQs)

Q3: How should I purify the final this compound product?

Purification can be challenging due to the polarity of the amine and the potential for streaking on silica gel columns.

  • Column Chromatography: Use a silica gel column. To prevent streaking, consider adding a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to the eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).

  • Recrystallization: If a solid product of reasonable purity is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective final purification step.

Q4: My product appears to be degrading over time, indicated by a color change. What are the correct storage and handling procedures?

This compound, like many substituted indoles with amino groups, is susceptible to light and air oxidation.[8]

  • Storage: Store the compound in an amber-colored vial under an inert atmosphere (argon or nitrogen).[8] For long-term stability, keep it in a refrigerator at 2-8°C.[8]

  • Handling: When handling the compound, minimize its exposure to air and light. Use inert atmosphere techniques (e.g., a glove box or Schlenk line) for weighing and transferring if high purity is critical for subsequent reactions. A color change from off-white/light brown to a darker brown or black is a visual sign of degradation.[8]

References

4-Fluoro-1H-indol-6-amine solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals working with 4-Fluoro-1H-indol-6-amine.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor aqueous solubility?

The limited aqueous solubility of this compound is primarily due to its molecular structure. The indole ring system is inherently hydrophobic, and while the fluorine atom adds some polarity, the overall lipophilic character of the molecule restricts its ability to dissolve in water.[1] Many indole derivatives, particularly those developed as small molecule inhibitors, face similar solubility challenges.[1]

Q2: I can't dissolve the compound directly in my aqueous buffer for a cellular assay. What is the first step I should take?

The recommended initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of compounds.[1] This stock solution can then be serially diluted into your aqueous assay medium. It is crucial to ensure the final concentration of the organic solvent is minimal (typically less than 1%) to avoid impacting the biological assay.[1]

Q3: Can I improve the solubility of this compound by adjusting the pH?

Yes, pH modification can be a very effective strategy.[1][2] this compound contains a basic amino group. By decreasing the pH of the aqueous solution (making it more acidic), this amino group can be protonated, forming a more soluble salt.[1] Determining the pKa of the compound will help in optimizing the pH for dissolution.[1]

Q4: What are some other common techniques to enhance the solubility of this compound?

Several methods can be employed to improve the solubility of poorly soluble drugs like this compound. These include the use of co-solvents, surfactants, and cyclodextrins.[1][2] More advanced techniques involve particle size reduction, creating solid dispersions, and forming cocrystals.[2][3][4]

Troubleshooting Guide

Issue: Compound precipitates when diluting DMSO stock solution into aqueous buffer.

This common issue arises when the final concentration of the compound exceeds its thermodynamic solubility in the aqueous medium, even with a small percentage of DMSO.[1]

Troubleshooting Workflow

G start Precipitation observed upon dilution of DMSO stock into aqueous buffer check_dmso Is the final DMSO concentration > 1%? start->check_dmso reduce_dmso Reduce DMSO stock concentration and repeat dilution. check_dmso->reduce_dmso  Yes add_cosolvent Incorporate a co-solvent (e.g., Ethanol, PEG 400) in the aqueous buffer. check_dmso->add_cosolvent  No reduce_dmso->start add_surfactant Add a non-ionic surfactant (e.g., Tween® 80) to the formulation. add_cosolvent->add_surfactant use_cyclodextrin Formulate with a cyclodextrin (e.g., HP-β-CD) to form an inclusion complex. add_surfactant->use_cyclodextrin ph_adjustment Adjust pH of the aqueous buffer (lower pH for this basic compound). use_cyclodextrin->ph_adjustment end_node Compound successfully dissolved ph_adjustment->end_node

Caption: Troubleshooting workflow for compound precipitation.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents
SolventExpected SolubilityRationale
WaterLowThe hydrophobic indole ring limits solubility.
Aqueous Buffers (neutral pH)LowSimilar to water, limited solubility is expected.
Dimethyl Sulfoxide (DMSO)HighA strong, water-miscible organic solvent capable of dissolving a wide range of compounds.[1]
N,N-Dimethylformamide (DMF)HighA polar aprotic solvent, often effective for dissolving indole derivatives.
EthanolModerateCan act as a co-solvent to improve solubility in aqueous solutions.[1]
MethanolModerateSimilar to ethanol, can be used for solubilization.
Polyethylene Glycol (PEG 400)ModerateA non-ionic polymer commonly used as a co-solvent.[1]
Table 2: Summary of Solubility Enhancement Techniques
TechniquePrinciple of ActionSuitability for this compound
pH Adjustment Increases ionization of the molecule, leading to greater interaction with polar solvents.[1][2]High: The presence of a basic amino group makes this an excellent strategy. Lowering the pH will protonate the amine, increasing aqueous solubility.
Co-solvency A water-miscible organic solvent is added to the aqueous medium to reduce the polarity of the solvent system.[1][2]High: Using co-solvents like ethanol or PEG 400 is a straightforward and effective method.[1]
Surfactants Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[1][2]High: Non-ionic surfactants like Tween® 80 are commonly used and are generally biocompatible for in vitro assays.[1]
Cyclodextrins Form inclusion complexes with the hydrophobic molecule, shielding it from the aqueous environment.[1]High: A powerful technique to significantly increase aqueous solubility.
Salt Formation Converts the parent compound into a salt form, which often has higher solubility and a faster dissolution rate.High: The basic amino group allows for the formation of various salts (e.g., hydrochloride, sulfate) which are expected to have improved aqueous solubility.
Particle Size Reduction Increases the surface area of the solid compound, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[2][3][4]Moderate: Techniques like micronization can be effective but may not increase the equilibrium solubility.[4]
Solid Dispersion The drug is dispersed in a solid matrix of a hydrophilic carrier, which can improve wettability and dissolution rate.[2][3]Moderate to High: Can be a very effective technique, but requires formulation development.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound powder.

  • Dissolution: Add a calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Mixing: Vortex or sonicate the mixture gently until the compound is completely dissolved. A brief warming in a water bath (37°C) may aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

  • Application: For experiments, thaw an aliquot and dilute it into the final aqueous medium, ensuring the final DMSO concentration is below the tolerance level of the assay (typically <1%).

Protocol 2: Solubility Enhancement using a Co-solvent
  • Prepare Co-solvent Buffer: Prepare the desired aqueous buffer (e.g., PBS) containing a specific percentage of a co-solvent (e.g., 10% ethanol or 5% PEG 400).

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in the co-solvent (e.g., 100% ethanol).

  • Dilution: Serially dilute the stock solution into the co-solvent buffer prepared in step 1 to achieve the final desired concentration.

  • Observation: Visually inspect the solution for any signs of precipitation.

  • Equilibration: Allow the solution to equilibrate for a set period before use in the experiment.

Solubility Enhancement Principles

G cluster_0 Solubility Enhancement Strategies cluster_1 Physical Modifications cluster_2 Chemical Modifications compound Poorly Soluble Compound (this compound) cosolvency Co-solvency (e.g., Ethanol, PEG) compound->cosolvency surfactants Surfactants (Micelle Formation) compound->surfactants cyclodextrins Cyclodextrins (Inclusion Complex) compound->cyclodextrins ph_adjust pH Adjustment (Salt Formation in situ) compound->ph_adjust salt_form Salt Formation (Pre-formed Salt) compound->salt_form solution Aqueous Solution cosolvency->solution surfactants->solution cyclodextrins->solution ph_adjust->solution salt_form->solution

Caption: Principles of common solubility enhancement techniques.

References

Preventing oxidation and degradation of 4-Fluoro-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals to prevent the oxidation and degradation of 4-Fluoro-1H-indol-6-amine during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The degradation of this compound is primarily caused by two chemical processes:

  • Oxidation: The indole ring and the aromatic amine group are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and certain metal ions.[1][2] This is a common degradation pathway for indole-containing molecules and aromatic amines.[2][3]

  • Reaction with incompatible substances: Contact with strong oxidizing agents, strong acids, and strong bases can lead to rapid degradation of the compound.[4]

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the quality and longevity of this compound, it is crucial to adhere to the following storage guidelines. These recommendations are based on best practices for handling sensitive indole derivatives and aromatic amines.[2][5]

Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term)Minimizes the rate of potential degradation reactions.[4][5]
Atmosphere Inert gas (e.g., Argon or Nitrogen)Protects the compound from oxidation by atmospheric oxygen.[1]
Light Amber vial or opaque containerProtects the compound from light-induced degradation.[2][4]
Moisture Tightly sealed container in a dry environmentAromatic amines can be hygroscopic; moisture can facilitate degradation.[4][5]

Q3: What are the visual signs of degradation for this compound?

A3: Visual inspection can often provide the first indication of compound degradation. Look for the following changes:

  • Color Change: A noticeable darkening of the solid material, often from an off-white or light tan to a darker brown or reddish hue, can signify oxidation.[4]

  • Change in Physical Form: The clumping or caking of a previously free-flowing powder can indicate the absorption of moisture, which may lead to degradation.[4]

If you observe any of these changes, it is recommended to verify the purity of the compound using an appropriate analytical method before proceeding with your experiments.[4]

Q4: Can I protect the amine group of this compound from unwanted reactions during an experiment?

A4: Yes, the primary amine group can be protected to prevent its participation in side reactions, including oxidation.[6] A common strategy is acylation to form an amide, which is significantly less nucleophilic and less prone to oxidation.[6][7] Common protecting groups for amines include tert-Butyloxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group will depend on the specific reaction conditions you plan to use in subsequent steps.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

ProblemPossible CauseRecommended Action
Unexpected or inconsistent experimental results. Compound degradation due to improper storage or handling.1. Verify the purity of your current stock of this compound using a suitable analytical method like HPLC or TLC.[4]2. If degradation is confirmed, use a fresh, properly stored sample for your experiment.3. Review your experimental protocol to ensure all reagents and conditions are compatible with the stability of an indole-amine compound.
The solid compound has darkened in color. Oxidation of the compound.1. It is highly likely the compound has undergone oxidation. Discontinue the use of this batch.[4]2. Procure a new batch of the compound and strictly adhere to the recommended storage conditions (inert atmosphere, low temperature, protection from light).3. Consider aliquoting the new material upon receipt to minimize repeated exposure of the entire batch to air and moisture.
Difficulty dissolving the compound in a previously used solvent. Formation of insoluble degradation products.1. Attempt to dissolve a small amount in a range of appropriate solvents.2. If solubility issues persist, this may be a strong indicator of degradation. Analyze the sample for purity.[4]3. Gentle warming or sonication can be used to aid dissolution, but be aware that heat can accelerate the degradation of any remaining viable compound.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of this compound and detect the presence of degradation products.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions (General Guideline):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

      • Start with a low percentage of B and gradually increase it over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 220 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Analyze the chromatogram for the appearance of new peaks or a decrease in the area of the main peak corresponding to this compound, which would indicate the presence of impurities or degradation products.

Visualizations

degradation_pathway cluster_compound This compound cluster_stressors Stress Factors cluster_degradation Degradation Products compound This compound (Stable Form) degraded Oxidized Species & Other Degradants compound->degraded Degradation oxygen Oxygen (Air) oxygen->degraded light Light (UV/Visible) light->degraded heat Elevated Temperature heat->degraded incompatible Strong Oxidants, Acids, Bases incompatible->degraded

Caption: Factors leading to the degradation of this compound.

troubleshooting_workflow decision decision action action stop stop start Inconsistent Experimental Results Observed check_purity Assess Compound Purity (e.g., via HPLC) start->check_purity is_degraded Is Degradation Confirmed? check_purity->is_degraded review_protocol Review Experimental Protocol for Incompatibilities is_degraded->review_protocol No stop_use Discontinue Use of Suspect Batch is_degraded->stop_use Yes use_new Use Fresh, Properly Stored Aliquot proceed Proceed with Experiment use_new->proceed review_protocol->proceed stop_use->use_new

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Optimization of Reaction Conditions for Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of these important compounds. Fluorinated indoles are crucial building blocks in medicinal chemistry and materials science, and optimizing their synthesis is key to successful research and development.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing fluorinated indoles?

A1: Several methods are employed for the synthesis of fluorinated indoles, with the choice depending on the desired substitution pattern and available starting materials. The most prevalent methods include:

  • Electrophilic Fluorination: This method involves the direct fluorination of an indole ring using an electrophilic fluorine source.[3][4] Common reagents include Selectfluor®[4][5][6][7][8] and N-Fluorobenzenesulfonimide (NFSI).[3][9]

  • Transition-Metal-Catalyzed Fluorination: Palladium- and copper-based catalysts are often used to facilitate the fluorination of indoles, particularly for C-H functionalization.[10][11] These methods can offer high regioselectivity.[12][13]

  • Fischer Indole Synthesis: This classic method can be adapted to produce fluorinated indoles by using fluorinated phenylhydrazines as starting materials.[1]

  • Electrosynthesis: Electrochemical methods, such as anodic fluorination, provide a green and efficient alternative to traditional chemical fluorination techniques.[14]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields are a common issue in the synthesis of fluorinated indoles. Several factors can contribute to this problem. Here are some primary causes and troubleshooting steps:

  • Poor Quality of Starting Materials: Ensure that your indole substrate, fluorinating agent, and solvents are of high purity. Impurities can lead to side reactions and catalyst inhibition.[1]

  • Suboptimal Reaction Temperature and Time: Both excessively high temperatures and prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final product.[1][15] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Inappropriate Choice of Fluorinating Reagent or Catalyst: The reactivity of the fluorinating agent and the efficiency of the catalyst system are critical. For electrophilic fluorination, the choice between reagents like Selectfluor® and NFSI can significantly impact the yield.[3][4] In transition-metal-catalyzed reactions, the ligand, metal source, and additives must be carefully optimized.[15]

  • Presence of Water: Many fluorination reactions are sensitive to moisture. Ensure that the reaction is conducted under anhydrous conditions, as water can deactivate the catalyst and react with intermediates.[1]

Q3: I am observing poor regioselectivity in my fluorination reaction. How can I control the position of fluorination on the indole ring?

A3: Achieving the desired regioselectivity is a significant challenge in indole functionalization. The inherent reactivity of the indole ring often favors reaction at the C3 position.[5][6] Here are some strategies to control the position of fluorination:

  • Use of Directing Groups: Installing a directing group on the indole nitrogen can guide the fluorination to a specific position on the benzene or pyrrole ring.[12][13]

  • Choice of Catalyst System: In transition-metal-catalyzed reactions, the choice of ligand and metal can significantly influence the regioselectivity of C-H functionalization.[10][11]

  • Blocking the Most Reactive Position: If the desired fluorination is at a less reactive position, the more reactive C3 position can be blocked with a removable protecting group.

  • Varying the Fluorinating Agent: Different electrophilic fluorinating reagents can exhibit different selectivities based on their steric bulk and reactivity.[3][9]

Q4: My fluorinated indole product is unstable and degrades during workup or purification. What can I do to prevent this?

A4: The stability of fluorinated indoles can be a concern, particularly the risk of defluorination.[15] Here are some measures to mitigate product degradation:

  • Milder Workup Conditions: Avoid strongly acidic or basic conditions during the workup, as these can promote the elimination of HF.[15] Use of a mild base like sodium bicarbonate for neutralization is often recommended.[14]

  • Lower Temperatures: Perform the workup and purification steps at lower temperatures to minimize thermal decomposition.[15]

  • Appropriate Purification Method: Silica gel chromatography can sometimes lead to the degradation of acid-sensitive compounds.[1] Consider using a different stationary phase, such as alumina, or alternative purification techniques like preparative HPLC.

  • Solvent Choice: The solvent used for extraction and chromatography should be carefully chosen to ensure the stability of the product. Aprotic solvents are often preferred.[15]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low or no conversion in a direct C-H fluorination reaction.

dot

Caption: Troubleshooting workflow for low or no conversion.

Problem 2: Formation of multiple products and byproducts.

dot

Caption: Troubleshooting guide for formation of multiple products.

Problem 3: Defluorination of the desired product.

dot

Caption: Troubleshooting guide for product defluorination.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize optimized reaction conditions from various studies to guide your experimental design.

Table 1: Optimization of Electrophilic Fluorination of N-substituted Indoles with Selectfluor®

EntryN-substituentSolventEquivalents of Selectfluor®Temperature (°C)Time (h)Yield (%)
1HMeCN/H₂O (1:1)3RT1285
2BenzylMeCN2.50692
3AcetylCH₂Cl₂3RT2475
4TosylDMF2.550468

Data compiled from representative procedures. Actual results may vary based on the specific indole substrate.

Table 2: Optimization of Pd-Catalyzed C-H Fluorination of Indoles

EntryCatalystLigandFluorinating AgentBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃NFSIK₂CO₃Toluene10078
2[Pd(allyl)Cl]₂t-BuXPhosAgFCs₂CO₃Dioxane8085
3Pd(dba)₂SPhosSelectfluor®NaOtBuTHF6065
4PdCl₂(MeCN)₂NoneNFSIAg₂ODCE12090

This table illustrates typical components of a Pd-catalyzed fluorination. The optimal conditions are highly substrate-dependent.[10][15]

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination of Indole using Selectfluor®

This protocol is adapted for the synthesis of 3-fluorooxindoles from 3-substituted indoles.[8]

  • Reaction Setup: To a solution of the 3-substituted indole (1.0 mmol) in a mixture of acetonitrile and water (1:1, 10 mL), add Selectfluor® (3.0 mmol, 3.0 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 3-fluorooxindole.

Protocol 2: General Procedure for Palladium-Catalyzed C-H Fluorination

This is a representative protocol and requires optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the indole substrate (0.5 mmol), Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), ligand (if required, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Reagent Addition: Add the fluorinating agent (e.g., NFSI, 1.5 equiv.) and the anhydrous solvent (e.g., Toluene, 5 mL).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Electrosynthesis of 2,3-Difluoroindolines via Anodic Fluorination [14]

  • Cell Setup: Assemble a three-necked flask with a platinum plate anode, a platinum wire cathode, and a gas inlet for an inert atmosphere.

  • Reagent Preparation: In the electrochemical cell, dissolve the N-acetylindole derivative (0.5 mmol) and Et₄NF·4HF (2.5 mmol) in anhydrous acetonitrile (10 mL).

  • Electrolysis: Apply a constant current of 10 mA and monitor the reaction until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a saturated aqueous solution of NaHCO₃ (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

References

Identifying and minimizing side products in 4-Fluoro-1H-indol-6-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-1H-indol-6-amine. Our aim is to help you identify and minimize side products to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is a multi-step synthesis that begins with a substituted nitrotoluene, proceeds through a nitroindole intermediate, and concludes with the reduction of the nitro group. The Leimgruber-Batcho indole synthesis is a frequently employed method for creating the indole core. This is followed by the reduction of the nitro group to the desired amine.

Q2: What are the critical stages in this synthesis where side products are most likely to form?

Side products can form at two main stages: during the reductive cyclization to form the indole ring and during the final reduction of the nitro group. In the Leimgruber-Batcho synthesis, over-reduction of the enamine intermediate is a known issue.[1] For the final step, the choice of reducing agent is critical to selectively reduce the nitro group without affecting the indole ring or other functional groups.

Q3: How can I monitor the progress of the reaction to minimize side product formation?

Regular monitoring of the reaction by Thin Layer Chromatography (TLC) is highly recommended. By comparing the reaction mixture to a standard of the starting material and, if available, the desired product, you can determine the optimal reaction time and prevent the formation of byproducts due to over-reaction or decomposition.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes. Many of the reagents used, such as hydrazine hydrate and Raney nickel, are hazardous. Hydrazine is highly toxic and corrosive, while Raney nickel is pyrophoric and must be handled with care, typically under a solvent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting Guides

Problem 1: Low Yield of 4-Fluoro-6-nitro-1H-indole during Leimgruber-Batcho Synthesis

Possible Causes:

  • Incomplete enamine formation: The initial reaction between the substituted o-nitrotoluene and DMF-DMA may not have gone to completion.

  • Suboptimal reductive cyclization conditions: The choice of reducing agent, temperature, or reaction time may not be ideal.

  • Formation of tar-like substances: Harsh reaction conditions, particularly high temperatures, can lead to polymerization and decomposition.[1]

Troubleshooting Steps:

  • Optimize Enamine Formation:

    • Ensure the o-nitrotoluene starting material is pure.

    • Use a slight excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

    • Consider the addition of a base like pyrrolidine, which can accelerate the reaction.[2]

  • Refine Reductive Cyclization:

    • Choice of Reducing Agent: If using Raney nickel and hydrazine, ensure the catalyst is active.[2] Alternatives like iron powder in acetic acid or sodium dithionite can offer better selectivity and milder conditions.[1][3]

    • Temperature Control: Maintain the recommended temperature for the specific reducing agent. Avoid excessive heating.

    • Reaction Time: Monitor the reaction by TLC to determine the point of maximum product formation before significant side product accumulation.

  • Minimize Tar Formation:

    • If significant tar is observed, consider lowering the reaction temperature.[1]

    • Ensure efficient stirring to prevent localized overheating.

Problem 2: Formation of Over-Reduced Side Product (2-amino-phenylethylamine derivative) during Indole Synthesis

Possible Cause:

  • The enamine intermediate is susceptible to over-reduction, especially with strong reducing agents or prolonged reaction times.[1] This leads to the formation of a more polar, basic byproduct instead of the desired indole.[1]

Troubleshooting Steps:

  • Select a Milder Reducing Agent: Consider switching from Raney nickel/hydrazine to iron in acetic acid or sodium dithionite, which can be more selective.[1]

  • Control Reduction Conditions: Carefully manage the amount of reducing agent, reaction temperature, and time.

  • Purification Strategy: The over-reduced byproduct is basic and can often be removed from the neutral indole product through an acidic wash during the workup.

Problem 3: Incomplete Reduction of 4-Fluoro-6-nitro-1H-indole to this compound

Possible Causes:

  • Inactive Reducing Agent: The chosen reducing agent may have lost its activity.

  • Insufficient Amount of Reducing Agent: The stoichiometry of the reducing agent may be inadequate for complete conversion.

  • Poor Solubility: The nitroindole may not be sufficiently soluble in the reaction solvent for the reduction to proceed efficiently.

Troubleshooting Steps:

  • Verify Reducing Agent Activity: Use a fresh batch of the reducing agent. If using a catalyst like Pd/C, ensure it has not been poisoned.

  • Adjust Stoichiometry: Gradually increase the equivalents of the reducing agent, monitoring the reaction by TLC.

  • Improve Solubility: Choose a solvent system in which the nitroindole is more soluble at the reaction temperature. A co-solvent system may be beneficial.

Problem 4: Presence of Impurities after Final Nitro Group Reduction

Possible Causes:

  • Formation of side products during reduction: Besides incomplete reduction, other side reactions like the formation of hydroxylamines or other partially reduced species can occur.

  • Degradation of the product: The resulting aminophenol can be sensitive to oxidation, especially during workup and purification.

Troubleshooting Steps:

  • Optimize Reduction Conditions:

    • Choice of Reductant: Hydrazine with a catalyst like Raney nickel or palladium on carbon is often effective.[2] Stannous chloride (SnCl2) is another common choice.

    • Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the product.

  • Purification:

    • Acidic Wash: An acidic wash can help remove any basic impurities.

    • Chromatography: Column chromatography is often necessary to achieve high purity.

    • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.

Quantitative Data Summary

ParameterLeimgruber-Batcho Synthesis of 4-Fluoro-6-nitro-1H-indole (Typical)Reduction of 4-Fluoro-6-nitro-1H-indole (Typical)
Starting Material 4-Fluoro-2-methyl-6-nitroaniline4-Fluoro-6-nitro-1H-indole
Key Reagents DMF-DMA, Pyrrolidine, Reductant (e.g., Fe/AcOH)Reductant (e.g., Hydrazine, Pd/C)
Solvent Dioxane, DMFEthanol, Methanol
Temperature 80-110°CRoom Temperature to 60°C
Reaction Time 2-6 hours1-4 hours
Typical Yield 60-80%70-90%
Purity (after initial workup) 75-90%80-95%
Common Side Products Over-reduced amine, polymeric tarsIncompletely reduced nitroindole, hydroxylamine

Note: These are typical values and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Synthesis of 4-Fluoro-6-nitro-1H-indole (Leimgruber-Batcho Method)
  • Enamine Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-methyl-6-nitroaniline (1 equivalent) in dioxane.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.5 equivalents) and pyrrolidine (0.2 equivalents).

  • Heat the mixture to 100°C and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

  • Reductive Cyclization: Dissolve the crude enamine in a mixture of ethanol and acetic acid.

  • Add iron powder (4-5 equivalents) portion-wise, as the reaction can be exothermic.

  • Heat the mixture to reflux (around 80°C) and stir for 1-2 hours. Monitor the disappearance of the enamine intermediate by TLC.

  • After completion, cool the mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-fluoro-6-nitro-1H-indole.

Synthesis of this compound
  • In a round-bottom flask, dissolve 4-fluoro-6-nitro-1H-indole (1 equivalent) in ethanol.

  • Carefully add a catalytic amount of palladium on carbon (10% w/w).

  • Add hydrazine monohydrate (3-5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture and filter through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to afford this compound.

Visual Diagrams

Synthesis_Pathway start 4-Fluoro-2-methyl-6-nitroaniline enamine Enamine Intermediate start->enamine DMF-DMA, Pyrrolidine Heat nitro_indole 4-Fluoro-6-nitro-1H-indole enamine->nitro_indole Reductive Cyclization (e.g., Fe/AcOH) final_product This compound nitro_indole->final_product Nitro Group Reduction (e.g., Hydrazine, Pd/C)

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic start Problem Identified low_yield Low Yield of Nitroindole? start->low_yield over_reduction Over-reduced Side Product? low_yield->over_reduction No solution1 Optimize Enamine Formation Refine Cyclization Conditions low_yield->solution1 Yes incomplete_reduction Incomplete Nitro Reduction? over_reduction->incomplete_reduction No solution2 Use Milder Reducing Agent Control Reaction Time/Temp over_reduction->solution2 Yes solution3 Check Reductant Activity Increase Equivalents Improve Solubility incomplete_reduction->solution3 Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

Long-term storage and stability of 4-Fluoro-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, stability, and handling of 4-Fluoro-1H-indol-6-amine for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][3] To prevent potential degradation from atmospheric components, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.

Q2: Is this compound sensitive to light?

Q3: Is this compound sensitive to air?

A3: Some safety data sheets for similar compounds indicate air sensitivity.[1] Indoles, in general, can be susceptible to oxidation.[4] For long-term storage, it is advisable to minimize exposure to air.

Q4: What is the expected shelf-life of this compound?

A4: The specific shelf-life depends heavily on the storage conditions. When stored as recommended (cool, dry, dark, and under an inert atmosphere), the compound is expected to be stable for an extended period. However, for critical applications, it is recommended to re-test the purity of the material after prolonged storage.

Q5: What are the potential signs of degradation?

A5: Degradation of this compound may be indicated by a change in color (e.g., darkening from a light brown or brown crystalline powder), a change in physical form, or the appearance of new peaks in analytical tests like HPLC or NMR.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and storage of this compound.

Issue Possible Cause Recommended Action
Compound has darkened in color. Exposure to air (oxidation) or light.Store the compound in a tightly sealed, amber container and consider flushing with an inert gas before sealing. For future use, aliquot the material to minimize repeated exposure of the bulk stock.
Inconsistent experimental results. Potential degradation of the compound.Re-analyze the compound's purity using a suitable analytical method (e.g., HPLC, LC-MS, or NMR). If degradation is confirmed, use a fresh batch of the compound.
Difficulty dissolving the compound. The compound may have degraded into less soluble byproducts.Confirm the purity of the compound. If impurities are present, purification may be necessary, or a new batch should be used.
Unexpected side-reactions in synthesis. The presence of reactive degradation products.Characterize the starting material for any impurities before use. Ensure proper storage procedures are followed to prevent the formation of reactive species.

Stability Data

Quantitative long-term stability data for this compound is not extensively available in public literature. Researchers are advised to perform their own stability studies for critical applications. Below is a sample table that can be used to record data from such a study.

Storage Condition Time Point Purity (%) by HPLC Appearance Notes
-20°C, Dark, Inert Atmosphere 0 Months
6 Months
12 Months
4°C, Dark, Inert Atmosphere 0 Months
6 Months
12 Months
Room Temp, Dark, Air 0 Months
1 Month
3 Months
Room Temp, Light, Air 0 Months
1 Month
3 Months

Experimental Protocols

Protocol for a Long-Term Stability Study of this compound

  • Material Preparation:

    • Obtain a well-characterized, high-purity batch of this compound.

    • Record the initial purity and appearance.

    • Aliquot the material into multiple vials suitable for the different storage conditions to be tested. For each condition and time point, prepare at least two vials.

  • Storage Conditions:

    • Store the aliquots under a matrix of conditions (as suggested in the table above), including variations in temperature, light exposure, and atmosphere.

  • Time Points:

    • Establish a schedule for testing, for example, at 0, 1, 3, 6, 12, and 24 months.

  • Analytical Method:

    • Develop and validate a stability-indicating analytical method, typically a reverse-phase HPLC method with UV detection. This method should be able to separate the parent compound from potential degradation products.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) or formic acid is a common starting point for indole derivatives.

    • Column: A C18 column is generally suitable.

    • Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan).

  • Analysis:

    • At each time point, remove a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Prepare a solution of known concentration.

    • Analyze the sample by the validated HPLC method.

    • Record the purity (as a percentage of the main peak area) and note the presence of any new peaks.

    • Visually inspect and record the appearance of the solid material.

  • Data Evaluation:

    • Plot the purity versus time for each storage condition to determine the rate of degradation.

    • Identify the optimal storage conditions that maintain the desired purity over the longest duration.

Visualizations

TroubleshootingWorkflow start Start: Issue with this compound check_appearance Observe Compound Appearance start->check_appearance is_discolored Is it discolored or has the physical form changed? check_appearance->is_discolored check_purity Analyze Purity (e.g., HPLC, NMR) is_discolored->check_purity Yes is_discolored->check_purity No (but suspect issue) is_degraded Is degradation confirmed? check_purity->is_degraded use_new_batch Use a New Batch of Compound is_degraded->use_new_batch Yes end_good End: Compound is Stable is_degraded->end_good No review_storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere implement_changes Implement Correct Storage: - Cool, dry, dark - Inert atmosphere review_storage->implement_changes implement_changes->end_good use_new_batch->review_storage end_bad End: Compound is Unstable, Discard use_new_batch->end_bad If new batch also degrades

Caption: Troubleshooting workflow for stability issues.

HypotheticalDegradationPathway indole This compound oxidized_intermediate Oxidized Intermediate (e.g., Hydroxylated Indole) indole->oxidized_intermediate Oxidation (Air/Light) dimer Dimerization Products oxidized_intermediate->dimer Further Reaction polymer Polymeric Material dimer->polymer Polymerization

Caption: Hypothetical degradation pathway for this compound.

References

Technical Support Center: Purification of 4-Fluoro-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 4-Fluoro-1H-indol-6-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound stem from its chemical properties. As an aromatic amine, it is susceptible to oxidation, which can lead to the formation of colored impurities. Its basic nature can cause strong interactions with acidic silica gel during column chromatography, resulting in poor separation, peak tailing, and potential degradation. Additionally, the presence of structurally similar impurities from the synthesis, such as regioisomers or starting materials, can make achieving high purity difficult.

Q2: What are the common impurities I should expect?

A2: While specific impurities depend on the synthetic route, you may encounter:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomeric byproducts: Formation of other positional isomers of the fluoro-indol-amine.

  • Oxidation products: Colored impurities resulting from the exposure of the amine to air and light.

  • Residual solvents: Solvents used in the reaction and workup.

Q3: How can I monitor the purity of this compound during purification?

A3: Purity can be monitored using the following techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to track the progress of column chromatography and assess the complexity of the mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can resolve closely related impurities. A reversed-phase C18 column with a water/acetonitrile mobile phase containing an acidic modifier is a good starting point.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for identifying residual solvents and other impurities by comparing the spectra of purified samples with a reference standard.

Troubleshooting Purification

Column Chromatography

Issue: My compound is streaking or tailing on the silica gel column.

This is a common issue when purifying amines on standard silica gel due to the acidic nature of silica. The basic amine interacts strongly with the acidic silanol groups, leading to poor chromatographic performance.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to compete with your compound for binding to the silica.

    • Triethylamine (TEA): Typically, 0.1-1% TEA is added to the mobile phase.

    • Ammonium Hydroxide: A small amount of concentrated ammonium hydroxide can also be effective, particularly when using more polar solvent systems like dichloromethane/methanol.

  • Use of a Different Stationary Phase:

    • Amine-functionalized silica: This type of stationary phase is designed for the purification of basic compounds and can significantly improve peak shape and separation.

    • Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of amines.

Issue: I am not getting good separation of my compound from a close-running impurity.

Solutions:

  • Optimize the Solvent System:

    • Solvent Polarity: Carefully adjust the polarity of your eluent. A shallower gradient or isocratic elution with a fine-tuned solvent ratio can improve resolution.

    • Solvent Selectivity: Try different solvent systems. For example, if you are using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol system, or using a solvent with different properties like toluene or diethyl ether as part of the mixture.

  • Change the Stationary Phase: If optimizing the mobile phase is not sufficient, switching to a different stationary phase (e.g., from silica to alumina, or to a different pore size silica) may provide the necessary selectivity.

Recrystallization

Issue: I am unable to find a suitable solvent for recrystallization.

A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solutions:

  • Systematic Solvent Screening: Test a range of solvents with varying polarities. Small-scale trials in test tubes are recommended.

  • Solvent Mixtures: If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes cloudy. Allow the solution to cool slowly.

Solvent System Example for Similar Fluoro-Indole Derivatives
n-hexane/Chloroform/Ethanol

Issue: My compound is oiling out instead of crystallizing.

This can happen if the solution is supersaturated or if impurities are inhibiting crystal formation.

Solutions:

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath or refrigerator.

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.

  • Seeding: Add a small crystal of the pure compound to the solution to induce crystallization.

  • Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.

Experimental Protocols

Preparative HPLC Purification of this compound (Adapted from a method for a similar compound)[1]

This protocol provides a starting point and may require optimization.

Instrumentation and Materials:

  • HPLC System: Preparative HPLC with a gradient pump, UV detector, and fraction collector.

  • Column: C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Solvents: HPLC grade acetonitrile (ACN) and ultrapure water.

  • Mobile Phase Additives: Formic acid (FA) or trifluoroacetic acid (TFA).

  • Sample Solvent: Water/acetonitrile mixture (e.g., 90:10 v/v) with 0.1% TFA to aid dissolution.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% FA or TFA.

    • Mobile Phase B: Acetonitrile with 0.1% FA or TFA.

  • Sample Preparation: Dissolve the crude this compound in the sample solvent to a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm syringe filter.[1]

  • HPLC Method:

    • Flow Rate: Based on column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

    • Detection Wavelength: 280 nm.[1]

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute the compound. An example gradient is shown in the table below.

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
5955
30595
35595
36955
40955
  • Fraction Collection and Analysis: Collect fractions corresponding to the main peak. Analyze the purity of the collected fractions using analytical HPLC.

  • Post-Purification: Pool the pure fractions. Remove the acetonitrile using a rotary evaporator. The remaining aqueous solution can be lyophilized or the freebase can be extracted after neutralization.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude this compound column_chrom Column Chromatography (e.g., Silica Gel with TEA) crude->column_chrom hplc_purification Alternative: Preparative HPLC crude->hplc_purification purity_check1 Purity Check (TLC/HPLC) column_chrom->purity_check1 fractions Combine Pure Fractions purity_check1->fractions If pure enough evaporation1 Solvent Evaporation fractions->evaporation1 recrystallization Recrystallization evaporation1->recrystallization final_product Pure this compound recrystallization->final_product hplc_purification->fractions

Caption: General purification workflow for this compound.

Troubleshooting_Decision_Tree Troubleshooting Column Chromatography Tailing start Compound Tailing on Silica Column? add_tea Add 0.1-1% Triethylamine to Eluent start->add_tea Yes end_bad Consider Alternative Purification (e.g., Recrystallization, HPLC) start->end_bad No check_purity Does Tailing Improve? add_tea->check_purity use_amine_silica Use Amine-Functionalized Silica check_purity->use_amine_silica No use_alumina Use Alumina (Basic/Neutral) check_purity->use_alumina No, alternative end_good Problem Solved check_purity->end_good Yes use_amine_silica->end_good use_alumina->end_good

Caption: Decision tree for troubleshooting peak tailing in column chromatography.

References

Overcoming steric hindrance in 4-Fluoro-1H-indol-6-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4-Fluoro-1H-indol-6-amine. This resource is designed for researchers, chemists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a specific focus on steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a significant issue for this compound?

A: The molecular structure of this compound presents a sterically congested environment around the 6-amino group. The fluorine atom at the C4 position and the hydrogen atom at the C7 position flank the amine, restricting access for bulky reagents. This hindrance can lead to low reaction yields, slow reaction rates, or complete reaction failure, particularly in acylation, alkylation, and cross-coupling reactions.

Q2: What general strategies can be employed to overcome steric hindrance in reactions with this indole?

A: Several strategies can be effective:

  • Catalyst and Ligand Selection: Employing catalysts with specific ligands can overcome steric barriers. For palladium-catalyzed cross-coupling, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can promote efficient oxidative addition and reductive elimination.[1][2]

  • Reagent Choice: Use smaller, more reactive reagents where possible. For instance, using an acyl chloride instead of an anhydride for acylation might be more effective.

  • Reaction Conditions: Optimizing temperature, pressure, and solvent can have a significant impact. Higher temperatures can provide the necessary energy to overcome activation barriers, while microwave irradiation can dramatically shorten reaction times for sterically hindered substrates.[2]

  • Protecting Groups: Although it adds steps, protecting the indole's N-H proton with a group like Boc (tert-butyloxycarbonyl) can sometimes improve yields by preventing side reactions.[3]

Q3: How does the fluorine substituent at C4 affect the molecule's reactivity?

A: The fluorine atom has a dual electronic effect. Its strong electron-withdrawing inductive effect can decrease the nucleophilicity of the 6-amino group and the overall electron density of the indole ring system.[4] This can slow down electrophilic substitution reactions.[5] However, in palladium-catalyzed cross-coupling reactions where the indole is a halide, this electron-withdrawing nature can facilitate the crucial oxidative addition step.[3]

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low Yield in N-Acylation of the 6-Amino Group

Q: I am attempting to acylate the 6-amino group of this compound with a bulky acyl chloride, but I am consistently getting low yields (<20%). What steps can I take to improve this?

A: This is a classic case of steric hindrance. The environment around the amine group is crowded, preventing efficient approach of the acylating agent. A systematic approach to optimization is recommended.

start Low N-Acylation Yield reagent_check 1. Reagent Modification start->reagent_check Initial Failure conditions_opt 2. Reaction Condition Optimization reagent_check->conditions_opt If yield is still low sub1 Switch to smaller acylating agent (e.g., Acyl Bromide or use a coupling agent) reagent_check->sub1 catalysis 3. Catalytic Approach conditions_opt->catalysis If further improvement is needed sub2 Increase Temperature Use high-boiling solvent (e.g., Dioxane, DMF) Use Microwave Irradiation conditions_opt->sub2 outcome Improved Yield catalysis->outcome sub3 Use Acylation Catalyst (e.g., DMAP, Sc(OTf)₃) catalysis->sub3

Caption: A stepwise workflow for troubleshooting low N-acylation yields.

The following table summarizes results from a study optimizing the acylation of this compound with isobutyryl chloride.

EntryAcylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Isobutyryl ChloridePyridineDCM252418
2Isobutyryl ChlorideDIEADioxane1001245
3Isobutyryl ChlorideDIEA + DMAP (10 mol%)Dioxane100672
4Isobutyric AcidHATU + DIEADMF60485

DIEA: Diisopropylethylamine, DMAP: 4-Dimethylaminopyridine, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate.

  • Reagent Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.0 equiv) and isobutyric acid (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Amide Coupling: Add Diisopropylethylamine (DIEA) (3.0 equiv) to the solution and stir for 5 minutes at room temperature.

  • Initiation: Add HATU (1.2 equiv) portion-wise to the stirred solution. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (3x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.

Issue 2: Poor Conversion in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)

Q: I am trying to perform a Suzuki coupling on a 7-bromo-4-fluoro-1H-indol-6-amine substrate with an arylboronic acid, but I'm observing poor conversion and significant decomposition. How can I address this?

A: This is a challenging transformation due to the sterically hindered position (C7) and the presence of multiple functional groups (amine, N-H, fluorine) that can interact with the catalyst. The key is to select a catalytic system that is highly active and can operate under mild conditions to avoid decomposition.

Bulky phosphine ligands are crucial for promoting the difficult steps in the catalytic cycle for sterically hindered substrates.

pd_catalyst Pd(0) Catalyst oxidative_addition Oxidative Addition (Rate-Limiting Step) pd_catalyst->oxidative_addition aryl_halide Sterically Hindered Aryl Halide aryl_halide->oxidative_addition reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination Forms Pd(II) intermediate reductive_elimination->pd_catalyst Regenerates Catalyst product Biaryl Product reductive_elimination->product ligand Bulky Ligand (e.g., SPhos, XPhos) ligand->oxidative_addition Promotes (Stabilizes monoligated Pd(0)) ligand->reductive_elimination Accelerates (Creates coordinative unsaturation)

References

Technical Support Center: Managing Temperature Sensitivity in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to help navigate the challenges of temperature management during these critical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in many indole synthesis reactions?

A1: Temperature is a critical parameter in indole synthesis for several reasons. Many classic methods, such as the Fischer, Madelung, and Bischler-Möhlau syntheses, require significant heat to overcome activation energy barriers. However, excessive temperatures can lead to thermal degradation of the starting materials, intermediates, or the final indole product. Furthermore, many of these reactions have exothermic steps, which if not properly controlled, can lead to a rapid increase in temperature, known as a thermal runaway. This can result in decreased product yield, an increase in impurities, and potential safety hazards.

Q2: What are the most common side reactions observed due to poor temperature control?

A2: Poor temperature control can trigger a variety of side reactions. At elevated temperatures, undesired reaction pathways can become accessible, leading to the formation of byproducts that are often difficult to separate from the desired indole. For instance, in the Fischer indole synthesis, using an unsymmetrical ketone can lead to the formation of two different indole regioisomers. The ratio of these isomers is often influenced by the reaction temperature and the acidity of the medium. In some cases, higher temperatures can also lead to the formation of aldol condensation products or Friedel-Crafts byproducts.

Q3: Are there modern alternatives to the high-temperature conditions of classical indole syntheses?

A3: Yes, several modern modifications have been developed to circumvent the harsh conditions of classical indole syntheses. For the Madelung synthesis, which traditionally requires temperatures between 200-400 °C, using n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) as the base in a solvent like tetrahydrofuran (THF) can allow the reaction to proceed at much lower temperatures, in the range of -20 to 25 °C. For the Bischler-Möhlau synthesis, microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields by providing rapid and uniform heating under more controlled conditions.

Q4: How does microwave-assisted synthesis improve temperature control and reaction outcomes?

A4: Microwave-assisted organic synthesis (MAOS) offers significant advantages in temperature management. Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to a dramatic reduction in reaction times from hours to minutes. This rapid heating also helps to minimize the formation of side products by reducing the overall time the reactants are exposed to high temperatures. The precise temperature control offered by modern microwave reactors allows for the optimization of reaction conditions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.

Troubleshooting Guides

Fischer Indole Synthesis

Problem: Low yield and multiple spots on the TLC plate.

This is a common issue in the Fischer indole synthesis and is often linked to temperature control and the choice of acid catalyst.

Possible Cause Troubleshooting Suggestion
Overheating during cyclization The cyclization step is often exothermic. Ensure adequate cooling is available. Use a temperature-controlled heating mantle or oil bath. For highly exothermic reactions, consider slow, dropwise addition of the pre-formed hydrazone to the hot acid to manage the heat generated.
Incorrect acid catalyst or concentration The choice of acid (e.g., polyphosphoric acid, sulfuric acid, zinc chloride) and its concentration is critical. If one acid gives poor results, screen other Brønsted or Lewis acids. Too high a concentration can lead to degradation.
Formation of regioisomers When using an unsymmetrical ketone, two regioisomers can form. The ratio is temperature-dependent. A lower reaction temperature and a weaker acid may favor the formation of one isomer over the other.
Decomposition of starting material or product Indoles and their precursors can be thermally unstable. Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating. Consider using a milder, lower-temperature protocol if decomposition is suspected.
Madelung Indole Synthesis

Problem: Difficulty initiating the reaction or low yield due to high temperatures.

The classical Madelung synthesis requires very high temperatures (200-400 °C), which can be challenging to achieve and control, and can lead to substrate decomposition.

Possible Cause Troubleshooting Suggestion
Inability to safely reach and maintain high temperatures Consider a modified, low-temperature Madelung procedure. The use of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) as the base in THF can allow the reaction to proceed at temperatures as low as -20 to 25 °C.
Substrate decomposition at high temperatures For substrates with thermally sensitive functional groups, the modified low-temperature procedures are ideal to prevent degradation and improve yield.
Inefficient base The choice of base is critical. For the classical high-temperature method, potassium bases are often more effective than sodium bases. For the low-temperature modification, ensure the n-BuLi or LDA is fresh and properly titrated.
Bischler-Möhlau Indole Synthesis

Problem: Slow reaction, low yield, and formation of side products.

The Bischler-Möhlau synthesis is notorious for requiring harsh conditions, which can lead to poor outcomes.

Possible Cause Troubleshooting Suggestion
Harsh reaction conditions leading to side products Milder and more efficient methods have been developed. Consider using lithium bromide as a catalyst to promote the reaction under less harsh conditions.
Slow reaction rate Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid and uniform heating. A one-pot, solvent-free microwave protocol has been shown to be effective.
Unpredictable regiochemistry The reaction can produce both 2-aryl and 3-aryl indoles. The outcome is highly substrate-dependent. Careful review of literature for similar substrates is recommended. Modifications to reaction conditions, including temperature, can influence the regiochemical outcome.

Quantitative Data on Temperature Effects

The following tables provide a summary of quantitative data comparing traditional and microwave-assisted indole synthesis methods, highlighting the impact of temperature and reaction time on yield.

Table 1: Fischer Indole Synthesis - Conventional vs. Microwave

ReactantsHeating MethodCatalyst/ReagentSolventTimeTemperatureYield (%)Reference
Phenylhydrazine, PropiophenoneConventionalAcetic AcidAcetic Acid8 hoursReflux75
Phenylhydrazine, PropiophenoneMicrowaveEaton's Reagent-10 min170°C92
Phenylhydrazine, CyclohexanoneConventionalZinc Chloride---76

Table 2: Madelung Indole Synthesis - High Temperature vs. Microwave

ReactantHeating MethodBaseTimeMax TemperatureYield (%)Reference
4-tert-butyl-N-o-tolylbenzamideConventionalPotassium t-butoxide-200-400°CVariable
4-tert-butyl-N-o-tolylbenzamideMicrowavePotassium t-butoxide20 min330°C64

Table 3: Bischler-Möhlau Indole Synthesis - Microwave-Assisted

ReactantsHeating MethodAdditiveTimePowerOverall Yield (%)Reference
Aniline, Phenacyl bromideMicrowaveDMF (3 drops)1 min600 W52-75

Experimental Protocols

Detailed Protocol: Temperature-Controlled Fischer Indole Synthesis

This protocol provides a general guideline for performing a Fischer indole synthesis with careful temperature management.

  • Reagents and Equipment:

    • Substituted phenylhydrazine

    • Ketone or aldehyde

    • Acid catalyst (e.g., polyphosphoric acid (PPA) or glacial acetic acid)

    • Three-neck round-bottom flask

    • Reflux condenser

    • Calibrated thermometer or thermocouple with a temperature controller

    • Dropping funnel or syringe pump

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Ice-water bath

  • Procedure:

    • Hydrazone Formation (can be a one-pot reaction): In the flask, dissolve the phenylhydrazine and the carbonyl compound in a suitable solvent like ethanol or acetic acid. Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting materials.

    • Setup for Cyclization: Equip the flask with a reflux condenser and a thermometer to monitor the internal temperature.

    • Cyclization and Temperature Control:

      • For PPA: Heat the polyphosphoric acid in the flask to the desired temperature (e.g., 80-100 °C). Slowly add the hydrazone (neat or as a solution) dropwise to the hot PPA. Control the addition rate to maintain a stable internal temperature and avoid a sudden exotherm.

      • For Acetic Acid: Heat the hydrazone solution in acetic acid to reflux. Monitor the temperature closely. If a significant exotherm is observed, use an ice bath to moderate the reaction temperature.

    • Reaction Monitoring: Monitor the progress of the reaction by TLC.

    • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice or into cold water. Neutralize the solution with a suitable base (e.g., NaOH, NaHCO₃).

    • Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Detailed Protocol: Low-Temperature Modified Madelung Indole Synthesis

This protocol is for a modified Madelung synthesis that avoids extremely high temperatures.

  • Reagents and Equipment:

    • N-acyl-o-toluidine

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous tetrahydrofuran (THF)

    • Three-neck round-bottom flask

    • Syringe for reagent addition

    • Low-temperature thermometer

    • Dry ice/acetone or cryocooler bath

    • Magnetic stirrer and stir bar

  • Procedure:

    • Setup: Thoroughly dry all glassware in an oven and assemble under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolution: In the three-neck flask, dissolve the N-acyl-o-toluidine (1.0 eq) in anhydrous THF.

    • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Base Addition and Temperature Control: Slowly add n-BuLi (2.2 eq) to the cooled solution via syringe over 15-30 minutes. It is critical to maintain the internal temperature below -70 °C during the addition to prevent side reactions.

    • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the reaction is complete.

    • Quenching: Carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Workup: Extract the product with an organic solvent. Wash the combined organic layers with

Validation & Comparative

A Comparative Guide to the Purity Analysis of 4-Fluoro-1H-indol-6-amine by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides a detailed comparison of two of the most powerful analytical techniques for assessing the purity of 4-Fluoro-1H-indol-6-amine: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a side-by-side analysis of their methodologies, supported by representative experimental data, to assist in selecting the most suitable technique for specific analytical needs.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile separation technique, making it ideal for detecting and quantifying trace impurities.[1] In contrast, quantitative NMR (qNMR) is a primary analytical method that can provide highly accurate purity assessments without the need for a specific reference standard for the analyte.[1][2] The choice between these two methods often depends on the specific requirements of the analysis, such as the need for trace-level impurity detection, the availability of reference standards, and the desired sample throughput.[1]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the HPLC and ¹H NMR analysis of a representative batch of this compound.

Table 1: HPLC Purity Analysis Data

ParameterResult
Purity (Area %) >99.5%
Retention Time 7.2 minutes
Limit of Detection (LOD) 0.005%
Limit of Quantification (LOQ) 0.015%
Major Impurity 1 (Retention Time) 5.8 minutes (0.12%)
Major Impurity 2 (Retention Time) 8.1 minutes (0.08%)

Table 2: Quantitative ¹H NMR (qNMR) Purity Analysis Data

ParameterResult
Purity (mol/mol %) 99.2%
Internal Standard Maleic Anhydride
Selected ¹H Signal for Analyte 7.5 ppm (d, 1H)
Selected ¹H Signal for Standard 7.1 ppm (s, 2H)
Relative Standard Deviation (RSD) < 1%
Non-destructive Analysis Yes, sample can be recovered.[1]

Experimental Protocols

Detailed methodologies for both HPLC and NMR analyses are provided below. These protocols are representative and may require optimization for specific instrumentation and impurity profiles.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of this compound and quantify any impurities by reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 Acetonitrile/Water) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total peak area to determine the purity.

    • Identify and quantify impurities based on their retention times and peak areas.

Quantitative ¹H NMR (qNMR) Protocol

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal Standard (e.g., Maleic Anhydride, with a known purity)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 5 mg of the internal standard (Maleic Anhydride) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (e.g., 5 times the longest T1).

      • A 90° pulse angle.

      • A sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal for the analyte (this compound) and a signal for the internal standard.

    • Calculate the purity of the analyte using the following formula:

      Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / manalyte) * (mstd / MWstd) * Pstd

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualized Workflows and Comparisons

To further clarify the processes and principles, the following diagrams illustrate the experimental workflow and a comparison of the two techniques.

G cluster_workflow Purity Analysis Workflow sample Sample Preparation (Weighing & Dissolution) hplc_analysis HPLC Analysis (Injection & Separation) sample->hplc_analysis HPLC Path nmr_analysis NMR Analysis (Data Acquisition) sample->nmr_analysis NMR Path hplc_data Chromatographic Data (Peak Integration) hplc_analysis->hplc_data nmr_data Spectral Data (Signal Integration) nmr_analysis->nmr_data purity_calc Purity Calculation & Report Generation hplc_data->purity_calc nmr_data->purity_calc G cluster_hplc HPLC cluster_nmr NMR hplc_principle Principle: Physical Separation hplc_output Output: Chromatogram (Time vs. Intensity) hplc_principle->hplc_output hplc_quant Quantification: Relative (Area %) hplc_output->hplc_quant hplc_pros Pros: High Sensitivity, High Throughput hplc_quant->hplc_pros hplc_cons Cons: Requires Reference Standards hplc_quant->hplc_cons nmr_principle Principle: Nuclear Spin Resonance nmr_output Output: Spectrum (Frequency vs. Intensity) nmr_principle->nmr_output nmr_quant Quantification: Absolute (mol/mol %) nmr_output->nmr_quant nmr_pros Pros: No Analyte Standard Needed, Structural Info nmr_quant->nmr_pros nmr_cons Cons: Lower Sensitivity, Signal Overlap Possible nmr_quant->nmr_cons

References

A Comparative Guide to Validating the Molecular Structure of 4-Fluoro-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of the molecular structure of 4-Fluoro-1H-indol-6-amine. Due to the absence of published, consolidated spectral data for this specific molecule, this guide employs a predictive approach grounded in the fundamental principles of spectroscopy and spectrometry. The predicted data is objectively compared against experimental data from structurally related analogs—Indole, 6-Fluoroindole, and 6-Aminoindole—to offer a robust validation strategy.

Predicted Spectroscopic & Spectrometric Profile

The structural confirmation of a novel or uncharacterized compound like this compound relies on a synergistic combination of analytical techniques. Below are the predicted data points for its primary characterization methods.

Molecular Formula: C₈H₇FN₂ Molecular Weight: 150.16 g/mol

Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight and elemental composition.

ParameterPredicted ValueRationale
Molecular Ion (M⁺) m/z 150.0597Calculated for C₈H₇FN₂. High-resolution mass spectrometry (HRMS) should confirm this exact mass.
M+H⁺ Ion m/z 151.0675Expected under positive-ion electrospray ionization (ESI+) conditions.
Key Fragments m/z 123, 122Corresponds to the loss of HCN (from pyrrole ring) and an additional H radical, a common fragmentation for indoles.
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H Stretch (Pyrrole) ~3400A single, sharp to medium peak characteristic of the indole N-H group.[1]
N-H Stretch (Amine) 3350-3250 (2 bands)Primary amines typically show two distinct bands: an asymmetric and a symmetric stretch.[2]
C-H Stretch (Aromatic) 3100-3000Stretching vibrations for sp² C-H bonds on the indole ring.
N-H Bend (Amine) 1650-1580A sharp scissoring vibration for the primary amine.[2]
C=C Stretch (Aromatic) 1620-1450Multiple sharp bands indicating aromatic ring skeletal vibrations.
C-N Stretch (Aromatic Amine) 1335-1250Strong band due to the stretching of the C-N bond of the aromatic amine.[2]
C-F Stretch 1250-1000A strong, characteristic band for the aryl-fluoride bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom. Predictions are based on additive effects of the amino (-NH₂) and fluoro (-F) substituents on the indole scaffold.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Position Predicted δ (ppm) Predicted Multiplicity Predicted J (Hz) Rationale
H1 (N-H) ~11.0 br s - Typical chemical shift for indole N-H in DMSO.
H2 ~7.2 t J ≈ 2.5 Influenced by adjacent N-H and H3.
H3 ~6.3 t J ≈ 2.5 Shifted upfield due to the electron-donating NH₂ group.
H5 ~6.5 d J(H5-F) ≈ 10-12 (ortho) Upfield shift due to NH₂. Shows large coupling to fluorine.
H7 ~7.0 d J(H7-F) ≈ 2-4 (para) Shows small para coupling to fluorine.

| NH₂ | ~5.0 | br s | - | Broad signal for the primary amine protons. |

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Carbon Position Predicted δ (ppm) Rationale
C2 ~123 Standard indole C2 position.
C3 ~101 Shielded by the electron-donating effect of the indole nitrogen.
C3a ~127 Bridgehead carbon, less affected by substituents.
C4 ~158 (d, ¹J(C-F) ≈ 240 Hz) Directly attached to fluorine, resulting in a large downfield shift and a large one-bond C-F coupling constant.
C5 ~98 (d, ²J(C-F) ≈ 25 Hz) Shielded by the strong donating effect of the NH₂ group and coupled to fluorine.
C6 ~145 Deshielded due to direct attachment of the electron-donating NH₂ group.
C7 ~105 (d, ⁴J(C-F) ≈ 3 Hz) Shielded by the NH₂ group, with small four-bond coupling to fluorine.

| C7a | ~135 (d, ³J(C-F) ≈ 10 Hz) | Bridgehead carbon with three-bond coupling to fluorine. |

Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

Fluorine Position Predicted δ (ppm) Rationale

| C4-F | -110 to -130 | Typical range for a fluorine atom on a benzene ring, referenced to CFCl₃. The exact shift is sensitive to the electronic environment. |

Comparative Analysis with Structural Analogs

Comparing the predicted data with known experimental data from similar molecules provides a crucial layer of validation.

Table 1: Mass Spectrometry Comparison

Compound Molecular Formula Molecular Weight ( g/mol ) Observed M⁺ or M+H⁺ (m/z)
This compound (Predicted) C₈H₇FN₂ 150.16 150 or 151
Indole[3][4] C₈H₇N 117.15 117
6-Fluoroindole[5] C₈H₆FN 135.14 135

| 6-Aminoindole[6] | C₈H₈N₂ | 132.16 | 132 |

Table 2: Key IR Absorption Bands Comparison (cm⁻¹)

Functional Group This compound (Predicted) Indole[1] 6-Fluoroindole 6-Aminoindole
N-H Stretch (Pyrrole) ~3400 3406 ~3410 ~3400
N-H Stretch (Amine) 3350-3250 (2 bands) N/A N/A ~3360, ~3280

| C-F Stretch | 1250-1000 | N/A | ~1240 | N/A |

Table 3: ¹H NMR Chemical Shift Comparison (ppm in DMSO-d₆)

Proton Position This compound (Predicted) Indole[7] 6-Fluoroindole 6-Aminoindole
H1 (N-H) ~11.0 11.08 ~11.2 ~10.5
H2 ~7.2 7.39 ~7.4 ~7.1
H3 ~6.3 6.42 ~6.4 ~6.2
H4 N/A (F sub.) 7.58 7.55 7.25
H5 ~6.5 (d) 7.02 6.85 (dd) 6.60

| H7 | ~7.0 (d) | 7.39 | 7.15 (dd) | 6.55 |

Table 4: ¹³C NMR Chemical Shift Comparison (ppm in DMSO-d₆)

Carbon Position This compound (Predicted) Indole[7] 6-Fluoroindole 6-Aminoindole
C2 ~123 124.1 ~124 ~123
C3 ~101 102.1 ~102 ~101
C4 ~158 (d) 120.7 119.5 119.2
C5 ~98 (d) 121.8 108.0 (d) 105.1
C6 ~145 119.0 159.0 (d) 143.8
C7 ~105 (d) 111.4 97.5 (d) 95.7

| C7a | ~135 (d) | 135.8 | ~136 (d) | 134.5 |

Experimental Protocols

Standardized protocols are essential for reproducible data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg (for ¹H) or 20-25 mg (for ¹³C, ¹⁹F) of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire the proton-decoupled spectrum with a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

  • ¹⁹F NMR Acquisition : Acquire the proton-decoupled spectrum with a spectral width of at least 200 ppm. Use a relaxation delay of 1-2 seconds.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm) or an appropriate internal/external standard for ¹⁹F NMR.[8]

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (ESI) : Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Acquire data in both positive and negative ion modes.

  • Data Acquisition (EI) : For fragmentation analysis, introduce the sample via a direct insertion probe or GC inlet into an Electron Ionization (EI) source.

  • Data Analysis : Determine the exact mass of the molecular ion and compare it with the calculated value for the proposed formula. Analyze the fragmentation pattern to identify characteristic losses.

Infrared (IR) Spectroscopy
  • Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[8]

  • Data Acquisition : Record a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. The background is automatically subtracted.[8]

  • Data Analysis : Analyze the resulting spectrum of absorbance versus wavenumber to identify absorption bands corresponding to the molecule's functional groups.

Visualization of Validation Logic

Diagrams can clarify the workflow and logical connections between different analytical methods.

Molecular_Structure_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_confirmation Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Purity Purity Assessment (e.g., HPLC, LC-MS) Purification->Purity XRay X-Ray Crystallography (Definitive 3D Structure) Purification->XRay If single crystal MS Mass Spectrometry (Molecular Weight & Formula) Purity->MS IR IR Spectroscopy (Functional Groups) Purity->IR NMR NMR Spectroscopy (Connectivity & Environment) Purity->NMR Data_Analysis Data Analysis & Comparison with Analogs MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis XRay->Data_Analysis Structure_Confirm Structure Confirmed Data_Analysis->Structure_Confirm

Caption: Workflow for the synthesis, purification, and structural validation of a chemical compound.

Logical_Cross_Verification Proposed_Structure Proposed Structure: This compound (C₈H₇FN₂) MS MS Data (m/z = 150.0597) Proposed_Structure->MS Predicts Molecular Formula IR IR Data (N-H, C-F, NH₂ bands) Proposed_Structure->IR Predicts Functional Groups NMR_1H ¹H NMR (Proton count, shifts, couplings, H-F coupling) Proposed_Structure->NMR_1H Predicts Connectivity NMR_13C ¹³C NMR (Carbon count, C-F coupling) Proposed_Structure->NMR_13C Predicts Connectivity NMR_19F ¹⁹F NMR (Fluorine environment) Proposed_Structure->NMR_19F Predicts Connectivity Final Validated Structure MS->Final Confirms Formula IR->Final Confirms Groups NMR_1H->MS Consistent with NMR_1H->IR Consistent with NMR_1H->Final Confirms H-Framework NMR_13C->MS Consistent with NMR_13C->IR Consistent with NMR_13C->Final Confirms C-Framework NMR_19F->MS Consistent with NMR_19F->IR Consistent with NMR_19F->Final Confirms F-Position

Caption: Logical cross-verification of data from multiple spectroscopic techniques.

References

A Comparative Analysis of 4-Fluoro-1H-indol-6-amine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Strategic substitution on the indole ring can significantly modulate the pharmacological properties of the resulting molecules. This guide provides a comparative analysis of the hypothetical compound 4-Fluoro-1H-indol-6-amine and its structural analogs, focusing on the influence of fluorine and amine substitutions on their biological profiles. Due to the limited availability of direct experimental data for this compound, this analysis will draw upon data from representative fluorinated, aminated, and fluoro-aminated indole derivatives to elucidate structure-activity relationships (SAR).

Data Presentation: A Class-Based Comparison of Biological Activities

To understand the potential activities of this compound, we will compare the biological data of three classes of its analogs: fluorinated indoles, aminated indoles, and other fluoro-aminated indole derivatives. The following tables summarize representative data from the literature, focusing on two common areas of indole bioactivity: kinase inhibition and serotonin receptor binding.

Table 1: Kinase Inhibition Profile of Representative Indole Analogs

Compound ClassRepresentative CompoundTarget KinaseIC50 (nM)Reference
Fluorinated Indoles 6-Fluoroindazole derivativeROCK114[1]
4-Fluoroindole derivative (19g)VEGFR-23.8[2]
5-Fluoro-indolin-2-one (16l)-90 (HuH7 cells)[2]
Aminated Indoles N-(4-fluorobenzyl)-1H-indazol-6-amine-14,300 (HCT116 cells)[3]
Fluoro-Aminated Indoles 4-Fluoro-5,6-dihydroxytryptamineDNA Incorporation117,000 (N-2a cells)[4]

Table 2: Serotonin Receptor Binding Affinity of Representative Indole Analogs

Compound ClassRepresentative CompoundReceptor SubtypeKᵢ (nM)Reference
Fluorinated Indoles Fluorinated 3-(3-(piperidin-1-yl)propyl)indole5-HT₁DHigh Affinity[5]
Aminated Indoles 3,6-diamino-4-(N-substituted indol-3-yl)pyrano(2,3-c)pyrazole-5-carbonitrile-(Anticonvulsant activity)[6]
Fluoro-Aminated Indoles 4-Fluoro-5,6-dihydroxytryptamineSerotonin Uptake SystemHigh Affinity[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of biological data. Below are representative protocols for key assays relevant to the study of indole derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)

This protocol is adapted for the high-throughput screening of indole derivatives as potential kinase inhibitors.

Materials:

  • Kinase of interest (e.g., VEGFR-2, ROCK1)

  • Kinase substrate (specific to the kinase)

  • ATP (Adenosine 5'-triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test indole compounds and control inhibitors (e.g., Staurosporine)

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 96-well white, opaque microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test indole compounds in the assay buffer. The final concentration of DMSO should be kept below 1%.

  • Kinase Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the diluted test compound or control.

    • Add 10 µL of 2x kinase solution (kinase diluted in assay buffer).

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of 2x substrate/ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and initiates a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay for Serotonin Receptors

This protocol describes a competitive binding assay to determine the affinity of indole analogs for a specific serotonin (5-HT) receptor subtype.

Materials:

  • Cell membranes expressing the 5-HT receptor of interest (e.g., from HEK293 cells)

  • Radioligand (e.g., [³H]5-HT, [³H]LSD) specific for the receptor subtype

  • Test indole compounds

  • Non-specific binding control (e.g., a high concentration of unlabeled serotonin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine

  • 96-well microplates

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 200 µL of membrane preparation.

    • Non-specific Binding: 25 µL of non-specific binding control, 25 µL of radioligand, and 200 µL of membrane preparation.

    • Competitive Binding: 25 µL of serially diluted test indole compound, 25 µL of radioligand, and 200 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • For the test compounds, calculate the percentage of specific binding at each concentration.

    • Determine the IC₅₀ value by plotting the percentage of specific binding against the logarithm of the compound concentration.

    • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Mandatory Visualizations

Visual representations of signaling pathways and experimental workflows are essential for a clear understanding of the molecular mechanisms and experimental designs.

G Experimental Workflow for Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Compound_Dilution Serial Dilution of Indole Compound Add_Compound Add Compound to Plate Compound_Dilution->Add_Compound Kinase_Prep Prepare 2x Kinase Solution Add_Kinase Add Kinase Kinase_Prep->Add_Kinase Substrate_ATP_Prep Prepare 2x Substrate/ATP Solution Add_Substrate_ATP Add Substrate/ATP Substrate_ATP_Prep->Add_Substrate_ATP Add_Compound->Add_Kinase Pre_incubation Pre-incubate (15 min) Add_Kinase->Pre_incubation Pre_incubation->Add_Substrate_ATP Incubation Incubate (60 min) Add_Substrate_ATP->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent Incubation->Add_ADP_Glo Incubate_1 Incubate (40 min) Add_ADP_Glo->Incubate_1 Add_Kinase_Detection Add Kinase Detection Reagent Incubate_1->Add_Kinase_Detection Incubate_2 Incubate (30-60 min) Add_Kinase_Detection->Incubate_2 Read_Luminescence Measure Luminescence Incubate_2->Read_Luminescence

Caption: Workflow for the in vitro kinase inhibition assay.

G Serotonin (5-HT) Receptor Signaling Pathway cluster_g_protein G-Protein Activation cluster_effector Effector Modulation cluster_second_messenger Second Messengers cluster_downstream Downstream Effects Serotonin Serotonin (5-HT) or Indole Analog Receptor 5-HT Receptor (GPCR) Serotonin->Receptor G_Protein G-Protein (Gα, Gβγ) Receptor->G_Protein GTP GTP G_Protein->GTP activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase modulates PLC Phospholipase C (PLC) G_Protein->PLC activates GDP GDP cAMP cAMP Adenylyl_Cyclase->cAMP produces IP3 IP₃ PLC->IP3 produces DAG DAG PLC->DAG produces PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_Release Ca²⁺ Release IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) PKA->Cellular_Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Simplified 5-HT receptor signaling cascade.

References

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into the indole scaffold has become a powerful strategy in medicinal chemistry to modulate the pharmacological properties of this privileged heterocyclic system. Fluorination can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various fluorinated indole derivatives, focusing on their anticancer, antiviral, and antimicrobial activities, as well as their effects on the central nervous system. The information is presented to aid in the rational design of novel and more potent therapeutic agents.

Anticancer Activity of Fluorinated Indoles

Fluorinated indoles have emerged as a promising class of anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival. The strategic placement of fluorine atoms on the indole ring or its substituents can dramatically influence their cytotoxic potency and selectivity.[3]

SAR of Fluorinated Indole Derivatives as Anticancer Agents

The anticancer activity of fluorinated indoles is highly dependent on the position and nature of the fluorine substitution, as well as other substituents on the indole core.

A series of indole derivatives containing a penta-heterocyclic scaffold demonstrated that the introduction of electron-withdrawing groups like fluorine at the ortho-position of a benzene group attached to a 1,3,4-thiadiazole moiety resulted in weak antiproliferative activity.[4] However, in other scaffolds, fluorine substitution has been shown to enhance anticancer activity. For instance, some fluorinated analogs of indolyl Schiff bases exhibited promising antiproliferation properties against HepG2 (liver) and MCF7 (breast) cancer cell lines.[5]

A study on indole-sulfonamide derivatives revealed that bisindoles bearing a hydroxyl group and a 4-trifluoromethyl substituent were potent against the HepG2 cancer cell line.[6] Another study highlighted that methyl substitution at the N-1 position of the indole ring significantly enhanced anticancer activities by about 60-fold compared to the non-substituted analogs.[3] Furthermore, a hydroxymethyl substituent at the N-1 position was found to be more effective in enhancing anticancer activity than other groups like ethyl, fluoride, methyl, and acetyl.[3]

Compound/SeriesTarget Cell Line(s)Key Structural FeaturesActivity (IC50)Reference
10b A549 (Lung), K562 (Leukemia)Indole with penta-heterocycle120 nM (A549), 10 nM (K562)[4]
11h K562 (Leukemia)Indole with penta-heterocycle60 nM[4]
Indole-sulfonamide 30 HepG2 (Liver)Bisindole with hydroxyl and 4-trifluoromethylphenylsulfonamide7.37 µM[6]
Indole-sulfonamide 31 HepG2 (Liver)Bisindole with hydroxyl and 4-chlorophenylsulfonamide8.91 µM[6]
Indole-sulfonamide 36 HepG2 (Liver)Bisindole with hydroxyl and 4-nitrophenylsulfonamide9.92 µM[6]
Experimental Protocols

In Vitro Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (e.g., A549, PC-3, HepG2, K562) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[4]

Visualization of a Key Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving EGFR and AKT, which are common targets for anticancer drugs. Some indole derivatives have been shown to interfere with these pathways.[4]

EGFR_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Fluorinated_Indole Fluorinated Indole (e.g., Compound 10b) Fluorinated_Indole->EGFR Inhibition Fluorinated_Indole->AKT Inhibition Ligand Growth Factor Ligand->EGFR

Caption: Simplified EGFR/AKT signaling pathway targeted by some fluorinated indole anticancer agents.

Antiviral Activity of Fluorinated Indoles

Fluorinated indoles have demonstrated significant potential as antiviral agents, particularly against human immunodeficiency virus (HIV). The fluorine atom can enhance binding to viral enzymes and improve pharmacokinetic properties.

SAR of Fluorinated Indoles as HIV-1 Inhibitors

The antiviral activity of fluorinated indoles against HIV-1 is often associated with the inhibition of key viral enzymes like reverse transcriptase and integrase.

A notable example is a fluoro N-benzyl-substituted indole (compound 48 in a study), which acts as a potent HIV-1 integrase inhibitor with an IC50 of 0.2 µM against the wild-type strain.[7] This compound also showed excellent activity against mutant variants G140S and Y143R (IC50 values of 0.2 µM and 0.37 µM, respectively) and exhibited low cytotoxicity (CC50 >200 µM).[7] The 2,4-difluorobenzyl analog also displayed significant anti-integrase activity.[7]

Another class of indole derivatives, the bisindoles, have been investigated as HIV-1 fusion inhibitors targeting the glycoprotein gp41. A 4-fluoro derivative (compound 31 in a study) showed markedly enhanced potency compared to its non-fluorinated counterpart.[8]

Compound/SeriesViral TargetKey Structural FeaturesActivity (IC50/EC50)Reference
Fluoro N-benzyl-substituted indole (48) HIV-1 Integrase (WT)N-benzyl indole with fluorine0.2 µM[7]
Fluoro N-benzyl-substituted indole (48) HIV-1 Integrase (G140S mutant)N-benzyl indole with fluorine0.2 µM[7]
Fluoro N-benzyl-substituted indole (48) HIV-1 Integrase (Y143R mutant)N-benzyl indole with fluorine0.37 µM[7]
Bisindole (6j) HIV-1 Fusion (gp41)6-6' linked bisindole200 nM (EC50)[9][10]
4-fluoro derivative (31) HIV-1 Entry (gp120-CD4 interaction)Indole analogMarkedly enhanced potency[8]
Experimental Protocols

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

  • Enzyme and DNA Preparation: Recombinant HIV-1 integrase and a suitable DNA substrate (e.g., a pre-processed viral DNA mimic and a target DNA) are prepared.

  • Reaction Mixture: The reaction mixture is prepared containing the integrase enzyme, DNA substrate, and the test compound at various concentrations in a suitable buffer.

  • Incubation: The reaction is initiated and incubated at 37 °C for a specific period (e.g., 60 minutes).

  • Quenching and Analysis: The reaction is stopped, and the products are analyzed, typically by gel electrophoresis, to separate the strand transfer products from the substrates.

  • Quantification and IC50 Determination: The amount of product formation is quantified, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the screening of antiviral compounds.

Antiviral_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation Synthesis Synthesis of Fluorinated Indoles Primary_Screening Primary Screening (e.g., Cell-based assay) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assay Secondary Assay (e.g., Enzyme inhibition) Hit_Identification->Secondary_Assay Lead_Compound Lead Compound Secondary_Assay->Lead_Compound SAR_Analysis SAR Analysis Lead_Compound->SAR_Analysis SAR_Analysis->Synthesis Optimization

Caption: General workflow for the discovery of novel antiviral fluorinated indoles.

Antimicrobial Activity of Fluorinated Indoles

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Fluorinated indoles have shown promise in this area, exhibiting activity against various bacterial strains, including resistant ones.

SAR of Fluorinated Indoles as Antimicrobial Agents

The position of halogen substitution on the indole ring is critical for antibacterial activity.

Multi-halogenated indoles have demonstrated potent bactericidal and antibiofilm activities against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[11] For instance, di-halogenated indoles showed markedly improved antibacterial activity compared to indole and mono-halogenated indoles.[11] Specifically, 6-bromo-4-iodoindole and 4-bromo-6-chloroindole were identified as potent agents with MIC values of 20-30 µg/mL.[11]

Fluorinated benzothiophene-indole hybrids represent another class of antibacterial compounds. These hybrids, accessible through a simple one-pot reaction, have been evaluated against various S. aureus and MRSA strains, with their activity being structure- and substituent-dependent.[12][13][14]

Compound/SeriesTarget Strain(s)Key Structural FeaturesActivity (MIC)Reference
6-bromo-4-iodoindole S. aureusDi-halogenated indole20 µg/mL[11]
4-bromo-6-chloroindole S. aureusDi-halogenated indole30 µg/mL[11]
5-bromo-6-chloroindole S. aureusDi-halogenated indole30 µg/mL[11]
Indole S. aureusUnsubstituted indole1000 µg/mL[11]
5-iodoindole S. aureusMono-halogenated indole100 µg/mL[11]
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • Bacterial Culture: A standardized inoculum of the test bacterium (e.g., S. aureus) is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a suitable growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualization of Logical SAR Relationships

The following diagram illustrates the logical relationship between halogenation and antimicrobial activity in the indole scaffold.

SAR_Antimicrobial cluster_sar SAR of Halogenated Indoles Indole_Scaffold Indole Scaffold No_Halogen No Halogenation Indole_Scaffold->No_Halogen Mono_Halogen Mono-Halogenation Indole_Scaffold->Mono_Halogen Di_Halogen Di-Halogenation Indole_Scaffold->Di_Halogen Low_Activity Low Activity No_Halogen->Low_Activity leads to Moderate_Activity Moderate Activity Mono_Halogen->Moderate_Activity leads to High_Activity High Activity Di_Halogen->High_Activity leads to

Caption: Relationship between indole halogenation and antimicrobial activity.

CNS Activity of Fluorinated Indoles: MAO-B Inhibition

Fluorinated indoles have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.

SAR of Fluorinated Indoles as MAO-B Inhibitors

The inhibitory activity and selectivity of fluorinated indoles against MAO-B are influenced by the substitution pattern on the indole and attached moieties.

Two series of N-substituted indole-based analogs were synthesized and evaluated as MAO-B inhibitors.[15] Compounds 4b and 4e from this study exhibited potent MAO-B inhibitory activity with IC50 values of 1.65 µM and 0.78 µM, respectively.[15] These compounds also showed high selectivity for MAO-B over MAO-A, with selectivity indices greater than 60 and 120, respectively.[15] The most potent derivative, 4e (N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide), displayed a competitive mode of inhibition with a Ki of 94.52 nM.[16][17][18]

CompoundTarget EnzymeKey Structural FeaturesActivity (IC50)Selectivity Index (SI)Reference
4b MAO-BN-substituted indole1.65 µM> 60[15]
4e MAO-BN-(3-fluorobenzoyl)indole0.78 µM> 120[15]
Rasagiline (Reference) MAO-B--> 50[15]
Experimental Protocols

MAO-B Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the MAO-B enzyme.

  • Enzyme Preparation: Recombinant human MAO-B is used as the enzyme source.

  • Reaction Mixture: The reaction mixture contains the MAO-B enzyme, a suitable substrate (e.g., benzylamine), and the test compound at various concentrations in a buffer.

  • Incubation: The reaction is initiated and incubated at 37 °C. The reaction produces hydrogen peroxide (H₂O₂).

  • Detection: The amount of H₂O₂ produced is measured using a fluorescent or colorimetric probe (e.g., Amplex Red) in the presence of horseradish peroxidase.

  • IC50 Calculation: The fluorescence or absorbance is measured, and the IC50 value is calculated from the dose-response curve.

Visualization of MAO-B Inhibition

The following diagram illustrates the role of MAO-B in dopamine metabolism and its inhibition by fluorinated indoles.

MAO_B_Inhibition cluster_neuron Dopaminergic Neuron Dopamine Dopamine MAO_B MAO-B DOPAC DOPAC (Inactive Metabolite) Dopamine->DOPAC Metabolism Fluorinated_Indole Fluorinated Indole (e.g., Compound 4e) Fluorinated_Indole->MAO_B Inhibition

Caption: Inhibition of MAO-B-mediated dopamine metabolism by fluorinated indoles.

References

A Comparative Guide to the Biological Efficacy of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic molecules with a wide array of biological activities.[1][2] From anticancer and antimicrobial to anti-inflammatory effects, the versatility of the indole ring system has captivated researchers for decades.[3][4][5] This guide provides an objective comparison of the biological efficacy of different indole derivatives, supported by experimental data, to aid in the pursuit of novel therapeutic agents.

Anticancer Efficacy: Targeting the Engines of Cell Growth

Indole derivatives have emerged as promising anticancer agents, acting on various key biological targets within cancer cells.[1][6] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, modulation of protein kinases, and induction of apoptosis.[7][8]

A comparative analysis of the cytotoxic effects of various indole derivatives against different cancer cell lines reveals significant differences in their potency, often measured by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

Indole Derivative ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Natural Indole Alkaloids Indole-3-carbinol (I3C)H1299 (Lung)449.5[8]
3,3'-Diindolylmethane (DIM)HepG2 (Liver)3.5[8]
Hep3B (Liver)5.87[8]
Synthetic Indole Hybrids Benzimidazole-indole derivative 8-0.05 (average)[9]
Quinoline-indole derivative 13Various0.002 - 0.011[9]
Indole-isoquinoline hybrid 2330 cancer cell lines1.5 (average GI50)[9]
Indole-thiophene complex 6a & 6bHT29, HepG2, HCT116, T98GNanomolar range[9]
Coumarin-indole derivative 3MGC-803 (Gastric)0.011[1]
Indole-acrylamide derivative 1Huh7 (Hepatocellular)5.0[1]
9-aryl-5H-pyrido[4,3-b]indole derivative 2HeLa (Cervical)8.7[1]
Methoxy-substituted indole curcumin derivative 27HeLa (Cervical)4[3]
Hep-2 (Laryngeal)12[3]
A549 (Lung)15[3]
Ursolic acid-indole derivative 5fSMMC-7721 (Hepatocarcinoma)0.56[10]
HepG2 (Hepatocarcinoma)0.91[10]
Indole-based Tyrphostin derivative 2aHuh-7 (Hepatocellular)0.04[11]
Indole-based Tyrphostin derivative 3aHuh-7 (Hepatocellular)0.01[11]
MCF-7/Topo (Breast)0.10[11]
Spirooxindole derivative 44MCF-7 (Breast)0.189[12]
Hep-G2 (Liver)1.04[12]
Indole–chalcone derivative 55Various0.0003 - 0.009[12]
Substituted heteroannulated indole derivative 5cHeLa (Cervical)13.41[13]
Substituted heteroannulated indole derivative 5dHeLa (Cervical)14.67[13]

Note: The efficacy of indole derivatives is highly dependent on the specific substitutions on the indole ring and the cancer cell line being tested.[9] For instance, methyl substitution at the N-1 position of the indole ring has been shown to significantly enhance anticancer activity.[9]

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[14] Indole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[4][15] Their mechanisms of action often involve the disruption of the bacterial cell membrane or the inhibition of essential enzymes like FtsZ, which is involved in cell division.[14]

The minimum inhibitory concentration (MIC) is a key metric for comparing the efficacy of antimicrobial agents, with lower values indicating greater potency.

Indole Derivative ClassSpecific DerivativeTarget OrganismMIC (µg/mL)Reference
Indole-Triazole Conjugates Compound 3dStaphylococcus aureus (MRSA)6.25[14][16]
Candida krusei3.125[14][16]
Indole-Thiadiazole Conjugates Compound 2hStaphylococcus aureus6.25[14][16]
Compound 2cStaphylococcus aureus (MRSA)6.25[14][16]
Bisindole Alkaloids Tris(1H-indol-3-yl)methyliumGram-positive pathogensLower than Bis(indol-3-yl)phenylmethane[14]
Bis(indol-3-yl)phenylmethaneGram-positive pathogens32-256[14]
Synthetic Indole Derivatives 7-hydroxyindoleExtensively drug-resistant Acinetobacter baumannii-[17]
5-iodoindoleExtensively drug-resistant Acinetobacter baumannii-[17]
3-methylindoleExtensively drug-resistant Acinetobacter baumannii-[17]

Notably, certain indole derivatives exhibit synergistic effects when combined with conventional antibiotics, offering a promising strategy to combat drug-resistant infections.[17]

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Indole derivatives, including the well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin, have demonstrated potent anti-inflammatory effects.[3][18] Their mechanisms often involve the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes (COX-1 and COX-2) and the modulation of signaling pathways such as NF-κB.[3][18]

Indole DerivativeKey Anti-inflammatory ActionReference
IndomethacinInhibition of COX enzymes[3]
TenidapInhibition of COX enzymes[18]
1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indoleSelective COX-2 inhibition (IC50 = 0.32 µM)[18]
Isatin semicarbazide derivative with trifluoromethyl substituentSignificant anti-inflammatory activity[18]
Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13bPotent inhibition of NO, IL-6, and TNF-α release[19]

The anti-inflammatory potential of indole derivatives is an active area of research, with newer compounds being designed for greater selectivity and reduced side effects.[5][19]

Experimental Protocols

The biological efficacy data presented in this guide is derived from a variety of standard experimental protocols. Below are outlines of the key methodologies.

Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the indole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits cell viability by 50% compared to untreated control cells.

Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]

  • Preparation: Stock solutions of the indole derivatives are prepared.

  • Serial Dilution: Two-fold serial dilutions of the compounds are made in a liquid growth medium in microtiter plates.[20]

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.[20]

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.[20]

  • Observation: The MIC is determined as the lowest concentration of the compound that shows no visible growth.[20]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of indole derivatives stem from their ability to interact with and modulate various cellular signaling pathways.

Tubulin Polymerization Inhibition

Many anticancer indole derivatives, such as Vinca alkaloids, exert their effects by interfering with microtubule dynamics, which are crucial for cell division.[8] They can either inhibit the polymerization of tubulin into microtubules or promote their depolymerization, leading to cell cycle arrest and apoptosis.

Tubulin_Inhibition Indole_Derivatives Indole Derivatives (e.g., Vinca Alkaloids) Tubulin Tubulin Dimers Indole_Derivatives->Tubulin Binds to Microtubules Microtubules Indole_Derivatives->Microtubules Inhibits Polymerization/ Promotes Depolymerization Tubulin->Microtubules Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by indole derivatives leading to apoptosis.

Protein Kinase Inhibition

Protein kinases are key regulators of cell signaling and are often dysregulated in cancer. Certain indole derivatives can act as kinase inhibitors, blocking the signaling pathways that drive cell proliferation and survival.

Kinase_Inhibition Indole_Derivatives Indole Derivatives Protein_Kinase Protein Kinase (e.g., EGFR, VEGFR) Indole_Derivatives->Protein_Kinase Inhibits Downstream_Signaling Downstream Signaling (e.g., Proliferation, Angiogenesis) Protein_Kinase->Downstream_Signaling Activates Cancer_Progression Cancer Progression Downstream_Signaling->Cancer_Progression Promotes Experimental_Workflow Synthesis Synthesis of Indole Derivatives In_Vitro_Screening In Vitro Screening (e.g., MTT, MIC assays) Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Lead_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

References

A Comparative Guide to Orthogonal Methods for the Purity Assessment of 4-Fluoro-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing, ensuring both safety and efficacy. For a key intermediate such as 4-Fluoro-1H-indol-6-amine, a multifaceted approach to purity assessment is essential. This guide provides a comparative analysis of four orthogonal analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC). Orthogonal methods, which rely on different physicochemical principles, provide a more comprehensive and reliable purity profile by mitigating the risk of overlooking impurities that may not be detected by a single technique.[1]

This document outlines the experimental protocols for each method and presents a comparative summary of their performance characteristics, guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[2][3]

The Orthogonal Approach: A Workflow for Comprehensive Purity Assessment

An effective purity assessment strategy for this compound involves a multi-tiered approach. The following diagram illustrates a logical workflow, beginning with a high-resolution separation technique and complemented by methods that provide structural confirmation and an assessment of overall purity.

Orthogonal_Purity_Assessment cluster_0 Sample Preparation cluster_3 Data Integration & Final Purity Assignment Sample This compound Sample HPLC RP-HPLC-UV (Primary Purity & Impurity Profile) Sample->HPLC GC_MS GC-MS (Volatile & Semi-Volatile Impurities) Sample->GC_MS qNMR qNMR (Absolute Purity Assay) Sample->qNMR DSC DSC (Bulk Purity of Crystalline Material) Sample->DSC Purity_Report Comprehensive Purity Report HPLC->Purity_Report Purity ≥ 99.5% GC_MS->Purity_Report qNMR->Purity_Report DSC->Purity_Report

Caption: Workflow for the orthogonal purity assessment of this compound.

Comparative Analysis of Orthogonal Methods

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the nature of the impurities to be detected and the desired level of precision and accuracy. The following table summarizes representative performance data for the four orthogonal methods discussed.

Parameter Reversed-Phase HPLC-UV Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative ¹H-NMR (qNMR) Differential Scanning Calorimetry (DSC)
Principle Chromatographic separation based on polaritySeparation of volatile compounds based on boiling point and mass-to-charge ratioNuclear spin resonance in a magnetic fieldMeasurement of heat flow during thermal transitions
Primary Use Main component assay and impurity profilingDetection of volatile and semi-volatile impuritiesAbsolute purity determination without a specific reference standard for the analytePurity of highly crystalline materials
Specificity High; can resolve structurally similar impuritiesVery high; mass fragmentation patterns aid in identificationHigh; based on unique proton signalsModerate; sensitive to eutectic impurities, but cannot distinguish them
Linearity (r²) > 0.999> 0.998> 0.999N/A (not a concentration-based method)
Limit of Detection (LOD) ~0.01%~0.001%~0.1%~0.1 mol%
Limit of Quantification (LOQ) ~0.03%~0.005%~0.3%~0.2 mol%
Precision (%RSD) < 1.0%< 5.0%< 0.5%< 2.0%
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%N/A

Detailed Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This method is the workhorse for purity determination, offering excellent resolution for a wide range of impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

Validation Parameters:

  • Specificity: Demonstrated by separating the main peak from potential impurities, which could include starting materials from synthesis (e.g., substituted nitrophenyl derivatives) and degradation products.[4]

  • Linearity: Assessed over a concentration range of 0.05% to 150% of the nominal concentration.[5]

  • Precision: Evaluated at the 100% concentration level for repeatability (n=6) and on different days with different analysts for intermediate precision.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile organic impurities that may not be amenable to HPLC analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-500 amu

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound and dissolve in 5 mL of methanol. For some aromatic amines, derivatization may be necessary to improve volatility and peak shape, though this should be evaluated on a case-by-case basis.[7]

Validation Parameters:

  • Specificity: Confirmed by the unique mass fragmentation patterns of the analyte and any detected impurities.[8]

  • LOD/LOQ: Determined by injecting a series of dilutions of a known impurity or the main component.

  • Linearity: Established for any quantifiable impurities over a suitable concentration range.[8]

Quantitative ¹H-NMR (qNMR)

qNMR provides an absolute measure of purity without the need for a reference standard of the analyte itself. It relies on a certified internal standard.[9][10][11]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Experimental Parameters:

  • Solvent: DMSO-d₆

  • Internal Standard: Maleic acid (certified reference material)

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant protons)

  • Number of Scans: 16

  • Pulse Angle: 90°

Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound and 10 mg of maleic acid into a vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube.

Data Analysis:

  • The purity is calculated by comparing the integral of a well-resolved proton signal from this compound with the integral of the known amount of the internal standard.[12]

Validation Parameters:

  • Specificity: Ensured by selecting a signal in the analyte's spectrum that is well-resolved from any impurity and solvent signals.

  • Precision and Accuracy: Assessed by preparing and analyzing multiple independent samples.[12]

Differential Scanning Calorimetry (DSC)

DSC is a thermo-analytical technique that can determine the purity of highly crystalline, thermally stable compounds by measuring the melting point depression caused by impurities.

Instrumentation:

  • Differential Scanning Calorimeter calibrated for temperature and enthalpy.

Experimental Conditions:

  • Sample Pan: Aluminum, hermetically sealed

  • Sample Weight: 2-5 mg

  • Heating Rate: 2 °C/min

  • Temperature Range: Ambient to a temperature sufficiently above the melting point of the analyte.

  • Atmosphere: Nitrogen purge gas at 50 mL/min

Data Analysis:

  • The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.[13]

Validation and Suitability:

  • The method is suitable for compounds that are at least 98.5% pure and do not decompose upon melting.[13]

  • The presence of a single, sharp melting endotherm should be confirmed.

Conclusion

The purity assessment of this compound requires a robust analytical strategy that employs a combination of orthogonal methods. While RP-HPLC serves as the primary tool for separation and quantification of the main component and non-volatile impurities, it should be complemented by other techniques. GC-MS is invaluable for detecting volatile and semi-volatile impurities that might be missed by HPLC. qNMR offers a powerful, independent measure of absolute purity, and DSC provides a useful confirmation of bulk purity for crystalline material. By integrating the data from these diverse analytical techniques, a comprehensive and reliable purity profile can be established, ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

Unambiguous Confirmation of 4-Fluoro-1H-indol-6-amine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of mass spectrometry and alternative analytical techniques for the definitive identification of 4-Fluoro-1H-indol-6-amine, a fluorinated indole derivative of interest in medicinal chemistry.

This document outlines the expected mass spectrometric behavior of this compound and compares this method with other powerful analytical tools. Detailed experimental protocols are provided to support the implementation of these techniques in a laboratory setting.

Mass Spectrometry: A Primary Tool for Structural Elucidation

Mass spectrometry (MS) is a cornerstone technique for molecular weight determination and structural analysis. When coupled with a separation method such as Gas Chromatography (GC) or Liquid Chromatography (LC), it provides a powerful platform for the identification of specific compounds in a mixture.

Predicted Mass Spectrum Analysis of this compound

While a publicly available mass spectrum for this compound is not readily found, its expected fragmentation pattern can be predicted based on the established principles of mass spectrometry for aromatic amines and halogenated compounds.

Expected Molecular Ion: The molecular formula of this compound is C₈H₇FN₂. The expected monoisotopic mass of the protonated molecule [M+H]⁺ would be approximately 151.06 m/z. The molecular ion peak is anticipated to be prominent due to the stability of the aromatic indole ring.

Key Fragmentation Patterns: Electron impact (EI) or electrospray ionization (ESI) would likely induce characteristic fragmentation. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines. Aromatic amines also undergo characteristic fragmentation. For this compound, key fragmentation events are expected to include:

  • Loss of HCN: A common fragmentation for indole rings.

  • Loss of NH₃: From the amine group.

  • Cleavage of the bond adjacent to the amino group.

  • Loss of a fluorine radical or HF.

The relative abundance of these fragment ions provides a unique fingerprint for the molecule, aiding in its definitive identification.

Comparison of Analytical Techniques

While mass spectrometry is a powerful tool, a multi-technique approach is often essential for unambiguous structural confirmation. The following table compares mass spectrometry with other relevant analytical methods.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Molecular weight and structural information from fragmentation patterns.High sensitivity, provides molecular weight, structural information.May not differentiate isomers without chromatography, fragmentation can be complex.
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection Separates compounds based on their interaction with a stationary phase.Retention time, purity, and quantitative analysis.Excellent for separation of isomers[1][2], quantitative analysis.Does not provide direct structural information beyond UV-Vis or fluorescence spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed information about the molecular structure, including connectivity and stereochemistry.Unambiguous structure determination, information on chemical environment of atoms.Lower sensitivity than MS, requires larger sample amounts, complex spectra for some molecules.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Information about the functional groups present in the molecule.Quick and simple for functional group identification.Provides limited information on the overall molecular structure.

Experimental Protocols

Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 µg/mL.

  • Chromatographic Separation (LC):

    • Column: A C18 reversed-phase column is suitable for this type of compound.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended for amines.

    • Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer is preferred for accurate mass measurements.

    • MS Scan Range: m/z 50-500.

    • MS/MS Analysis: Perform product ion scans on the precursor ion (the expected [M+H]⁺) to obtain fragmentation data. Collision-Induced Dissociation (CID) is a common fragmentation method.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

Given that indole-containing compounds often exhibit fluorescence, HPLC with a fluorescence detector can be a highly sensitive and selective method for analysis.

  • Sample Preparation: Prepare a standard solution of this compound in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water, or acetonitrile and water.

    • Fluorescence Detection:

      • Excitation Wavelength: Typically in the range of 280-300 nm for indoles.

      • Emission Wavelength: Typically in the range of 340-360 nm for indoles. The optimal wavelengths should be determined experimentally.

  • Analysis: Inject the sample and compare the retention time and fluorescence signal to a known standard. This method is particularly useful for quantifying the compound and assessing its purity.

Visualizing the Analytical Workflow

To further clarify the analytical process, the following diagrams illustrate the logical workflow for both mass spectrometry and a comparative approach to compound confirmation.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample This compound Dissolution Dissolution in Solvent Sample->Dissolution LC Liquid Chromatography Separation Dissolution->LC ESI Electrospray Ionization LC->ESI MS1 MS Scan (Full Scan) ESI->MS1 CID Collision-Induced Dissociation MS1->CID Molecular_Weight Determine Molecular Weight MS1->Molecular_Weight MS2 MS/MS Scan (Product Ion Scan) CID->MS2 Fragmentation Analyze Fragmentation Pattern MS2->Fragmentation Confirmation Structural Confirmation Molecular_Weight->Confirmation Fragmentation->Confirmation

Caption: Workflow for the confirmation of this compound using LC-MS/MS.

Comparative_Analysis_Workflow cluster_techniques Analytical Techniques cluster_information Information Obtained Compound Test Compound (this compound) MS Mass Spectrometry Compound->MS HPLC HPLC (UV/Fluorescence) Compound->HPLC NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MW_Structure Molecular Weight & Fragmentation MS->MW_Structure Purity_RT Purity & Retention Time HPLC->Purity_RT Connectivity Connectivity & 3D Structure NMR->Connectivity Functional_Groups Functional Groups IR->Functional_Groups Confirmation Unambiguous Structural Confirmation MW_Structure->Confirmation Purity_RT->Confirmation Connectivity->Confirmation Functional_Groups->Confirmation

Caption: Comparative workflow for the structural confirmation of a novel compound.

References

Navigating the Bioactivity of Fluoro-Indole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data for close structural analogs of 4-Fluoro-1H-indol-6-amine reveals significant potential in key therapeutic areas, including enzyme inhibition and cytotoxicity. Due to a lack of publicly available experimental data for this compound, this guide provides a cross-validation of its potential bioactivity by examining the performance of structurally related fluorinated and aminated indole compounds.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of fluorine atoms and amine groups can significantly modulate the physicochemical and biological properties of these molecules, influencing their target affinity, metabolic stability, and overall therapeutic efficacy. This guide summarizes key experimental findings for analogs of this compound to provide a predictive framework for its potential applications.

Comparative Analysis of Biological Activity

To contextualize the potential bioactivity of this compound, experimental data from several close structural analogs have been compiled. These analogs feature either a fluorine substitution on the indole ring, an amine group, or both, in positions that may confer similar pharmacological properties. The data presented below highlights their activity in assays for α-glucosidase inhibition and cytotoxicity, two areas where indole derivatives have shown considerable promise.

α-Glucosidase Inhibitory Activity of 5-Fluoro-2-oxindole Derivatives

A study on a series of (Z)-5-fluoro-3-(substituted-benzylidene)indolin-2-ones demonstrated their potential as α-glucosidase inhibitors. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are presented below. Acarbose, a known α-glucosidase inhibitor, was used as a positive control.

CompoundSubstituent on Benzylidene RingIC50 (µM)[1]
(Z)-5-fluoro-3-(2-chlorobenzylidene)indolin-2-one2-Chloro56.87 ± 0.42
(Z)-5-fluoro-3-(4-chlorobenzylidene)indolin-2-one4-Chloro49.89 ± 1.16
(Z)-5-fluoro-3-(4-bromobenzylidene)indolin-2-one4-Bromo35.83 ± 0.98
Acarbose (Reference)-569.43 ± 43.72

The results indicate that 5-fluoro-2-oxindole derivatives exhibit significantly more potent α-glucosidase inhibition than the reference compound, acarbose[1]. The position and nature of the halogen substituent on the benzylidene ring were found to influence the inhibitory activity[1].

Cytotoxicity of Fluorinated 5,6-Dihydroxytryptamine Derivatives

Research into fluorinated derivatives of 5,6-dihydroxytryptamine (5,6-DHT), a neurotoxic tryptamine, provides insights into the cytotoxic potential of fluorinated indoles. The study evaluated the IC50 values for the inhibition of [3H]thymidine incorporation into the DNA of neuroblastoma N-2a cells.

CompoundIC50 (µM)[2]
4-Fluoro-5,6-dihydroxytryptamine117
7-Fluoro-5,6-dihydroxytryptamine125
4,7-Difluoro-5,6-dihydroxytryptamine135
5,6-Dihydroxytryptamine (Parent Compound)92

The study concluded that fluorine substitution did not have a significant adverse effect on the cytotoxic potential of these tryptamine derivatives[2]. Interestingly, the fluorinated compounds showed a higher affinity for the serotonergic uptake system compared to the non-fluorinated parent compound[2].

Experimental Protocols

The following are summaries of the experimental methodologies used to generate the data presented above.

α-Glucosidase Inhibition Assay

The α-glucosidase inhibitory activity of the 5-fluoro-2-oxindole derivatives was determined spectrophotometrically. The assay mixture contained the test compound, α-glucosidase from Saccharomyces cerevisiae, and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate in a phosphate buffer (pH 6.8). The reaction was incubated at 37°C, and the absorbance was measured at 405 nm. The percentage of inhibition was calculated by comparing the absorbance of the sample with that of the control. The IC50 values were then determined from the dose-response curves[1].

Cytotoxicity Assay ([3H]Thymidine Incorporation)

The cytotoxic potential of the fluorinated 5,6-dihydroxytryptamine derivatives was assessed by measuring the inhibition of [3H]thymidine incorporation into the DNA of neuroblastoma N-2a cells. The cells were cultured and treated with varying concentrations of the test compounds. After a specified incubation period, [3H]thymidine was added to the culture medium. The amount of radiolabel incorporated into the DNA was then quantified to determine the extent of cell proliferation inhibition. The IC50 values were calculated from the resulting data[2].

Potential Signaling Pathway Involvement

Given that many indole derivatives have been identified as tyrosine kinase inhibitors, a potential mechanism of action for this compound and its analogs could involve the inhibition of key signaling pathways that regulate cell proliferation, differentiation, and survival. The diagram below illustrates a generalized receptor tyrosine kinase (RTK) signaling pathway, a common target for indole-based inhibitors.

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand RTK Receptor Tyrosine Kinase Inactive Monomer Ligand->RTK:r1 RTK_dimer Dimerization & Autophosphorylation Active Dimer RTK->RTK_dimer Signaling_Proteins Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) RTK_dimer->Signaling_Proteins Cellular_Response Cellular Response (Proliferation, Survival, etc.) Signaling_Proteins->Cellular_Response Inhibitor Indole Analog (Potential Inhibitor) Inhibitor->RTK_dimer

Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway and Potential Inhibition by Indole Analogs.

This pathway is initiated by ligand binding, leading to receptor dimerization and autophosphorylation, which in turn activates downstream signaling cascades that mediate various cellular responses. Indole-based tyrosine kinase inhibitors can interfere with this process by binding to the ATP-binding site of the kinase domain, thereby blocking its activity.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable, the data from its structural analogs suggest a strong potential for this compound to be pharmacologically active. The presented comparative data on α-glucosidase inhibition and cytotoxicity indicate that the fluoro-indole scaffold is a promising starting point for the development of novel therapeutic agents. Further experimental validation is necessary to fully elucidate the biological profile and therapeutic potential of this compound. Researchers and drug development professionals are encouraged to consider the insights from these related compounds when designing future studies.

References

Benchmarking 4-Fluoro-1H-indol-6-amine Against Known Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory activity of 4-Fluoro-1H-indol-6-amine against the well-characterized Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors: Epacadostat, Linrodostat (BMS-986205), and Navoximod (GDC-0919). The objective of this document is to present a data-centric overview to inform research and development decisions in the field of cancer immunotherapy, where IDO1 is a significant target. The data for this compound is hypothetical and serves as a placeholder for comparative purposes.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the quantitative data for this compound and its established comparators. The data is presented in terms of the half-maximal inhibitory concentration (IC50) from both enzymatic and cell-based assays.

CompoundTargetEnzymatic IC50 (nM)Cellular IC50 (nM)Assay Conditions
This compound IDO1150450Hypothetical Data
EpacadostatIDO1~10 - 73[1][2]~7.4 - 17.6[1][2][3]Cell-free enzymatic and HeLa/SKOV-3 cell-based kynurenine production assays.
Linrodostat (BMS-986205)IDO1~1.7[4][5]~1.1 - 9.5[3][4][5][6]Enzymatic and HEK293/HeLa cell-based kynurenine production assays.
Navoximod (GDC-0919)IDO128 (IC50) / 7 (Ki)[7][8][9]~70 - 950[8][10]Recombinant human enzyme and cell-based kynurenine production/T-cell proliferation assays.

Note: The IC50 values for the known inhibitors are aggregated from multiple sources and may vary depending on the specific assay conditions.

Experimental Protocols: Cell-Based IDO1 Inhibition Assay

This protocol outlines a common method for assessing the inhibitory potential of a compound on IDO1 activity in a cellular context.

1. Cell Culture and IDO1 Induction:

  • Human ovarian cancer cells (SKOV-3) are cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Cells are seeded in 96-well plates at a density of 3 x 10^4 cells/well and allowed to adhere overnight.
  • To induce IDO1 expression, cells are treated with 100 ng/mL of human interferon-gamma (IFNγ) and incubated for 24 hours at 37°C in a 5% CO2 incubator.[11]

2. Compound Treatment:

  • Test compounds (including this compound and known inhibitors) are serially diluted in assay medium (McCoy's 5A, 10% FBS, 2 mM L-glutamine, 50 µg/mL L-tryptophan).
  • The culture medium is replaced with 200 µL of the assay medium containing the various concentrations of the test compounds or a vehicle control (e.g., DMSO).
  • The plates are then incubated for an additional 24-48 hours at 37°C in a 5% CO2 incubator.[11]

3. Kynurenine Measurement:

  • After incubation, 150 µL of the cell culture supernatant is transferred to a new 96-well plate.
  • To precipitate proteins, 10 µL of 6.1 N trichloroacetic acid (TCA) is added to each well, and the plate is incubated at 50°C for 30 minutes. This step also hydrolyzes N-formylkynurenine to kynurenine.
  • The plate is then centrifuged to pellet the precipitated protein.
  • 100 µL of the supernatant is transferred to another 96-well plate and mixed with 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid.
  • After a 10-minute incubation at room temperature, the absorbance is measured at 480 nm using a microplate reader.[11][12]

4. Data Analysis:

  • A standard curve is generated using known concentrations of kynurenine.
  • The concentration of kynurenine in the test samples is determined by interpolating from the standard curve.
  • The percentage of IDO1 inhibition is calculated relative to the vehicle-treated control.
  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

IDO1_Signaling_Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Signaling Tumor_Cell Tumor Cell IDO1 IDO1 Enzyme Tumor_Cell->IDO1 Expresses T_Cell Effector T-Cell T_Cell->Tumor_Cell Attacks Treg_Cell Regulatory T-Cell (Treg) Treg_Cell->T_Cell Suppresses IFNy IFNγ IFNy->Tumor_Cell Upregulates Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Tryptophan L-Tryptophan Tryptophan->T_Cell Essential for Proliferation Tryptophan->IDO1 Substrate Kynurenine->T_Cell Induces Apoptosis Kynurenine->Treg_Cell

Figure 1: IDO1 Signaling Pathway in the Tumor Microenvironment.

Experimental_Workflow Start Start Cell_Seeding Seed SKOV-3 cells in 96-well plate Start->Cell_Seeding IDO1_Induction Induce IDO1 with IFNγ (24h) Cell_Seeding->IDO1_Induction Compound_Treatment Add serially diluted test compounds IDO1_Induction->Compound_Treatment Incubation Incubate for 24-48h Compound_Treatment->Incubation Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection Kynurenine_Detection Measure kynurenine concentration (DMAB assay) Supernatant_Collection->Kynurenine_Detection Data_Analysis Calculate % inhibition and IC50 values Kynurenine_Detection->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for IDO1 Inhibitor Screening.

Inhibitor_Classification cluster_binding_modes Binding Modes cluster_holo_types IDO1_Inhibitors IDO1 Inhibitors Holo_IDO1 Holo-IDO1 Binders (Heme-bound) IDO1_Inhibitors->Holo_IDO1 Apo_IDO1 Apo-IDO1 Binders (Heme-displaced) IDO1_Inhibitors->Apo_IDO1 Ferrous Ferrous (Fe2+) Holo-IDO1 Holo_IDO1->Ferrous Ferric Ferric (Fe3+) Holo-IDO1 Holo_IDO1->Ferric Linrodostat Linrodostat Apo_IDO1->Linrodostat Epacadostat Epacadostat Ferrous->Epacadostat Navoximod Navoximod Ferric->Navoximod

Figure 3: Classification of IDO1 Inhibitors by Binding Mechanism.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Fluoro-1H-indol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for the proper disposal of 4-Fluoro-1H-indol-6-amine, a halogenated aromatic amine. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain environmental compliance. The following guidelines are based on established protocols for handling similar chemical compounds and should be executed in conjunction with your institution's specific hazardous waste management policies.

I. Hazard Profile and Personal Protective Equipment (PPE)

Before handling any waste containing this compound, the following Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.[4]

  • Eye Protection: Safety glasses or goggles must be worn to protect against splashes.[4]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[4]

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH/MSHA approved respirator may be necessary if there is a risk of generating dust or aerosols.[1][2]

II. Waste Segregation and Container Management

Proper segregation of chemical waste is a critical first step in the disposal process. Due to its chemical structure, this compound waste must be handled as a halogenated organic waste .[5][6]

Key Principles:

  • Do Not Mix: Never mix halogenated organic waste with non-halogenated organic waste.[5][7]

  • Dedicated Containers: Use only designated, compatible, and clearly labeled waste containers.[4][8] The original container may be used if it is in good condition.[8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents in the waste stream with their approximate percentages.[4][8]

  • Container Integrity: Ensure waste containers are kept tightly sealed when not in use, are not leaking, and are stored in a designated, well-ventilated, and secure area.[4][8]

Waste Category Container Type Labeling Requirements Storage Location
Solid Waste (e.g., contaminated consumables)Sealable, chemically resistant container"Hazardous Waste," "this compound," Hazard PictogramsDesignated Hazardous Waste Accumulation Area
Liquid Waste (e.g., solutions)Sealable, chemically resistant liquid waste container"Hazardous Waste," "Halogenated Organic Solvents," "this compound," and other componentsDesignated Flammable/Chemical Storage Cabinet

III. Disposal Procedures

The primary and recommended method for the disposal of this compound is through an approved and licensed hazardous waste disposal facility .[1][2][3][4][9][10]

Step-by-Step Disposal Protocol:

  • Waste Collection: Carefully transfer all waste containing this compound (including unused product, contaminated lab supplies like pipette tips and weighing paper, and contaminated PPE) into the appropriate, labeled hazardous waste container.[4]

  • Secure Storage: Store the sealed waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.[8]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste contractor to schedule a pickup. Provide them with a complete and accurate description of the waste.

  • Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain.[4]

  • DO NOT dispose of this chemical in regular solid waste.[4]

  • DO NOT attempt to neutralize or treat this chemical unless you are trained and equipped to do so and it is part of an approved laboratory-specific procedure. While methods like oxidation with Fenton's reagent or acidified potassium permanganate exist for aromatic amines, these should only be performed by qualified personnel with a thorough understanding of the reaction hazards.[7][11]

IV. Spill Management

In the event of a spill, immediately alert others in the area and evacuate if necessary.

  • Control the Spill: If it is safe to do so, prevent the spill from spreading by using absorbent materials from a chemical spill kit.

  • Decontamination: Clean the affected area thoroughly.

  • Waste Collection: All materials used for spill cleanup must be collected and placed in a designated hazardous waste container.

  • Reporting: Report the spill to your supervisor and your institution's EHS office.

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated waste_type Identify Waste Type (Solid or Liquid) start->waste_type solid_waste Solid Waste (e.g., contaminated consumables, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid container_solid Place in Labeled, Sealable Solid Hazardous Waste Container solid_waste->container_solid container_liquid Place in Labeled, Sealable Halogenated Liquid Waste Container liquid_waste->container_liquid storage Store in Designated Hazardous Waste Accumulation Area container_solid->storage container_liquid->storage ehs_contact Contact EHS for Pickup by Approved Waste Disposal Company storage->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.